molecular formula C46H64N4O16S4 B15556392 AF647-NHS ester triTEA

AF647-NHS ester triTEA

Cat. No.: B15556392
M. Wt: 1057.3 g/mol
InChI Key: YNKVDRPCPWVTPB-UHFFFAOYSA-N
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Description

AF647-NHS ester triTEA is a useful research compound. Its molecular formula is C46H64N4O16S4 and its molecular weight is 1057.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H64N4O16S4

Molecular Weight

1057.3 g/mol

IUPAC Name

N,N-diethylethanamine;3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C40H49N3O16S4.C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);4-6H2,1-3H3

InChI Key

YNKVDRPCPWVTPB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

AF647-NHS Ester (triTEA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental protocols of AF647-NHS ester (triTEA), a widely used far-red fluorescent dye.

AF647-NHS ester (triTEA) is a bright and photostable far-red fluorescent dye that is an analogue of Alexa Fluor 647.[1][2] It is extensively utilized in biological research for the fluorescent labeling of biomolecules.[3] The N-hydroxysuccinimidyl (NHS) ester moiety enables covalent conjugation to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides.[4][5][6] The triethylammonium (B8662869) (triTEA) salt form refers to the presence of a triethylammonium counterion.[7] This guide provides a comprehensive overview of its technical specifications, experimental protocols, and applications in studying cellular signaling pathways.

Core Properties and Specifications

AF647-NHS ester is characterized by its excellent photophysical properties, including high water solubility and pH insensitivity over a wide range, making it a versatile tool for various biological applications.[3][5][6]

Chemical and Physical Properties
PropertyValueReference(s)
Molecular FormulaC58H94N6O16S4 (with triTEA)[7]
Molecular Weight~1259.66 g/mol (with triTEA)[8][7]
SolubilityGood in water and DMSO
Storage ConditionsStore at -20°C in the dark, desiccated.[9]
Photophysical Properties
PropertyValueReference(s)
Excitation Maximum (λex)~650 nm[1]
Emission Maximum (λem)~668 nm[1]
Molar Extinction Coefficient (ε)~270,000 cm⁻¹M⁻¹[10]
Fluorescence Quantum Yield (Φ)~0.33[11]
Recommended Laser Lines633 nm or 647 nm[5]

Bioconjugation with AF647-NHS Ester

The NHS ester of AF647 reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond. This reaction is pH-dependent, with an optimal pH range of 8.0-8.5.[11]

General Workflow for Antibody Labeling

The following diagram illustrates a typical workflow for labeling an antibody with AF647-NHS ester.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody Solution (amine-free buffer, pH 8.3) Reaction Incubate Antibody and Dye (e.g., 1 hour at room temperature) Antibody->Reaction Dye AF647-NHS Ester (dissolved in DMSO) Dye->Reaction Purification Size-Exclusion Chromatography (or dialysis) Reaction->Purification Characterization Spectrophotometry (determine Degree of Labeling) Purification->Characterization

A general workflow for antibody conjugation with AF647-NHS ester.
Detailed Experimental Protocol: IgG Antibody Labeling

This protocol is adapted from established methods for labeling immunoglobulin G (IgG) antibodies.[4][7]

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • AF647-NHS ester (triTEA)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.[7] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[11]

  • Dye Preparation:

    • Warm a vial of AF647-NHS ester to room temperature.

    • Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the AF647-NHS ester stock solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.[11]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[7]

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will elute first.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for AF647).

    • Calculate the DOL using the following formula: DOL = (A_max of conjugate × Molar mass of protein) / (ε_dye × (A_280 of conjugate - (A_max × CF_280)))

      • A_max = Absorbance at ~650 nm

      • A_280 = Absorbance at 280 nm

      • Molar mass of protein (IgG ≈ 150,000 g/mol )

      • ε_dye = Molar extinction coefficient of AF647 (~270,000 cm⁻¹M⁻¹)[10]

      • CF_280 = Correction factor for dye absorbance at 280 nm (typically around 0.03-0.05 for Alexa Fluor 647)

Applications in Signaling Pathway Analysis

AF647-labeled antibodies are powerful tools for studying cellular signaling pathways through techniques like fluorescence microscopy and flow cytometry.

Fluorescence Microscopy Workflow

The following diagram outlines a typical immunofluorescence staining workflow for visualizing a target protein in fixed cells.

IF_Workflow Start Cell Seeding and Culture Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash Steps PrimaryAb->Wash1 SecondaryAb AF647-conjugated Secondary Antibody Incubation Wash2 Wash Steps SecondaryAb->Wash2 Wash1->SecondaryAb Mounting Mounting and Coverslipping Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

A typical workflow for immunofluorescence microscopy.
Flow Cytometry Workflow

This diagram illustrates a standard workflow for cell surface staining for flow cytometry analysis.

Flow_Cytometry_Workflow CellPrep Cell Preparation (Harvest and wash cells) Blocking Fc Receptor Blocking (optional) CellPrep->Blocking Staining Staining with AF647-conjugated Antibody Blocking->Staining Wash Wash to remove unbound antibody Staining->Wash Acquisition Data Acquisition on Flow Cytometer Wash->Acquisition Analysis Data Analysis Acquisition->Analysis

A general workflow for flow cytometry analysis.
Studying the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.[1][4] AF647-conjugated antibodies targeting total or phosphorylated forms of key MAPK proteins like ERK1/2 and p38 are used to analyze the activation state of this pathway by flow cytometry.[9][12]

MAPK_Pathway cluster_pathway MAPK Signaling Cascade cluster_detection Detection with AF647 Stimuli Extracellular Stimuli (Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42 MAPK) MEK->ERK Transcription Transcription Factors ERK->Transcription pERK_Ab Anti-phospho-ERK (AF647) ERK->pERK_Ab

Detection of activated ERK in the MAPK pathway using an AF647-labeled antibody.
Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in regulating cell growth, survival, and migration.[11][13] Dysregulation of this pathway is often implicated in cancer. AF647-labeled antibodies against EGFR can be used to study receptor expression levels and internalization in cancer cells.[2][14]

EGFR_Pathway cluster_pathway EGFR Signaling Cascade cluster_detection Detection with AF647 EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization and Autophosphorylation EGFR->Dimerization EGFR_Ab Anti-EGFR (AF647) EGFR->EGFR_Ab Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Targeting EGFR with an AF647-conjugated antibody for analysis.

Conclusion

AF647-NHS ester (triTEA) is a high-performance, far-red fluorescent dye essential for modern biological research. Its bright, stable fluorescence and amine-reactive nature make it an ideal choice for labeling antibodies and other proteins for a wide range of applications, including fluorescence microscopy and flow cytometry. The detailed protocols and application examples provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this powerful tool in their studies of cellular processes and signaling pathways.

References

An In-depth Technical Guide to the Core Chemical Properties of AF647-NHS Ester (triTEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Alexa Fluor™ 647 (AF647) N-hydroxysuccinimidyl (NHS) ester, triethylammonium (B8662869) (triTEA) salt. It is intended to serve as a technical resource for researchers utilizing this far-red fluorescent dye for the labeling of proteins, antibodies, and other amine-containing biomolecules. This document details the compound's identity, spectral characteristics, reactivity, and stability, along with standardized experimental protocols for its use.

Chemical Identity and Structural Properties

AF647-NHS ester (triTEA) is a synthetic, water-soluble cyanine (B1664457) dye belonging to the Alexa Fluor™ family. Its structure is characterized by a polymethine backbone with sulfonate groups that enhance its hydrophilicity and reduce aggregation in aqueous solutions.[1] The N-hydroxysuccinimidyl (NHS) ester moiety provides reactivity towards primary amines, enabling the formation of stable covalent amide bonds with biomolecules.[1]

The molecular formula and weight of this compound can be reported differently depending on the inclusion of the triethylammonium (triTEA) counterions. It is crucial for researchers to be aware of this when calculating molar concentrations for labeling reactions.

PropertyValueSource(s)
Chemical Name 3H-Indolium, 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-, inner salt, compd. with N,N-diethylethanamine (1:3)[2]
Molecular Formula C₅₈H₉₄N₆O₁₆S₄[1][2]
Molecular Weight 1259.66 g/mol (with triTEA counterions)[1][2]
Alternative Formula C₄₆H₆₄N₄O₁₆S₄ (without triTEA counterions)[1]
Alternative Molecular Weight 1057.28 g/mol (without triTEA counterions)[1]
CAS Number 407627-61-6[2]
Appearance Purple to dark purple solid[2]

Spectral and Physicochemical Properties

AF647 is a bright, far-red fluorescent dye with high water solubility and photostability.[3][4] Its fluorescence is not visible to the human eye but is readily detectable by most imaging systems.[3] It is well-suited for applications utilizing the 633 nm or 647 nm laser lines.

PropertyValueSource(s)
Excitation Maximum (λex) ~651 nm[3]
Emission Maximum (λem) ~672 nm[3]
Extinction Coefficient (ε) 270,000 cm⁻¹M⁻¹[3]
Solubility High water solubility[3][4]
pH Sensitivity pH-insensitive from pH 4 to 10[3]
Storage (Solid) ≤–20°C, desiccated and protected from light[4][5]
Storage (in DMSO) ≤–20°C for up to 1 month; -80°C for up to 6 months (protect from light)[2]

Reactivity and Stability

The NHS ester moiety of AF647 reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond.[1] This reaction is highly pH-dependent.

Amine Reactivity and Optimal pH

The primary amine must be in a deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out in a buffer with a slightly basic pH. The optimal pH range for conjugation is between 8.3 and 8.5.[6] At lower pH values, the amine is protonated and less reactive, while at higher pH values, the rate of NHS ester hydrolysis increases significantly.[6]

Hydrolysis: A Competing Reaction

A critical consideration in labeling reactions is the hydrolysis of the NHS ester, which competes with the desired aminolysis reaction. In aqueous solutions, the NHS ester can react with water, becoming non-reactive towards amines. The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[7][8]
8.6410 minutes[7][8]
8.0Room Temperature210 minutes[9][10]
8.5Room Temperature180 minutes[9][10]
9.0Room Temperature125 minutes[9][10]

This data underscores the importance of performing labeling reactions promptly after preparing the dye solution and using an optimal pH to maximize labeling efficiency.

Experimental Protocols

The following sections provide a generalized protocol for the labeling of proteins with AF647-NHS ester. Optimization may be required for specific proteins and applications.

Required Reagents and Equipment
  • AF647-NHS ester (triTEA)

  • Protein or other amine-containing molecule to be labeled

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Labeling Protocol
  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific application.[11]

    • Ensure the final concentration of DMSO or DMF in the reaction mixture is less than 10%.[11]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Quench Reaction (Optional): Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any remaining NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for AF647).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products AF647_NHS AF647-NHS Ester Conjugate AF647-Protein (Stable Amide Bond) AF647_NHS->Conjugate + Protein-NH₂ (pH 8.3-8.5) NHS N-Hydroxysuccinimide (Byproduct) AF647_NHS->NHS forms Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Conjugate

Caption: AF647-NHS ester reacts with a primary amine on a protein.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein in Reaction Buffer Mix Mix Protein and Dye Prep_Protein->Mix Prep_Dye Prepare AF647-NHS Stock in DMSO Prep_Dye->Mix Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Analyze Analyze DOL via Spectrophotometry Purify->Analyze

Caption: Workflow for labeling proteins with AF647-NHS ester.

References

An In-depth Technical Guide to the AF647-NHS Ester Labeling Reaction with Triethylamine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for AF647-NHS ester labeling, with a particular focus on the role of triethylamine (B128534) (triTEA) as a catalyst. This document details the underlying chemical principles, provides structured data for reaction optimization, outlines detailed experimental protocols, and includes visualizations to facilitate a deeper understanding of the processes involved.

Core Mechanism of Action: AF647-NHS Ester Aminolysis

The fundamental reaction involves the acylation of a primary amine by the N-hydroxysuccinimide (NHS) ester of Alexa Fluor™ 647 (AF647). This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the fluorescent dye to the target molecule.

The process is initiated by the nucleophilic attack of a primary amine (present on proteins, amine-modified oligonucleotides, or other molecules) on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a good leaving group, yielding the stable amide conjugate.[1][2]

The efficiency of this reaction is highly dependent on the nucleophilicity of the primary amine. The unprotonated form of the amine is the reactive species. Therefore, the reaction is typically carried out at a slightly alkaline pH, which deprotonates the primary amino groups, thereby increasing their nucleophilicity.[3][4]

dot

Caption: General mechanism of AF647-NHS ester reaction with a primary amine.

The Catalytic Role of Triethylamine (triTEA)

In non-aqueous environments, or when precise pH control is necessary, a tertiary amine base such as triethylamine (triTEA) is often employed as a catalyst. The primary role of triTEA is to act as a general base, deprotonating the primary amine nucleophile and thereby increasing its reactivity towards the NHS ester.

The mechanism of triTEA catalysis can be described as follows:

  • Deprotonation of the Primary Amine: Triethylamine, a non-nucleophilic base, abstracts a proton from the primary amine, generating a more potent nucleophile.

  • Nucleophilic Attack: The deprotonated amine then attacks the carbonyl carbon of the AF647-NHS ester, leading to the formation of the tetrahedral intermediate.

  • Proton Transfer and Elimination: The protonated triethylamine can then donate a proton to the leaving N-hydroxysuccinimide group, facilitating its departure and regenerating the triethylamine catalyst.

This catalytic cycle enhances the rate of the aminolysis reaction, particularly when the concentration of the reactive unprotonated amine is low.

dot

triTEA_Catalysis_Mechanism Proposed Mechanism of triTEA Catalysis Reactants AF647-NHS Ester + R-NH₂ + triTEA Deprotonation triTEA deprotonates R-NH₂ to form R-NH⁻ and triTEA-H⁺ Reactants->Deprotonation Nucleophilic_Attack R-NH⁻ attacks AF647-NHS Ester Deprotonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination triTEA-H⁺ protonates NHS leaving group Intermediate->Elimination Products AF647-Amide Conjugate + NHS + triTEA Elimination->Products Products->Reactants Catalyst Regeneration

Caption: Proposed catalytic cycle of triethylamine in AF647-NHS ester aminolysis.

Quantitative Data for Reaction Optimization

The efficiency of the AF647-NHS ester labeling reaction is influenced by several factors, most notably pH. The following table summarizes the relationship between pH and the competing reactions of aminolysis and hydrolysis of the NHS ester.

pHRelative Rate of AminolysisRelative Rate of HydrolysisPredominant Outcome
< 7.0LowLowInefficient labeling due to protonation of the primary amine.
7.0ModerateLowSlower but more specific labeling of N-terminal amines may be achievable.[5]
8.3 - 8.5Optimal ModerateOptimal range for efficient labeling of primary amines. [3][4]
> 9.0HighHighIncreased rate of NHS ester hydrolysis, leading to reduced labeling efficiency.[3]

Detailed Experimental Protocols

The following are representative protocols for the labeling of proteins with AF647-NHS ester.

Protocol for Labeling Antibodies in Aqueous Buffer

This protocol is adapted for labeling immunoglobulin G (IgG) antibodies.

Materials:

  • AF647-NHS ester, single-use aliquots

  • IgG solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into a suitable labeling buffer like PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.

  • Prepare the AF647-NHS Ester Stock Solution:

    • Allow a single-use vial of AF647-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the AF647-NHS ester stock solution to achieve the desired molar excess of dye to protein (a 10- to 20-fold molar excess is a common starting point).

    • Slowly add the AF647-NHS ester solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • (Optional) Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~650 nm.

dot

Aqueous_Labeling_Workflow Start Start Prepare_Ab Prepare Antibody (Buffer Exchange, pH Adjustment) Start->Prepare_Ab Prepare_Dye Prepare AF647-NHS Ester (Dissolve in DMSO) Start->Prepare_Dye Labeling Labeling Reaction (1 hr, RT, dark) Prepare_Ab->Labeling Prepare_Dye->Labeling Quench Quench Reaction (Optional, Tris buffer) Labeling->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify Characterize Characterization (Determine DOL) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for aqueous labeling of antibodies with AF647-NHS ester.

Protocol for Labeling in a Non-Aqueous System with triTEA

This protocol is suitable for labeling small molecules or other substrates that are soluble in organic solvents.

Materials:

  • AF647-NHS ester

  • Amine-containing substrate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine (triTEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the amine-containing substrate in anhydrous DMF.

    • Dissolve the AF647-NHS ester in anhydrous DMF.

  • Labeling Reaction:

    • In a reaction vessel, combine the solution of the amine-containing substrate and the AF647-NHS ester solution.

    • Add a 1.5-fold molar excess of triethylamine relative to the amine-containing substrate.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Remove the solvent under vacuum.

    • Purify the labeled product using an appropriate method, such as reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the product using analytical techniques such as mass spectrometry and NMR.

Conclusion

The reaction of AF647-NHS ester with primary amines is a robust and widely used method for fluorescently labeling a variety of biomolecules. The efficiency of this reaction is critically dependent on the pH, with an optimal range of 8.3-8.5 in aqueous solutions. In non-aqueous systems, the use of a tertiary amine catalyst such as triethylamine is effective in promoting the reaction by ensuring the deprotonation of the amine nucleophile. By understanding the underlying chemical principles and optimizing the reaction conditions as outlined in this guide, researchers can achieve efficient and reproducible labeling for their specific applications in research, diagnostics, and drug development.

References

AF647-NHS ester triTEA excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AF647-NHS Ester (triTEA) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the spectral properties and applications of the far-red fluorescent dye, AF647-NHS ester, with a specific focus on its triethylammonium (B8662869) (triTEA) salt form. It includes detailed experimental protocols for protein conjugation and a summary of its use in common laboratory workflows.

Core Concepts of AF647-NHS Ester Chemistry

AF647-NHS ester is a bright and photostable amine-reactive fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] The N-hydroxysuccinimidyl (NHS) ester moiety allows for the covalent attachment of the AF647 fluorophore to primary amines (-NH₂) on proteins, amine-modified oligonucleotides, and other molecules.[2][3][4] This reaction is most efficient at a pH between 8.3 and 8.5.[2][3] The resulting amide bond is as stable as a peptide bond, ensuring a permanent label. The triethylammonium (triTEA) salt form refers to the counterion associated with the dye molecule.[2] The sulfonate groups on the dye's structure enhance its water solubility, which helps to reduce aggregation in aqueous environments.[2][5]

Spectral Properties

AF647 is a far-red fluorescent dye with excitation ideally suited for the 633 nm or 640 nm laser lines commonly found on fluorescence microscopes and flow cytometers.[4] Its emission in the far-red spectrum minimizes autofluorescence from biological samples. The key spectral characteristics are summarized below.

ParameterValue (Source 1)Value (Source 2)Value (Source 3)
Excitation Maximum (λex) 650 nm[2][6]655 nm[1][7]635 nm[8][9]
Emission Maximum (λem) 671 nm[2]680 nm[1][7]670 nm[6]
Extinction Coefficient (ε) 270,000 cm⁻¹M⁻¹[2]191,800 cm⁻¹M⁻¹[1][2]239,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) Not Reported0.15[1][2]Not Reported

Note: Variations in spectral properties can occur depending on the solvent and conjugation partner.

Experimental Protocols

Protein Labeling with AF647-NHS Ester

This protocol provides a general procedure for conjugating AF647-NHS ester to proteins, such as antibodies.

Materials:

  • Protein solution (e.g., antibody at >2 mg/mL in a buffer free of primary amines like PBS)

  • AF647-NHS ester (triTEA)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][3]

  • Purification column (e.g., gel filtration or spin desalting column)[10][11]

Procedure:

  • Prepare the Protein:

    • Ensure the protein is at a suitable concentration (ideally >2 mg/mL) in an amine-free buffer (e.g., PBS).[4] If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange.

  • Prepare the Dye Stock Solution:

    • Dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10][12] This solution should be prepared fresh, as the NHS ester is susceptible to hydrolysis.[11]

  • Perform the Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the labeling buffer.[2][3]

    • Add the calculated amount of the AF647-NHS ester stock solution to the protein solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to protein.[12]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2][10][12]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.[10][11]

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Determine the Degree of Labeling (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm and ~650 nm (the absorbance maximum of the dye).

    • Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein molecule.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[10][12] Adding a carrier protein like BSA to 0.1% can improve stability.[12]

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Protein Protein in Amine-Free Buffer Reaction_Mix Reaction Mixture (Protein + Dye) Protein->Reaction_Mix pH 8.3-8.5 Dye AF647-NHS Ester Dye_Stock 10 mg/mL Dye Stock Solution Dye->Dye_Stock Dissolve in DMSO Anhydrous DMSO DMSO->Dye_Stock Dye_Stock->Reaction_Mix Incubation Incubate 1 hr Room Temp, Dark Reaction_Mix->Incubation Purification Size-Exclusion Chromatography Incubation->Purification Labeled_Protein Purified AF647- Labeled Protein Purification->Labeled_Protein Storage Store at 4°C or -20°C Protected from Light Labeled_Protein->Storage

Protein Labeling Workflow

Application in Immunofluorescence

AF647-conjugated antibodies are widely used in immunofluorescence (IF) for the detection of specific target antigens in cells and tissues.[13][14] The brightness and photostability of AF647 allow for high-quality imaging and multiplexing experiments. A typical indirect immunofluorescence workflow is outlined below.

ImmunofluorescenceWorkflow Start Start: Specimen on Slide Fixation Fixation (e.g., Formaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb AF647-Conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Counterstain Counterstain (Optional) (e.g., DAPI) Wash2->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Indirect Immunofluorescence Workflow

This workflow illustrates the key steps in using an AF647-labeled secondary antibody to detect a primary antibody bound to a target antigen.[15][16] Each step is critical for achieving specific staining with low background.

References

AF647-NHS Ester triTEA: A Technical Guide to Solubility and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of AF647-NHS ester triTEA in both dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers. It is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge required for the effective handling, storage, and application of this widely used fluorescent dye in bioconjugation. This document outlines key solubility data, detailed experimental protocols, and the fundamental chemical principles governing its use.

Introduction to this compound

AF647-NHS ester is a bright, far-red fluorescent dye renowned for its high fluorescence quantum yield and photostability.[1] It is a member of the cyanine (B1664457) dye family and is functionalized with an N-hydroxysuccinimidyl (NHS) ester group, which enables the covalent labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[2] The "triTEA" designation indicates the presence of triethylammonium (B8662869) as a counterion, which can influence the dye's solubility and handling properties. The sulfonate groups on the cyanine backbone contribute to its hydrophilicity, which helps to reduce aggregation in aqueous environments.[2]

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions and the design of labeling experiments. The choice of solvent directly impacts the stability and reactivity of the NHS ester.

Solubility in Organic Solvents

Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is crucial to use high-quality, anhydrous DMSO to prevent premature hydrolysis of the reactive NHS ester.

SolventReported SolubilityNotes
DMSO 20 mg/mLMay require warming to 60°C and sonication.
DMSO 50 mg/mLMay require sonication. It is important to use newly opened, hygroscopic DMSO.

It is advisable to prepare fresh stock solutions in DMSO immediately prior to use for optimal reactivity.

Solubility and Stability in Aqueous Buffers

While AF647-NHS ester is described as having good water solubility, the reactive NHS ester moiety is susceptible to hydrolysis in aqueous environments, particularly at neutral to high pH.[1] This hydrolysis reaction is a critical consideration as it competes with the desired amine labeling reaction.

The rate of hydrolysis is significantly pH-dependent. The half-life of NHS esters can triple when the pH is lowered by one unit. At a pH of 8.5, the hydrolysis of an NHS ester monolayer can be detected within minutes, with over 50% loss of the reactive group in under 8 minutes.[3] Therefore, prolonged storage of AF647-NHS ester in aqueous buffers is not recommended. The dye is typically introduced into the aqueous reaction buffer as a concentrated DMSO stock solution, comprising no more than 10% of the final reaction volume to maintain the stability of the target protein.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of this compound stock solutions and a general procedure for protein labeling.

Preparation of this compound Stock Solution

Materials:

  • This compound

  • Anhydrous, high-quality dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • This stock solution should be used immediately for the best results. If short-term storage is necessary, it can be stored at -20°C for up to one week, protected from light and moisture.

General Protein Labeling Protocol

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound stock solution in DMSO (from section 3.1)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

Procedure:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The protein concentration should ideally be at least 2 mg/mL.

  • If the protein is in a different buffer, adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.

  • Calculate the required volume of the this compound stock solution. A molar excess of the dye (typically 5- to 20-fold) is used to achieve the desired degree of labeling.

  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Ensure the final concentration of DMSO is below 10%.

  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Purify the labeled protein from the unreacted dye and byproducts using a suitable method such as size-exclusion chromatography.

Mandatory Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products AF647_NHS AF647-NHS Ester Labeled_Protein AF647-Protein Conjugate (Stable Amide Bond) AF647_NHS->Labeled_Protein reacts with NHS N-hydroxysuccinimide AF647_NHS->NHS releases Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Labeled_Protein TriTEA Triethylamine (B128534) (Base) Protonated_TriTEA Triethylammonium Salt TriTEA->Protonated_TriTEA scavenges H⁺

Caption: Covalent labeling of a primary amine with AF647-NHS ester.

Experimental Workflow for Protein Labeling

G Start Start Prepare_Dye Prepare AF647-NHS Stock in anhy. DMSO Start->Prepare_Dye Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->Prepare_Protein Mix Add Dye Stock to Protein Solution Prepare_Dye->Mix Prepare_Protein->Mix Incubate Incubate (1 hr @ RT or O/N @ 4°C) Protect from Light Mix->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chrom.) Incubate->Purify End End Purify->End

Caption: Workflow for labeling proteins with AF647-NHS ester.

Factors Influencing AF647-NHS Ester Reactivity and Stability

G cluster_factors Influencing Factors cluster_outcomes Outcomes Core AF647-NHS Ester Reactivity & Stability Labeling Successful Labeling (Amine Reaction) Core->Labeling Optimal Conditions (pH 8.3-8.5, anhy. DMSO) Hydrolysis Hydrolysis (Inactivation) Core->Hydrolysis Aqueous Buffer, High pH Degradation Photodegradation Core->Degradation Prolonged Exposure pH pH pH->Core Solvent Solvent Solvent->Core Temperature Temperature Temperature->Core Light Light Exposure Light->Core

Caption: Key factors affecting AF647-NHS ester reactions.

Role of Triethylamine (triTEA)

Triethylamine (TEA) is a common base used in organic synthesis to scavenge protons produced during reactions, such as the formation of amides from acyl chlorides. In the context of this compound, the triethylammonium cation serves as a counterion to the negatively charged sulfonate groups on the dye molecule. This formulation can enhance the solubility and stability of the lyophilized product. When the dye is dissolved in DMSO, the triethylammonium salt may dissociate. Upon addition to the aqueous reaction buffer, the triethylamine can act as a base, helping to maintain the optimal pH for the labeling reaction by neutralizing any protons released.

Conclusion

The successful use of this compound in bioconjugation hinges on a clear understanding of its solubility and stability. Dissolving the dye in anhydrous DMSO immediately before use and carefully controlling the pH of the aqueous reaction buffer are paramount to achieving high labeling efficiency while minimizing hydrolysis. By following the detailed protocols and considering the factors outlined in this guide, researchers can effectively harness the superior fluorescent properties of AF647 for their specific applications in research and drug development.

References

AF647-NHS ester triTEA molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties and applications of AF647-NHS Ester, with a focus on the triTEA (triethylammonium) salt form. It includes detailed protocols for protein labeling and visualizations of the underlying chemical reaction and experimental workflows.

Core Properties of AF647-NHS Ester

AF647-NHS ester is a fluorescent dye belonging to the cyanine (B1664457) dye family, analogous to Alexa Fluor 647. It is a bright, far-red fluorescent label commonly used for the covalent labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester moiety allows for the specific and efficient labeling of primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

Quantitative Data Summary

The molecular weight and formula of AF647-NHS ester can vary depending on the associated counterions. The table below summarizes the properties of the triTEA salt and other common forms for comparison.

PropertyAF647-NHS Ester (triTEA Salt)AF647-NHS Ester (Potassium Salt)AF647-NHS Ester (Free Acid/H+)
Molecular Weight 1259.66 g/mol [1][2][3]1056.33 g/mol [4][5]~942.1 g/mol
Molecular Formula C₅₈H₉₄N₆O₁₆S₄[1][2][3]C₃₉H₄₄N₃K₃O₁₆S₄[4][5]C₃₉H₄₇N₃O₁₆S₄
Excitation Max. ~650 nm~655 nm[5]~650 nm
Emission Max. ~668 nm~680 nm[5]~668 nm

Note: The discrepancy in molecular weights and formulas is primarily due to the different salt forms of the dye. The triTEA salt includes three triethylammonium (B8662869) counterions.

Experimental Protocols

A primary application of AF647-NHS ester is the covalent labeling of proteins, such as antibodies, for use in various bioassays. The following is a generalized protocol for the conjugation of AF647-NHS ester to an IgG antibody.

Reagent Preparation
  • Antibody Solution:

    • The antibody to be labeled should be purified and at a concentration of at least 2 mg/mL for optimal results.[3]

    • The antibody should be in a buffer free of primary amines (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the labeling reaction.[1] A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[2]

  • AF647-NHS Ester Stock Solution:

    • Immediately before use, dissolve the AF647-NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.[1][6]

Antibody Conjugation Reaction
  • pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[2] This is crucial as the reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH.[2]

  • Reaction Incubation:

    • Add the dissolved AF647-NHS ester to the antibody solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is a 10:1 to 20:1 ratio.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][6]

Purification of the Labeled Antibody
  • Removal of Unreacted Dye: After the incubation, the unreacted dye must be separated from the labeled antibody. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column or a spin desalting column.[1]

  • Storage of Conjugate:

    • The purified antibody-dye conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[6] The addition of a carrier protein like BSA (0.1%) can improve stability.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical basis of the labeling reaction and the workflows for antibody conjugation and a subsequent immunofluorescence experiment.

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine on Lysine) Labeled_Protein Protein-NH-CO-AF647 (Stable Amide Bond) Protein->Labeled_Protein + AF647-NHS Ester (pH 8.3-8.5) AF647_NHS AF647-NHS Ester NHS_leaving_group N-hydroxysuccinimide (Leaving Group) AF647_NHS->NHS_leaving_group Reaction Byproduct

Figure 1. Reaction of AF647-NHS ester with a primary amine.

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage A Prepare Antibody Solution (2 mg/mL in amine-free buffer) C Adjust Antibody Solution pH (to 8.3-8.5 with NaHCO₃) A->C B Prepare AF647-NHS Ester (10 mg/mL in DMSO) D Mix Dye and Antibody (Incubate 1 hr at RT, in dark) B->D C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Store Labeled Antibody (4°C short-term, -20°C long-term) E->F cluster_sample_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization Fixation Fix Cells/Tissue Permeabilization Permeabilize Cells (for intracellular targets) Fixation->Permeabilization Blocking Block Non-specific Sites Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with AF647-labeled Secondary Antibody Primary_Ab->Secondary_Ab Wash Wash Excess Antibody Secondary_Ab->Wash Mount Mount Sample Wash->Mount Image Image with Fluorescence Microscope Mount->Image

References

The Role of Triethylamine (triTEA) in AF647-NHS Ester Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of triethylamine (B128534) (triTEA) in the conjugation of AF647-NHS ester to primary amines, a cornerstone technique in bioconjugation for research, diagnostics, and therapeutic development. We will delve into the chemical mechanisms, provide detailed experimental protocols, and illustrate relevant biological applications.

Core Principles: The Chemistry of AF647-NHS Ester Conjugation

N-hydroxysuccinimide (NHS) esters, such as AF647-NHS, are widely utilized reagents for covalently labeling proteins, antibodies, and other biomolecules. The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

The efficiency of this acylation reaction is highly dependent on the nucleophilicity of the primary amine. In aqueous solutions, this is achieved by maintaining a slightly basic pH (typically 8.3-8.5), which deprotonates the amine group (-NH3+) to its more reactive neutral form (-NH2).[1][] In non-aqueous (anhydrous) organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a base is required to facilitate this deprotonation. This is the primary role of triethylamine (triTEA).

The Function of triTEA in Anhydrous Solvents

In anhydrous environments, triTEA acts as a base to abstract a proton from the primary amine of the molecule to be labeled. This deprotonation significantly enhances the nucleophilicity of the amine, making it a more potent attacker of the electron-deficient carbonyl carbon of the NHS ester. This base catalysis is crucial for achieving efficient and rapid conjugation in organic solvents.[1][3]

Quantitative Data Presentation

While direct, publicly available quantitative studies systematically varying triTEA concentration for AF647-NHS ester reactions are limited, the principles of base catalysis in NHS ester chemistry are well-established. The following table summarizes the expected impact of reaction conditions on labeling efficiency, drawing parallels between pH in aqueous solutions and the role of a base like triTEA in non-aqueous systems.

Reaction ConditionParameterExpected Outcome on Labeling EfficiencyRationale
Aqueous Solution pH 7.0LowA significant portion of primary amines are protonated, reducing their nucleophilicity.[4]
pH 8.3-8.5OptimalBalances amine deprotonation for high reactivity with minimal hydrolysis of the NHS ester.[1][]
pH > 9.0DecreasedIncreased rate of NHS ester hydrolysis competes with the aminolysis reaction, reducing the yield of the desired conjugate.[4]
Anhydrous DMF No BaseVery LowPrimary amines are not sufficiently deprotonated to efficiently react with the NHS ester.
1.5-fold molar excess of triTEAHighSufficient base to deprotonate primary amines, driving the reaction towards efficient amide bond formation.[3]
> 5-fold molar excess of triTEAPotentially DecreasedExcess base can potentially lead to side reactions or complicate purification, though specific data for AF647-NHS is not readily available.

Experimental Protocols

Below are detailed methodologies for labeling with AF647-NHS ester in both aqueous and non-aqueous conditions.

Protocol 1: Labeling of an Antibody with AF647-NHS Ester in Aqueous Buffer

This protocol is adapted for labeling immunoglobulin G (IgG) and is suitable for many other proteins.[5][6]

Materials:

  • AF647-NHS ester

  • Purified antibody (or protein of interest) in an amine-free buffer (e.g., PBS)

  • 1 M Sodium bicarbonate buffer, pH 8.5-9.5

  • Anhydrous DMSO

  • Spin desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the concentration of the purified antibody to 2-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) are not compatible as they will compete in the reaction.[5]

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate buffer.

  • Prepare the AF647-NHS Ester Stock Solution:

    • Dissolve AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Determine the optimal molar ratio of dye to protein. Ratios of 5:1, 10:1, 15:1, or 20:1 are common starting points.[5]

    • Add the calculated volume of the AF647-NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Centrifuge to separate the labeled antibody from the unreacted dye.

    • Collect the eluate containing the purified AF647-labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~650 nm.

Protocol 2: Labeling of an Amine-Containing Molecule in Anhydrous DMF with triTEA

This protocol is suitable for labeling small molecules or other substrates soluble in organic solvents.[1][3]

Materials:

  • AF647-NHS ester

  • Amine-containing molecule to be labeled

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine (triTEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the amine-containing molecule in anhydrous DMF to a final concentration of 5-20 mM.

    • Dissolve the AF647-NHS ester in anhydrous DMF to a final concentration of 5-20 mM. A 1.5-fold molar excess of the amine-containing molecule relative to the NHS ester is often recommended.[3]

  • Conjugation Reaction:

    • Add the AF647-NHS ester solution to the solution of the amine-containing molecule.

    • Add a 1.5-fold molar excess of triethylamine to the reaction mixture.[3]

    • Incubate the reaction overnight at 30°C with shaking.

  • Purification of the Conjugate:

    • Evaporate the DMF under vacuum.

    • Redissolve the residue in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the AF647-labeled product by reverse-phase HPLC.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction, experimental workflows, and relevant signaling pathways where AF647-labeled molecules are frequently employed.

Reaction Mechanism and Experimental Workflow

G AF647-NHS Ester Amine Coupling Workflow cluster_reaction Chemical Reaction cluster_workflow Experimental Workflow AF647_NHS AF647-NHS Ester AmideBond Stable Amide Bond (AF647-NH-R) AF647_NHS->AmideBond + Activated Amine PrimaryAmine Primary Amine (R-NH2) ActivatedAmine Activated Amine (R-NH-) PrimaryAmine->ActivatedAmine + triTEA triTEA triTEA (Base) NHS_leaving NHS (Leaving Group) start Start: Prepare Reactants reaction Incubate: AF647-NHS + Amine + triTEA start->reaction purification Purification (e.g., HPLC) reaction->purification analysis Analysis (e.g., Spectroscopy) purification->analysis end End: Purified Conjugate analysis->end

Caption: Workflow of AF647-NHS ester conjugation with triTEA.

Application in Studying the MAPK Signaling Pathway

AF647-conjugated antibodies are valuable tools for studying cellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway through techniques such as flow cytometry and immunofluorescence.[7]

MAPK_Pathway MAPK Signaling Pathway Analysis GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse AF647_Ab AF647-Antibody (e.g., anti-phospho-ERK) AF647_Ab->ERK Binds to phosphorylated ERK

Caption: Analysis of the MAPK pathway using AF647-labeled antibodies.

Application in G-Protein Coupled Receptor (GPCR) Research

AF647-labeled ligands are instrumental in studying G-Protein Coupled Receptor (GPCR) binding, trafficking, and signaling.[8]

GPCR_Signaling GPCR Ligand Binding and Signaling AF647_Ligand AF647-Labeled Ligand GPCR GPCR AF647_Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Studying GPCR signaling with AF647-labeled ligands.

Conclusion

Triethylamine plays a pivotal role as a base catalyst in the conjugation of AF647-NHS ester to primary amines in non-aqueous solvents, mirroring the function of an optimal basic pH in aqueous media. By facilitating the deprotonation of the amine, triTEA enhances its nucleophilicity, leading to efficient and high-yield formation of stable amide bonds. The provided protocols and diagrams offer a comprehensive guide for researchers to effectively utilize this powerful bioconjugation chemistry in their studies of complex biological systems.

References

AF647-NHS Ester: A Technical Guide to Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF647-NHS ester, a widely used fluorescent dye for labeling primary amines in biomolecules. This guide covers the core principles of the labeling chemistry, detailed experimental protocols, and critical data for successful bioconjugation, making it an essential resource for researchers in various fields, including cell biology, immunology, and drug development.

Core Principles of AF647-NHS Ester Labeling

AF647-NHS ester is the N-hydroxysuccinimidyl (NHS) ester derivative of the bright, far-red fluorescent dye AF647.[1][2] The NHS ester is an amine-reactive functional group that enables the covalent conjugation of the fluorophore to primary amines (-NH2) found on biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[3][4][5]

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly efficient and specific for primary amines under appropriate pH conditions.[6]

Physicochemical and Spectral Properties

AF647 is a bright and photostable far-red dye, making it ideal for applications requiring high sensitivity and minimal photobleaching, such as fluorescence microscopy and flow cytometry.[5][7] The dye is water-soluble and its fluorescence is pH-insensitive over a wide range (pH 4-10).[1][2]

PropertyValueReference
Excitation Maximum (Ex) ~651-655 nm[2][3]
Emission Maximum (Em) ~672-680 nm[2][3]
Molar Extinction Coefficient ~191,800 - 270,000 cm⁻¹M⁻¹[3][5]
Quantum Yield (Φ) ~0.15 - 0.33[3][7]
Molecular Weight ~1250 g/mol [2][5]

Experimental Protocols

General Protocol for Protein Labeling with AF647-NHS Ester

This protocol provides a general guideline for labeling proteins with AF647-NHS ester. Optimization may be required for specific proteins and applications.

1. Materials and Reagents:

  • AF647-NHS ester

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5][8]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette[9]

2. Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA).[9][10]

    • The recommended protein concentration is 2-10 mg/mL for optimal labeling.[8][11]

    • If necessary, perform a buffer exchange into the reaction buffer.

  • AF647-NHS Ester Stock Solution Preparation:

    • Dissolve the AF647-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] This stock solution should be prepared fresh.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[6][8]

    • Calculate the required volume of the AF647-NHS ester stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[9]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should be less than 10%.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5] For some proteins, incubation overnight at 4°C may yield better results.[12]

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[9][13]

    • Collect the fractions containing the labeled protein, which can often be identified by its blue color.[13]

3. Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~650 nm).

The following equations can be used to calculate the DOL:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein

  • Dye Concentration (M) = A₆₅₀ / ε_dye

  • DOL = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ and A₆₅₀ are the absorbances at 280 nm and 650 nm, respectively.

  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.03-0.05 for AF647).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at 650 nm.

An optimal DOL is typically between 2 and 10, but the ideal ratio depends on the specific application and protein.[7]

Visualization of Workflows and Mechanisms

AF647_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Reaction_Mix Combine and Incubate (pH 8.3-8.5, RT, 1 hr) Protein->Reaction_Mix Dye_Stock AF647-NHS Ester in DMSO/DMF Dye_Stock->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Analysis Determine DOL (Spectrophotometry) Purification->Analysis

Caption: Experimental workflow for labeling proteins with AF647-NHS ester.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_Amine Protein-NH₂ (Primary Amine) Labeled_Protein AF647-Protein Conjugate (Stable Amide Bond) Protein_Amine->Labeled_Protein + AF647_NHS AF647-NHS Ester AF647_NHS->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) AF647_NHS->NHS releases

Caption: Chemical reaction of AF647-NHS ester with a primary amine.

Applications in Research and Drug Development

AF647-labeled biomolecules are invaluable tools in a wide range of applications:

  • Fluorescence Microscopy: The high brightness and photostability of AF647 make it an excellent choice for various microscopy techniques, including confocal microscopy, super-resolution microscopy (e.g., dSTORM), and live-cell imaging.[1][14][15]

  • Flow Cytometry: The far-red emission of AF647 allows for its use in multicolor flow cytometry panels with minimal spectral overlap with other common fluorophores.[1][3]

  • Immunoassays: AF647-labeled antibodies are widely used in immunoassays such as ELISA and Western blotting for sensitive detection of target antigens.

  • In Vivo Imaging: The near-infrared properties of AF647 allow for deeper tissue penetration, making it suitable for in vivo imaging studies in animal models.[16]

  • Drug Delivery and Targeting: Labeled antibodies and other targeting ligands can be used to visualize the biodistribution and cellular uptake of drug delivery systems.

Storage and Stability

  • AF647-NHS Ester: The lyophilized powder should be stored at -20°C, desiccated, and protected from light.[1][9] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[8][17] Aqueous solutions should be used immediately.[8]

  • Labeled Conjugates: Protein conjugates should be stored at 4°C for short-term storage (up to a few months) in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium azide).[9][12] For long-term storage, aliquots should be frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][18]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Suboptimal pH of the reaction buffer. - Presence of primary amines in the protein buffer. - Hydrolysis of the NHS ester. - Inaccessible amine groups on the protein.- Verify the pH of the reaction buffer is between 8.3 and 8.5.[19] - Perform a buffer exchange to an amine-free buffer.[20] - Use freshly prepared dye stock solution. Perform the reaction at 4°C overnight to minimize hydrolysis.[19] - Increase the molar excess of the NHS ester.
Precipitation of Protein - High concentration of organic solvent (DMSO/DMF). - Instability of the protein under labeling conditions.- Ensure the final concentration of the organic solvent is below 10%.[9] - Add the dye stock solution slowly while vortexing.[20]
Poor Recovery After Purification - Inappropriate purification method for the protein size. - Non-specific binding of the protein to the purification resin.- Select a size-exclusion resin with an appropriate molecular weight cutoff for your protein.[12] - Consider alternative purification methods like dialysis.

References

AF647 fluorophore quantum yield and extinction coefficient

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Spectroscopic Properties of Alexa Fluor 647

For researchers, scientists, and professionals in drug development, a precise understanding of the photophysical properties of fluorescent probes is paramount for accurate and reproducible experimental design. Alexa Fluor 647 (AF647) is a widely utilized far-red fluorophore known for its brightness and photostability.[1][2] This guide provides a detailed overview of its quantum yield and extinction coefficient, along with the experimental protocols for their determination.

Quantitative Spectroscopic Properties of Alexa Fluor 647

The core photophysical parameters of AF647 are summarized in the table below. These values are crucial for applications ranging from quantitative fluorescence microscopy to flow cytometry.

ParameterValueUnitsNotes
Molar Extinction Coefficient (ε) 239,000cm⁻¹M⁻¹At the absorption maximum (~650 nm).[1][3]
Fluorescence Quantum Yield (Φ) 0.33-Measured in aqueous buffer (pH 7.2).[1][4][5]
Excitation Maximum (λex) 650nm
Emission Maximum (λem) 665nm[1]

Experimental Protocols for Characterization

Accurate determination of the quantum yield and extinction coefficient is essential for quality control and for understanding the behavior of the fluorophore in different chemical environments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[6]

Principle: The Beer-Lambert law, A = εlc, states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution. The molar extinction coefficient (ε) is the constant of proportionality.

Methodology:

  • Sample Preparation: Prepare a stock solution of AF647 of a precisely known concentration in a suitable solvent, such as phosphate-buffered saline (PBS). From this stock, create a series of dilutions.

  • Spectrophotometric Measurement:

    • Use a calibrated spectrophotometer to measure the absorbance of each dilution at the absorption maximum of AF647 (~650 nm).[3]

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Ensure that the absorbance values fall within the linear range of the instrument, typically below 1.0.

  • Data Analysis:

    • Plot the measured absorbance (A) at 650 nm against the concentration (c) of the AF647 solutions.

    • Perform a linear regression on the data points. The slope of the resulting line will be the product of the molar extinction coefficient and the path length (εl).

    • Divide the slope by the path length of the cuvette (typically 1 cm) to obtain the molar extinction coefficient (ε).

G cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis A Prepare AF647 Stock Solution (Known Concentration) B Create Serial Dilutions A->B C Measure Absorbance (A) at ~650 nm B->C D Use Solvent as Blank E Plot A vs. Concentration (c) F Perform Linear Regression E->F G Calculate Slope (εl) F->G H Determine Extinction Coefficient (ε) G->H

Experimental workflow for determining the molar extinction coefficient.
Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. The most common method for its determination is the comparative method, which involves a reference standard with a known quantum yield.[7][8]

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[7][9]

Methodology:

  • Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to AF647. For AF647, a common reference is Cresyl Violet.

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the AF647 sample and the reference standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.[7][10]

  • Spectroscopic Measurements:

    • For both the AF647 solutions and the standard solutions, measure the absorbance at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).

    • Plot the integrated fluorescence intensity (F) versus the absorbance (A) for both the AF647 sample and the reference standard.

    • Determine the slope of the resulting lines for both the sample (GradX) and the standard (GradST).

    • The quantum yield of the AF647 sample (ΦX) can then be calculated using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the sample and standard solutions, respectively.[7] If the same solvent is used for both, the refractive index term cancels out.

G cluster_prep Sample Preparation cluster_measurement Spectroscopy cluster_analysis Data Analysis A Prepare Dilute Solutions (AF647 and Standard) B Ensure Absorbance < 0.1 A->B C Measure Absorbance (A) at Excitation Wavelength B->C D Record Fluorescence Emission Spectrum C->D E Integrate Emission Spectrum (F) D->E F Plot F vs. A for Sample and Standard G Calculate Gradients (Grad_X and Grad_ST) F->G H Calculate Quantum Yield (Φ_X) using Comparative Formula G->H

Workflow for determining fluorescence quantum yield via the comparative method.

References

In-Depth Technical Guide: Safety and Handling of AF647-NHS Ester (triTEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Alexa Fluor™ 647 N-hydroxysuccinimidyl (NHS) ester triethylammonium (B8662869) salt (AF647-NHS ester triTEA), a widely used amine-reactive fluorescent dye in biological research. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of the product.

Product Identification and Properties

AF647-NHS ester is a bright, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other molecules containing primary amines.[1][2] The triethylammonium (triTEA) salt form is one of the counter-ions available for this dye.

Quantitative Data Summary

PropertyValueReference
Excitation Maximum (λex) ~651 nm (conjugated)[3]
Emission Maximum (λem) ~672 nm (conjugated)[3]
Molar Extinction Coefficient (ε) ~270,000 cm⁻¹M⁻¹[3]
Molecular Weight ~1250 g/mol [3]
Recommended Storage ≤ -20°C, desiccated, protected from light[1][2]
Solubility Soluble in high-quality anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Hazard Identification and Safety Precautions

General Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses or goggles.[4]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4]

    • Body Protection: Wear a laboratory coat.

  • Hygiene: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[4][5]

Specific Handling Precautions:

  • Moisture Sensitivity: AF647-NHS ester is moisture-sensitive and can readily hydrolyze, rendering it inactive.[6] Always use anhydrous solvents like DMSO or DMF for reconstitution.[7]

  • Light Sensitivity: The compound is light-sensitive. Protect from light during storage and handling to prevent photobleaching.[1][2]

  • Handling Powder: When handling the lyophilized powder, avoid creating dust.

First Aid Measures

In case of exposure, follow these first-aid guidelines:

  • After Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Wash the affected area immediately with soap and plenty of water.[4]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal

Storage:

  • Store the lyophilized powder at -20°C or below in a desiccator, protected from light.[1][2]

  • Once reconstituted in anhydrous DMSO or DMF, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] The reconstituted solution is less stable and should be used as soon as possible.[6]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[5]

  • Small quantities of the dye and its solutions can typically be disposed of as chemical waste. Do not pour down the drain.[5]

Experimental Protocol: Antibody Labeling with AF647-NHS Ester

This protocol provides a general procedure for conjugating AF647-NHS ester to an antibody. Optimization may be required for specific applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • AF647-NHS ester (triTEA)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, warm the vial of AF647-NHS ester to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add the calculated amount of the dye stock solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Visualized Workflows

Safe Handling Workflow for AF647-NHS Ester

Caption: A flowchart illustrating the safe handling workflow for AF647-NHS ester.

Antibody Labeling Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage A Prepare Antibody Solution (2-10 mg/mL in pH 8.3 buffer) C Add dye solution to antibody solution while vortexing A->C B Prepare AF647-NHS Ester Stock Solution (10 mg/mL in DMSO) B->C D Incubate for 1 hour at room temperature (in dark) C->D E Load reaction mixture onto a size-exclusion column D->E F Elute with desired storage buffer (e.g., PBS) E->F G Collect fractions containing the labeled antibody F->G H Determine Degree of Labeling (DOL) via spectrophotometry (A280/A650) G->H I Store labeled antibody at 4°C or -20°C H->I

References

Decoding the AF647-NHS Ester triTEA Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a critical reagent like AF647-NHS ester triTEA is more than just a document; it's a guarantee of quality and a blueprint for its successful application. This in-depth technical guide will dissect a typical CoA for this compound, providing clarity on the presented data, detailing the underlying experimental protocols, and offering visual representations of the key chemical and quality control aspects.

Understanding the Molecule: this compound

Alexa Fluor 647 (AF647) is a bright, far-red fluorescent dye widely used for labeling biomolecules. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines, such as those found on proteins and amine-modified oligonucleotides. The "triTEA" designation indicates the presence of three triethylammonium (B8662869) counter-ions, which are often used to improve the solubility and stability of the dye.

Below is a diagram illustrating the chemical structure of the AF647-NHS ester core molecule, highlighting the reactive NHS ester group responsible for conjugation.

cluster_AF647 AF647 Core Structure cluster_triTEA Counter-ion AF647 Indocyanine Core Linker Linker Arm AF647->Linker triTEA Triethylammonium (triTEA) NHS_Ester NHS Ester (Amine Reactive Group) Linker->NHS_Ester

Chemical structure of AF647-NHS ester with triTEA counter-ion.

Quantitative Data Summary

A Certificate of Analysis provides key quantitative metrics that define the quality and characteristics of a specific lot of this compound. The following tables summarize typical data found on a CoA, with representative values compiled from various sources.[1][2][3][4][5][6]

Table 1: Spectroscopic Properties

ParameterSpecificationTypical Value
Absorption Maximum (λmax)651 ± 3 nm651 nm
Emission Maximum (λem)672 ± 4 nm673 nm
Molar Extinction Coefficient (ε) at λmax270,000 ± 20,000 cm-1M-1264,000 cm-1M-1

Table 2: Purity and Identity

ParameterMethodSpecificationTypical Value
PurityHPLC≥ 95.0% at 647 nm99%
AppearanceVisualBlue to purple solidPurple solid
Molecular Formula-C58H94N6O16S4-
Molecular Weight-1259.66 g/mol -

Table 3: Storage and Handling

ParameterRecommendation
Storage Temperature-20°C or -80°C
ConditionsProtect from light, store under nitrogen

Experimental Protocols

The data presented in a CoA is the result of rigorous experimental testing. Below are detailed methodologies for the key experiments cited.

Spectroscopic Analysis

Objective: To determine the absorption and emission maxima, and the molar extinction coefficient of the AF647-NHS ester.

Methodology:

  • Sample Preparation: A stock solution of the AF647-NHS ester is prepared in a high-purity solvent, typically methanol.[1][3][4] A series of dilutions are then made to obtain a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Absorbance Measurement: The absorbance spectrum of the diluted sample is measured using a UV-Vis spectrophotometer over a wavelength range that includes the expected maximum absorbance (e.g., 500-800 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

  • Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

  • Emission Measurement: The fluorescence emission spectrum is measured using a spectrofluorometer. The sample is excited at its absorption maximum (λmax), and the emitted fluorescence is scanned over a range of longer wavelengths (e.g., 660-800 nm). The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the AF647-NHS ester.

Methodology:

  • Derivatization: As stated in some CoAs, the method involves derivatization with n-butylamine.[1][3][4] This is done to react the NHS ester with a primary amine, creating a stable amide bond and a derivative that is suitable for HPLC analysis. A known amount of the AF647-NHS ester is reacted with an excess of n-butylamine in an appropriate solvent.

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a counter-ion pairing agent. The gradient is programmed to separate the main dye-amine conjugate from any impurities or unreacted starting materials.

  • Detection: A UV-Vis or fluorescence detector is used to monitor the eluent. The detector is set to the absorption maximum of the dye (around 647 nm) to specifically detect the dye-containing species.

  • Purity Calculation: The purity is determined by integrating the peak areas in the chromatogram. The purity is expressed as the percentage of the area of the main product peak relative to the total area of all peaks detected at that wavelength.

Quality Control Workflow

The Certificate of Analysis is the final output of a comprehensive quality control (QC) process. The following diagram illustrates a typical QC workflow for the manufacturing and release of this compound.

cluster_qc_tests Final QC Tests raw_materials Raw Material Inspection synthesis Chemical Synthesis raw_materials->synthesis in_process_qc In-Process QC synthesis->in_process_qc in_process_qc->synthesis Fail purification Purification in_process_qc->purification Pass final_product_qc Final Product QC purification->final_product_qc spectroscopy Spectroscopy (Abs/Em) hplc HPLC (Purity) visual Visual Inspection (Appearance) coa_generation Certificate of Analysis Generation packaging Packaging & Labeling coa_generation->packaging release Product Release packaging->release spectroscopy->coa_generation hplc->coa_generation visual->coa_generation

Quality control workflow for this compound.

This workflow ensures that each batch of the product meets the stringent quality standards required for reliable and reproducible results in research and development. By understanding the data and the processes behind the Certificate of Analysis, researchers can have full confidence in the integrity of their fluorescent labeling experiments.

References

Unveiling the Unseen: A Technical Guide to Far-Red Fluorescent Dyes in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and molecular biology, the ability to visualize specific components and processes is paramount. Far-red fluorescent dyes have emerged as powerful tools, offering significant advantages for a wide range of research applications, from fundamental cell biology to preclinical drug development. Their emission in the longer wavelength spectrum (typically 650-800 nm) allows for deeper tissue penetration, reduced cellular autofluorescence, and minimized phototoxicity, enabling clearer and more insightful imaging, particularly in complex biological systems.[1][2][3] This in-depth technical guide explores the core applications of far-red fluorescent dyes, providing detailed experimental protocols and a quantitative comparison of their properties to empower researchers in harnessing their full potential.

Core Applications of Far-Red Fluorescent Dyes

The unique photophysical properties of far-red fluorescent dyes make them indispensable for a variety of advanced imaging techniques:

  • In Vivo Imaging: The reduced scattering and absorption of far-red light by biological tissues enable deeper imaging in living organisms.[2][3] This is crucial for studying disease progression, drug efficacy, and cellular trafficking in whole-animal models.

  • Multiplexing: The distinct spectral properties of far-red dyes allow for their use in combination with other fluorophores (e.g., green and red) for simultaneous visualization of multiple targets within the same sample.[4][5] This is essential for understanding complex cellular interactions and signaling networks.

  • Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy and (d)STORM benefit from the photostability and photoswitching capabilities of certain far-red dyes to achieve nanoscale resolution, revealing intricate subcellular structures.[6][7][8]

  • Flow Cytometry: Far-red dyes are increasingly used in multicolor flow cytometry to identify and sort specific cell populations with high precision, minimizing spectral overlap with commonly used fluorophores.

Quantitative Comparison of Far-Red Fluorescent Dyes

Choosing the optimal far-red fluorescent dye depends on the specific application and instrumentation. The following tables summarize the key photophysical properties of a selection of commonly used far-red fluorescent proteins and synthetic dyes to aid in this selection process.

Table 1: Photophysical Properties of Selected Far-Red Fluorescent Proteins

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative BrightnessPhotostability
mNeptune2600650125,0000.2126.3High
mCardinal604659125,0000.3746.3High
TagRFP657611657100,0000.3333.0High
mKate2588633100,0000.4040.0High
iRFP670644670110,0000.066.6Moderate
iRFP720690720120,0000.044.8Moderate

Data compiled from various sources.[2][3][8][9][10] Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, divided by 1000.

Table 2: Photophysical Properties of Selected Synthetic Far-Red Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Alexa Fluor 647650665239,0000.33[11]
Cy5649666250,000~0.2[11]
DyLight 650652672250,000Not readily available[11]
Atto 647N644669150,0000.65[11]
SiR (Silicon-Rhodamine)652674100,0000.40
CF®660C667685200,0000.25
CF®680680700210,0000.20

Data compiled from various sources and manufacturer's specifications.[11][12][13] Quantum yields can vary depending on the local environment.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing far-red fluorescent dyes.

Protocol 1: Three-Color Immunofluorescence Staining

This protocol outlines a method for the simultaneous detection of three different target proteins in fixed cells using primary antibodies from different host species and corresponding secondary antibodies conjugated to spectrally distinct fluorophores, including a far-red dye.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)

  • Primary antibodies (from three different species, e.g., mouse, rabbit, chicken)

  • Secondary antibodies conjugated to spectrally distinct fluorophores (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 568, and goat anti-chicken Alexa Fluor 647)

  • Mounting medium with antifade reagent

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the three primary antibodies to their optimal concentrations in blocking buffer.

    • Incubate the cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.

    • Wash cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the three fluorescently-conjugated secondary antibodies in blocking buffer. Protect from light from this point onwards.

    • Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature in the dark.

    • Wash cells three times with PBST for 5 minutes each, followed by a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a confocal or widefield fluorescence microscope with appropriate filter sets for each fluorophore. Acquire images sequentially to minimize spectral bleed-through.

Protocol 2: STED Microscopy of the Cytoskeleton

This protocol provides a method for super-resolution imaging of the actin cytoskeleton and microtubules in cultured cells using far-red fluorescent probes.

Materials:

  • Cells grown on high-performance coverslips (#1.5H)

  • Pre-warmed cytoskeleton buffer (CB)

  • Fixation and permeabilization solution (e.g., 0.25% glutaraldehyde (B144438) and 0.1% Triton X-100 in CB)

  • Quenching solution (e.g., 0.1% sodium borohydride (B1222165) in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Phalloidin (B8060827) conjugated to a far-red dye (e.g., Phalloidin-Atto 647N)

  • Primary antibody against α-tubulin

  • Secondary antibody conjugated to a STED-compatible far-red dye (e.g., goat anti-mouse STAR RED)

  • STED imaging buffer

Procedure:

  • Fixation and Permeabilization:

    • Quickly rinse cells with pre-warmed CB.

    • Fix and permeabilize cells with the glutaraldehyde/Triton X-100 solution for 1-2 minutes.

    • Wash cells three times with PBS.

  • Quenching:

    • Incubate cells with the quenching solution for 10 minutes at room temperature to reduce glutaraldehyde-induced autofluorescence.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 30 minutes at room temperature.

  • Staining:

    • Incubate cells with the primary antibody against α-tubulin diluted in blocking buffer for 1 hour at room temperature.

    • Wash cells three times with PBS.

    • Incubate cells with the far-red conjugated secondary antibody and far-red conjugated phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash cells extensively with PBS.

  • Imaging:

    • Mount the coverslip in a suitable imaging chamber with STED imaging buffer.

    • Acquire images using a STED microscope with appropriate excitation and depletion lasers for the chosen far-red dyes. Optimize STED laser power to achieve the desired resolution while minimizing photobleaching.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where far-red fluorescent dyes are instrumental.

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This diagram illustrates a simplified MAPK signaling cascade, which is frequently studied using fluorescent biosensors, including those based on far-red fluorescent proteins, to visualize kinase activity in real-time.[10][14]

Calcium_Signaling cluster_extracellular Extracellular cluster_cell Cell Signal External Signal Receptor Receptor Signal->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC PKC DAG->PKC ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_Cytosol [Ca2+] Cytosol Increase Ca_ER->Ca_Cytosol Release IP3R->Ca_ER Ca_Cytosol->PKC CellularResponse Cellular Response Ca_Cytosol->CellularResponse PKC->CellularResponse

Calcium Signaling Pathway

This diagram depicts a common calcium signaling pathway initiated by an external signal, leading to the release of calcium from the endoplasmic reticulum. Far-red fluorescent calcium indicators are crucial for monitoring these dynamic changes in intracellular calcium concentration with high temporal resolution.[9][15][16]

Multiplex_IF_Workflow Start Start: Sample Preparation Fixation Fixation & Permeabilization Start->Fixation Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation (Cocktail of Abs from different species) Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation (Cocktail of spectrally distinct fluorophore-conjugated Abs, including far-red) Washing1->SecondaryAb Washing2 Washing SecondaryAb->Washing2 Mounting Mounting Washing2->Mounting Imaging Sequential Imaging (Confocal/Widefield) Mounting->Imaging Analysis Image Analysis (Colocalization, etc.) Imaging->Analysis

Multiplexed Immunofluorescence Workflow

This workflow diagram outlines the key steps in a multiplexed immunofluorescence experiment, emphasizing the sequential application of primary and secondary antibodies to enable multi-target visualization.

STED_Microscopy_Workflow Start Start: Sample Preparation (on high-performance coverslips) Fixation Fixation & Permeabilization (e.g., Glutaraldehyde) Start->Fixation Staining Staining with STED-compatible far-red dyes Fixation->Staining Mounting Mounting in STED-compatible imaging medium Staining->Mounting MicroscopeSetup Microscope Setup: - Excitation Laser - STED Depletion Laser (Donut Shape) Mounting->MicroscopeSetup ImageAcquisition Image Acquisition: - Scan sample - Optimize depletion laser power MicroscopeSetup->ImageAcquisition DataProcessing Data Processing & Analysis (Deconvolution, etc.) ImageAcquisition->DataProcessing

STED Microscopy Experimental Workflow

This diagram illustrates the general workflow for a STED microscopy experiment, from sample preparation to image acquisition and analysis, highlighting the use of a depletion laser to achieve super-resolution.

Conclusion

Far-red fluorescent dyes have become indispensable tools in modern biological research, pushing the boundaries of what can be visualized within living cells and organisms. Their superior photophysical properties offer clear advantages for a multitude of applications, including deep-tissue in vivo imaging, high-content multiplexing, and cutting-edge super-resolution microscopy. By understanding the principles behind their application and following optimized experimental protocols, researchers can leverage the power of far-red fluorescence to gain deeper insights into complex biological questions and accelerate discoveries in both basic science and drug development.

References

A Preliminary Investigation of Alexa Fluor 647 for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alexa Fluor 647 (AF647) is a bright, far-red emitting fluorescent dye widely utilized in biological research, particularly for in vivo imaging applications.[1][2] Its spectral properties are well-suited for excitation by common laser lines (e.g., 633 nm HeNe or red diode lasers), and its emission in the far-red spectrum minimizes interference from tissue autofluorescence, a critical advantage for deep-tissue imaging.[2][3] Key characteristics that make AF647 a preferred choice for in vivo studies include its high fluorescence quantum yield, exceptional photostability, and the pH-insensitivity of its fluorescence signal over a broad range (pH 4-10).[1][4] These features ensure robust and reliable signal detection in the complex physiological environment of a living organism. AF647 is commonly supplied as an amine-reactive succinimidyl ester, allowing for straightforward and stable covalent conjugation to primary amines on proteins, antibodies, peptides, and other targeting moieties.[1]

Quantitative Data

The following tables summarize the key spectroscopic, physicochemical, and in vivo performance characteristics of AF647 and its conjugates.

Table 1: Spectroscopic and Physicochemical Properties of AF647

Property Value Source(s)
Excitation Maximum (λex) 650 nm [5][6][7]
Emission Maximum (λem) 670 - 671 nm [6][7]
Molar Extinction Coefficient (ε) 239,000 cm⁻¹M⁻¹ [5]
Molecular Weight ~1250 Da [5]

| Fluorescence Lifetime | ~1.1 ns |[8] |

Table 2: Example Biodistribution of an α-HER2 Antibody-AF647 Conjugate This table presents the biodistribution in SK-OV-3 tumor-bearing mice at 48 hours post-injection, quantified as the percentage of the injected dose per gram of tissue (%ID/g).

OrganMean %ID/g (± SEM)Source(s)
Tumor~18[9]
Blood~5[9]
Heart~3[9]
Lung~4[9]
Liver~7[9]
Spleen~2[9]
Kidney~3[9]
Muscle~1.5[9]
Bone~2[9]
Data is estimated from graphical representation in the cited source.[9]

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducible in vivo imaging experiments. Below are methodologies derived from published studies using AF647.

Protocol 1: In Vivo Imaging of an AF647-Antibody Conjugate in a Xenograft Mouse Model

This protocol is a composite methodology based on studies performing targeted tumor imaging.[5][9]

1. Animal Model:

  • Species/Strain: Immunocompromised mice (e.g., BALB/c nu/nu or similar).

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., A375, SK-OV-3) that overexpress the target antigen of interest.[5][9]

  • Acclimatization: Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging studies commence.

2. Antibody-AF647 Conjugate Preparation:

  • Labeling Reaction: Dissolve the antibody in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH ~8.3). Add the amine-reactive AF647 succinimidyl ester (dissolved in DMSO) to the antibody solution at a specific molar ratio to achieve the desired Degree of Labeling (DOL). A typical target DOL is 2-3 fluorophores per antibody.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye using a purification column (e.g., size-exclusion chromatography, such as a PD-10 desalting column) equilibrated with phosphate-buffered saline (PBS).

  • Quality Control: Confirm the DOL and protein concentration by spectrophotometry. Assess conjugate stability and antigen-binding affinity via in vitro assays (e.g., ELISA, flow cytometry).

3. Administration and Imaging:

  • Injection: Administer the AF647-antibody conjugate intravenously (e.g., via tail vein injection) to the tumor-bearing mice.[5] The typical injected dose ranges from 2-5 mg/kg.[5]

  • Imaging Modality: Perform longitudinal imaging using a system capable of detecting far-red fluorescence, such as Fluorescence Molecular Tomography (FMT) or an In Vivo Imaging System (IVIS).[5][9]

  • Time Points: Acquire images at multiple time points post-injection (e.g., 5 min, 6 h, 24 h, 48 h, 96 h) to assess the pharmacokinetics and tumor accumulation of the conjugate.[5]

  • Data Analysis: Quantify the fluorescence signal in regions of interest (ROIs), such as the tumor and various organs, to determine the biodistribution profile over time.

Protocol 2: In Vivo Three-Photon Imaging of Mouse Brain Vasculature

This protocol is adapted from a study performing deep-tissue imaging in the mouse brain.[10]

1. Animal Preparation:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance).[10]

  • Surgical Procedure (Craniotomy): Perform a craniotomy (e.g., 5-mm diameter) over the brain region of interest. Place a glass coverslip window directly on the intact dura mater to provide optical access.[10]

2. Reagent Administration:

  • Dye Preparation: Dissolve dextran-conjugated AF647 in sterile saline.

  • Injection: Inject the fluorescent agent intravenously to label the vasculature.[10]

3. Three-Photon Microscopy:

  • Excitation: Use a long-wavelength laser tuned to an appropriate three-photon excitation wavelength for AF647 (e.g., 1700 nm).[10]

  • Image Acquisition: Acquire Z-stack images through the cortical depth to visualize the vasculature.

  • Detection: Use an appropriate optical filter (e.g., centered around 711 nm) to specifically collect the AF647 emission signal.[10]

  • Analysis: Analyze the images to assess vascular morphology and signal penetration depth.

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate key processes in an in vivo imaging study using AF647.

G conjugation 1. Conjugation AF647-NHS Ester + Antibody purification 2. Purification (Size-Exclusion Chromatography) conjugation->purification qc 3. Quality Control (DOL, Affinity) purification->qc injection 4. IV Administration (Xenograft Mouse Model) qc->injection imaging 5. Longitudinal In Vivo Imaging (FMT / IVIS) injection->imaging analysis 6. Data Analysis (ROI Quantification) imaging->analysis

Caption: General experimental workflow for targeted in vivo imaging.

G injection 1. Inject AF647-Conjugate wait 2. Wait for Distribution (e.g., 48 hours) injection->wait harvest 3. Harvest Organs (Tumor, Liver, Kidney, etc.) wait->harvest exvivo 4. Ex Vivo Organ Imaging (IVIS) harvest->exvivo quantify 5. Quantify Signal (Radiant Efficiency) exvivo->quantify calculate 6. Calculate %ID/g quantify->calculate

Caption: Logical flow for a terminal biodistribution study.

G cluster_0 Bloodstream cluster_1 Tumor Microenvironment conjugate AF647-Antibody Conjugate antigen Tumor Cell Antigen conjugate->antigen Targeting & Accumulation

Caption: Conceptual diagram of targeted probe accumulation.

Critical Considerations for In Vivo Use

  • Conjugate Stability: The stability of the linkage between AF647 and the targeting molecule is paramount for accurate interpretation of imaging data. Studies using dual-labeled nanoparticles (radioactive and fluorescent) have shown that hydrophilic dyes like AF647 can potentially be released from their carrier faster than hydrophobic dyes.[11][12] This could lead to a biodistribution profile that reflects the free dye rather than the carrier. Therefore, validating the in vivo stability of any new AF647 conjugate is crucial.

  • Photostability: AF647 is known to be significantly more photostable than other cyanine (B1664457) dyes like Cy5, making it better suited for experiments requiring long or repeated exposures to excitation light.[3][13]

  • Hydrophilicity: AF647 is a water-soluble dye, which is generally advantageous for preparing conjugates in aqueous buffers and for in vivo administration.[2][14] However, as noted, its hydrophilicity may influence its interaction with and release from certain types of delivery vehicles like nanoparticles.[11][12]

  • Self-Quenching: AF647 can be attached to proteins at high molar ratios with less significant self-quenching compared to other dyes, leading to brighter conjugates and more sensitive detection.[3][4] However, the optimal degree of labeling should be determined empirically for each conjugate to balance signal brightness with potential impacts on protein function.

References

Methodological & Application

Application Notes: AF647-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 647 (AF647) is a bright, far-red fluorescent dye commonly used for labeling proteins and antibodies. The N-hydroxysuccinimidyl (NHS) ester functional group of AF647 readily reacts with primary amines (e.g., on lysine (B10760008) residues) on proteins to form stable amide bonds. This protocol provides a detailed procedure for labeling proteins with AF647-NHS ester. The optimal pH for this reaction is between 8.0 and 9.0, which is typically achieved using a sodium bicarbonate buffer. While organic bases like triethylamine (B128534) (TEA) are used to catalyze NHS ester reactions in anhydrous organic solvents, they are not recommended for protein labeling in aqueous buffers due to difficulties in pH control and the risk of protein denaturation.

Principle of Reaction

The succinimidyl ester group of AF647 reacts with the primary amino groups on the protein surface, leading to the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide (NHS).

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • AF647-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification resin (e.g., Sephadex G-25) or spin desalting columns

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Reagent Preparation
  • Protein Solution:

    • The protein should be at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[1][2]

  • 1 M Sodium Bicarbonate Buffer (pH 8.3):

    • Dissolve 8.4 g of sodium bicarbonate in 80 mL of deionized water.

    • Adjust the pH to 8.3 using 1 M NaOH.

    • Bring the final volume to 100 mL with deionized water.

  • AF647-NHS Ester Stock Solution:

    • Allow the vial of AF647-NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[3]

Protein Labeling Procedure
  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add your protein solution.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3.[2] Mix gently.

  • Determine the Molar Ratio of Dye to Protein:

    • The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of dye.[4]

  • Initiate the Labeling Reaction:

    • Add the calculated volume of AF647-NHS ester stock solution to the protein solution while gently vortexing.[5]

    • Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.[3]

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][5] For some proteins, incubation overnight at 4°C may yield better results.

Purification of the Labeled Protein

It is crucial to remove the unreacted AF647-NHS ester from the labeled protein.

  • Size-Exclusion Chromatography (Spin Column):

    • Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.

    • Apply the labeling reaction mixture to the center of the resin bed.

    • Centrifuge the column to elute the labeled protein. The smaller, unconjugated dye molecules will be retained in the resin.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of AF647, which is approximately 650 nm (A₆₅₀).

  • Calculations:

    • Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • CF: Correction factor for AF647 at 280 nm (typically ~0.03)

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)

    • Dye Concentration (M): Dye Conc. (M) = A₆₅₀ / ε_dye

      • ε_dye: Molar extinction coefficient of AF647 at 650 nm (250,000 M⁻¹cm⁻¹)

    • Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL is typically between 2 and 10 for antibodies.[6]

Data Presentation

ParameterRecommended ValueReference
Protein Concentration 1-10 mg/mL[1]
Reaction Buffer 0.1 M Sodium Bicarbonate or PBS[1][2]
Reaction pH 8.3 - 8.5[1][6]
Dye Solvent Anhydrous DMSO or DMF[1][3]
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)[4]
Incubation Time 1 hour at room temperature or overnight at 4°C[3][5]
Purification Method Size-Exclusion Chromatography (Spin Column)[3]
AF647 A_max_ ~650 nm
AF647 ε_max_ 250,000 M⁻¹cm⁻¹
AF647 Correction Factor ~0.03

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Reaction + Protein->Reaction AF647_NHS AF647-NHS Ester AF647_NHS->Reaction Labeled_Protein AF647-Protein (Stable Amide Bond) NHS N-hydroxysuccinimide (Byproduct) Reaction->Labeled_Protein Reaction->NHS

Caption: AF647-NHS ester reacts with a primary amine on a protein.

Experimental Workflow

G A 1. Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) C 3. Adjust pH of Protein Solution (Add 1/10 vol. 1M NaHCO₃, pH 8.3) A->C B 2. Prepare AF647-NHS Ester Stock (10 mg/mL in DMSO) D 4. Mix Dye and Protein (10:1 molar excess of dye) B->D C->D E 5. Incubate (1 hr, Room Temp, Dark) D->E F 6. Purify Conjugate (Spin Desalting Column) E->F G 7. Characterize (Measure A₂₈₀ and A₆₅₀) F->G H 8. Calculate Degree of Labeling (DOL) G->H

References

Step-by-Step Guide for Antibody Conjugation with AF647-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of antibodies with Alexa Fluor™ 647 (AF647) N-hydroxysuccinimidyl (NHS) ester. This procedure is a cornerstone for preparing fluorescently labeled antibodies for various applications, including flow cytometry, immunofluorescence microscopy, and Western blotting, enabling the sensitive detection and visualization of specific target antigens.[1][2]

Introduction

The conjugation of antibodies with fluorescent dyes is a fundamental technique in life sciences research.[2] AF647 is a bright, far-red fluorescent dye that is well-suited for multiplexing experiments due to its minimal spectral overlap with other common fluorophores.[3] The NHS ester reactive group efficiently forms a stable covalent amide bond with primary amines (e.g., on lysine (B10760008) residues) on the antibody.[4][5] This guide offers a comprehensive, step-by-step protocol for this conjugation process, along with methods for purification and characterization of the final conjugate.

Materials and Reagents

Reagent/MaterialSpecifications
Antibody Purified IgG, 1-2 mg/mL in amine-free buffer (e.g., PBS)
AF647-NHS Ester Molecular Weight: ~1300 g/mol (check manufacturer's data)
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5
Quenching Buffer 1 M Tris-HCl, pH 8.0
Solvent for Dye Anhydrous Dimethyl Sulfoxide (DMSO)
Purification System Size-exclusion chromatography column (e.g., Sephadex G-25) or desalting spin column
Storage Buffer PBS, pH 7.4, with 0.1% Bovine Serum Albumin (BSA) and 0.02% Sodium Azide

Experimental Protocol

This protocol is optimized for conjugating approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody quantities or types.

Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester. If necessary, perform a buffer exchange into Phosphate-Buffered Saline (PBS), pH 7.4, using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in PBS.

AF647-NHS Ester Stock Solution Preparation
  • Allow the vial of AF647-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of AF647-NHS ester. Mix well by vortexing. This stock solution should be used immediately.

Conjugation Reaction
  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH of the reaction mixture. The optimal pH for the NHS ester reaction is between 8.3 and 8.5.[5]

  • Molar Ratio Calculation: Determine the desired molar ratio of dye to antibody. A common starting point for IgG antibodies is a 10:1 to 20:1 molar excess of dye.

    • Moles of Antibody = (Antibody mass in g) / (Antibody molecular weight in g/mol ) (MW of IgG ≈ 150,000 g/mol )

    • Moles of Dye = Moles of Antibody × Molar Excess

    • Volume of Dye Stock = (Moles of Dye × Dye MW) / (Concentration of Dye Stock)

  • Reaction Incubation: Add the calculated volume of the AF647-NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Quenching the Reaction
  • To stop the reaction, add 1/10th volume of 1 M Tris-HCl, pH 8.0, to the reaction mixture.

  • Incubate for 15-30 minutes at room temperature. The primary amines in Tris will react with any remaining unreacted NHS ester.

Purification of the Conjugate

It is crucial to remove unconjugated dye from the labeled antibody.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column with PBS, pH 7.4, according to the manufacturer's instructions.

  • Sample Application: Apply the quenched reaction mixture to the top of the equilibrated column.

  • Elution: Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules. Collect the fractions containing the colored, labeled antibody.

Characterization of the Antibody-AF647 Conjugate

The quality of the conjugate is assessed by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.[6][7]

Spectrophotometric Measurement
  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 650 nm (A650) using a spectrophotometer.

Degree of Labeling (DOL) Calculation

The DOL is calculated using the following formula:

DOL = (A650 × εAntibody) / [(A280 - (A650 × CF280)) × εDye]

Where:

  • A650 is the absorbance of the conjugate at 650 nm.

  • A280 is the absorbance of the conjugate at 280 nm.

  • εAntibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M-1cm-1).[8]

  • εDye is the molar extinction coefficient of AF647 at 650 nm (~270,000 M-1cm-1).

  • CF280 is the correction factor for the absorbance of the dye at 280 nm (for AF647, this is approximately 0.03).

An optimal DOL for most applications is between 2 and 10.[7][8] A high DOL can lead to fluorescence quenching and potential loss of antibody function.[7][8]

Storage

Store the purified antibody-AF647 conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C, or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow Diagram

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_storage Final Product Ab_Prep Antibody Preparation Conjugation Conjugation Reaction Ab_Prep->Conjugation Dye_Prep AF647-NHS Ester Stock Solution Dye_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (Size Exclusion) Quenching->Purification Characterization Characterization (DOL Calculation) Purification->Characterization Storage Storage Characterization->Storage

Caption: Experimental workflow for antibody conjugation with AF647-NHS ester.

Application Example: Analysis of EGFR Signaling Pathway

AF647-conjugated antibodies are powerful tools for studying cellular signaling pathways. For instance, an anti-EGFR antibody conjugated with AF647 can be used to visualize and quantify the epidermal growth factor receptor (EGFR) on the cell surface using flow cytometry or immunofluorescence.[1][9]

EGFR Signaling Pathway Overview

The EGFR signaling pathway is crucial for regulating cell proliferation, survival, and differentiation.[10][11] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[10][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

By using an AF647-conjugated anti-EGFR antibody, researchers can investigate changes in EGFR expression levels on the cell surface in response to various stimuli or drug treatments, providing insights into the regulation of this critical signaling pathway.

References

Application Notes and Protocols for AF647-NHS Ester Labeling of Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Alexa Fluor 647 (AF647), a bright and photostable far-red fluorescent dye, is an ideal choice for labeling oligonucleotides for a variety of applications, including fluorescence in situ hybridization (FISH), microarrays, and fluorescence microscopy.[1][2][3] This document provides detailed application notes and protocols for the successful labeling of amine-modified oligonucleotides with AF647-NHS ester.

AF647-NHS ester reacts efficiently with primary amines to form a stable covalent bond.[4][5] By utilizing an amine-modified oligonucleotide, site-specific labeling can be achieved, enabling precise downstream applications. The protocols outlined below cover the labeling reaction, purification of the conjugate, and quantification of the degree of labeling.

Key Features of AF647-Labeled Oligonucleotides

  • High Fluorescence Quantum Yield: Produces bright signals for sensitive detection.[2][6]

  • Excellent Photostability: Resistant to photobleaching, allowing for longer exposure times and more robust imaging.[7]

  • pH Insensitivity: Maintains consistent fluorescence across a broad pH range (pH 4-10).[1][5][6]

  • High Water Solubility: Prevents aggregation and precipitation of labeled oligonucleotides.[7]

  • Far-Red Emission: Minimizes autofluorescence from biological samples, resulting in a higher signal-to-noise ratio.

Data Presentation

Table 1: Recommended Molar Ratios for AF647-NHS Ester to Amine-Modified Oligonucleotide
Molar Ratio (Dye:Oligo)Expected Degree of Labeling (DOL)Notes
5:1LowA good starting point for optimization to avoid over-labeling.
10:1ModerateOften provides a good balance between signal intensity and potential quenching.
20:1HighMay be necessary for applications requiring the brightest signal, but risk of self-quenching increases.[8]
Table 2: Comparison of Purification Methods for AF647-Labeled Oligonucleotides
Purification MethodPrinciplePurityYieldThroughput
Ethanol (B145695) Precipitation Precipitation of nucleic acidsLow-ModerateModerate-HighHigh
Gel Electrophoresis (PAGE) Separation by size and chargeHighLow-ModerateLow
Reverse-Phase HPLC Separation by hydrophobicityVery HighHighModerate

Data presented are illustrative and actual results may vary depending on the oligonucleotide sequence, length, and experimental conditions.

Experimental Protocols

Protocol 1: AF647-NHS Ester Labeling of Amine-Modified Oligonucleotides

This protocol describes the covalent attachment of AF647-NHS ester to an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (desalted or purified)

  • AF647-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Oligonucleotide:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

    • It is critical that the oligonucleotide solution is free of any amine-containing buffers (e.g., Tris) as these will compete with the labeling reaction.[9] If necessary, perform a buffer exchange or ethanol precipitation.[10]

  • Prepare the AF647-NHS Ester Stock Solution:

    • Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11]

    • NHS esters are moisture-sensitive; use anhydrous DMSO and keep the vial tightly capped.[9][11]

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • Amine-modified oligonucleotide solution

      • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to a final concentration of 0.05-0.1 M.

      • AF647-NHS ester stock solution to achieve the desired molar ratio (see Table 1). The volume of DMSO should not exceed 10% of the total reaction volume.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light.[12] Gentle mixing during incubation can improve efficiency.

  • Stopping the Reaction (Optional):

    • The reaction can be stopped by adding a final concentration of 1.5 M hydroxylamine (B1172632) or by proceeding directly to the purification step.

Protocol 2: Purification of AF647-Labeled Oligonucleotides

Purification is essential to remove unreacted dye, which can cause high background in downstream applications.[9]

Method A: Ethanol Precipitation (for desalting and removal of some free dye)

  • To the labeling reaction, add 1/10th volume of 3 M NaCl.

  • Add 3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol.

  • Centrifuge for 10 minutes, decant the supernatant, and air dry the pellet.

  • Resuspend the pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Recommended for high purity)

  • Following ethanol precipitation, resuspend the pellet in the HPLC mobile phase A (e.g., 0.1 M TEAA).

  • Inject the sample onto a C18 reverse-phase column.

  • Elute the labeled oligonucleotide using a gradient of mobile phase B (e.g., acetonitrile (B52724) in 0.1 M TEAA).

  • The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the hydrophobicity of the AF647 dye. The free dye will typically elute last.

  • Collect the fractions corresponding to the labeled oligonucleotide and dry them using a vacuum concentrator.

Protocol 3: Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each oligonucleotide.

Procedure:

  • Measure the absorbance of the purified AF647-labeled oligonucleotide solution at 260 nm (A260) and 650 nm (A650) using a spectrophotometer.

  • Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law:

    • Concentration of AF647 (M) = A650 / ε_dye

      • ε_dye for AF647 = 270,000 M⁻¹cm⁻¹ at 650 nm.[5]

    • Concentration of Oligonucleotide (M) = (A260 - (A650 × CF)) / ε_oligo

      • CF (Correction Factor for AF647 at 260 nm) = 0.03

      • ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm, which can be calculated based on its sequence.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration of AF647 / Concentration of Oligonucleotide

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Oligo Amine-Modified Oligo Mix Combine Oligo, Buffer, & Dye Solution Oligo->Mix Dye AF647-NHS Ester DMSO Anhydrous DMSO Dye->DMSO dissolve in DMSO->Mix Buffer Bicarbonate Buffer (pH 8.3) Buffer->Mix Incubate Incubate 2-4h at RT (in dark) Mix->Incubate Purify Purify Labeled Oligo Incubate->Purify HPLC RP-HPLC Purify->HPLC High Purity PAGE PAGE Purify->PAGE High Purity Ethanol Ethanol Precipitation Purify->Ethanol Desalting QC Quality Control HPLC->QC PAGE->QC Ethanol->QC DOL Calculate DOL QC->DOL Application Downstream Applications DOL->Application

Caption: Experimental workflow for AF647 labeling of amine-modified oligonucleotides.

fish_wnt_pathway cluster_fish FISH for Wnt Target Gene mRNA cluster_wnt Simplified Wnt Signaling Pathway Cell Target Cell mRNA Wnt Target Gene mRNA (e.g., c-Myc, Cyclin D1) Hybridization Hybridization mRNA->Hybridization Probe AF647-Labeled Oligonucleotide Probe Probe->Hybridization Detection Fluorescence Microscopy Hybridization->Detection Signal Fluorescent Signal Detection->Signal TargetGene Target Gene Expression (c-Myc, Cyclin D1, etc.) Signal->TargetGene   Measures mRNA levels resulting from pathway activation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK-3β Dishevelled->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates TCF_LEF->TargetGene activates transcription

Caption: Using AF647-labeled probes in FISH to study the Wnt signaling pathway.

Applications

AF647-labeled oligonucleotides are versatile tools for a wide range of applications.

  • Fluorescence In Situ Hybridization (FISH): These probes can be used to detect and localize specific DNA or RNA sequences within cells and tissues.[13][14][15] For example, they can be used to quantify the expression of a target gene, such as c-Myc or Cyclin D1, which are downstream targets of the Wnt signaling pathway.

  • Microarrays: Labeled oligonucleotides can be hybridized to microarrays for high-throughput analysis of gene expression or single nucleotide polymorphisms (SNPs).

  • Fluorescence Microscopy: AF647-labeled oligonucleotides can be used as primers in PCR for the generation of fluorescently labeled DNA, or as probes for visualizing cellular structures and dynamic processes.[1]

  • Förster Resonance Energy Transfer (FRET): AF647 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions.[1]

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Presence of amine-containing buffers (e.g., Tris).Perform buffer exchange into an amine-free buffer (e.g., PBS or bicarbonate buffer) or ethanol precipitate the oligonucleotide before labeling.
Hydrolysis of NHS ester.Use anhydrous DMSO. Prepare the dye solution immediately before use.[11]
Suboptimal pH.Ensure the reaction buffer pH is between 8.3 and 8.5.
High Background Incomplete removal of free dye.Use a more stringent purification method like RP-HPLC or gel electrophoresis.[9]
No or Weak Fluorescent Signal Incorrect filter set on the microscope/imager.Ensure the filter set is appropriate for the excitation and emission wavelengths of AF647 (Ex/Em: ~650/668 nm).
Over-labeling causing self-quenching.Optimize the dye-to-oligonucleotide molar ratio; start with a lower ratio.[8]

References

Application Note & Protocol: Accurate Determination of Dye-to-Protein Ratio for Alexa Fluor 647 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of assays. Alexa Fluor 647 (AF647) is a bright and photostable far-red fluorescent dye widely used for labeling proteins.[1][2] The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter that influences the performance of the labeled conjugate.[3] An optimal DOL ensures a bright fluorescent signal without compromising the protein's biological activity due to over-labeling.[3][4] This document provides a detailed protocol for labeling proteins with AF647 and accurately calculating the dye-to-protein ratio.

Key Quantitative Data for AF647 Labeling

The following table summarizes the essential quantitative data required for calculating the dye-to-protein ratio for AF647 labeled proteins.

ParameterValueUnitsReference
Alexa Fluor 647 Molar Extinction Coefficient (ε_dye_) 239,000M⁻¹cm⁻¹[5][6]
Alexa Fluor 647 Absorbance Maximum (λ_max_) ~650nm[1][5]
Correction Factor (CF₂₈₀) for AF647 at 280 nm 0.03-[5][6][7]
Typical IgG Molar Extinction Coefficient (ε_protein_) 203,000M⁻¹cm⁻¹[5][8]
Protein Absorbance Wavelength 280nm[9][10][11]

Experimental Protocol: AF647 Labeling of Proteins and Spectroscopic Analysis

This protocol outlines the steps for labeling a protein with an amine-reactive AF647 NHS ester and subsequently determining the degree of labeling.

1. Materials:

  • Protein of interest (e.g., IgG) at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing Tris or glycine (B1666218) must be avoided.[12]

  • AF647 NHS Ester (succinimidyl ester).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • 1 M Sodium Bicarbonate, pH 8.3-9.0.[5][13]

  • Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[13]

  • UV-Vis Spectrophotometer.

  • Cuvettes with a 1 cm pathlength.

2. Protein Preparation:

  • Ensure the protein solution is free of any amine-containing substances and has a concentration of at least 1 mg/mL for efficient labeling.[3][5]

  • If necessary, perform a buffer exchange into a suitable labeling buffer like PBS.

3. Labeling Reaction:

  • Adjust the pH of the protein solution to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.[5] This alkaline pH is optimal for the reaction between the succinimidyl ester and primary amines.[12]

  • Immediately before use, dissolve the AF647 NHS ester in DMSO to create a stock solution (e.g., 10 mg/mL).[13]

  • Add the reactive AF647 dye solution to the protein solution. The molar ratio of dye to protein will influence the final degree of labeling and may need to be optimized for each specific protein. A starting point is often a 10-fold molar excess of dye.

  • Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.[13]

4. Purification of the Labeled Protein:

  • After incubation, remove the unreacted dye from the protein conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[13]

  • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

5. Spectroscopic Measurement:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF647, which is approximately 650 nm (A_max_).[5]

  • If the absorbance readings are too high, dilute the sample with PBS and record the dilution factor.[14]

Calculation of the Dye-to-Protein Ratio

The degree of labeling (DOL) is calculated using the Beer-Lambert law. This involves determining the molar concentration of the protein and the dye in the sample.

Step 1: Calculate the Protein Concentration

The absorbance at 280 nm is used to determine the protein concentration. However, the AF647 dye also absorbs light at 280 nm, so a correction must be applied.[5][14]

  • Corrected A₂₈₀: A₂₈₀_corrected_ = A₂₈₀_observed_ - (A_max_ × CF₂₈₀) Where CF₂₈₀ is the correction factor for AF647 at 280 nm (0.03).[5][6][7]

  • Protein Concentration (M): Protein Conc. (M) = (A₂₈₀_corrected_ / ε_protein_) × Dilution Factor Where ε_protein_ is the molar extinction coefficient of the protein at 280 nm.[15][16]

Step 2: Calculate the Dye Concentration

The concentration of the AF647 dye is calculated from its absorbance at its λ_max_ (~650 nm).

  • Dye Concentration (M): Dye Conc. (M) = (A_max_ / ε_dye_) × Dilution Factor Where ε_dye_ is the molar extinction coefficient of AF647 at its λ_max_ (239,000 M⁻¹cm⁻¹).[5][6]

Step 3: Calculate the Dye-to-Protein Ratio (DOL)

The DOL is the molar ratio of the dye to the protein.

  • DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

For most antibodies, an optimal DOL is typically between 3 and 7.[3][5]

Visual Representations

Experimental Workflow for Determining Dye-to-Protein Ratio

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 7.2-7.4) ph_adjust Adjust pH to 8.3-9.0 (1M Sodium Bicarbonate) protein_prep->ph_adjust dye_prep AF647 NHS Ester Dissolution (DMSO) mixing Mix Protein and Dye dye_prep->mixing ph_adjust->mixing incubation Incubate 1 hr at RT (Protected from light) mixing->incubation purify Purify Conjugate (Desalting Column) incubation->purify spectro Spectrophotometry (Measure A280 & A650) purify->spectro calculate Calculate DOL spectro->calculate

Caption: Workflow for AF647 protein labeling and DOL calculation.

Logical Relationship of Components in DOL Calculation

dol_calculation cluster_inputs Measured & Known Values cluster_calculations Calculations cluster_output Final Result A280_obs A₂₈₀ (observed) A280_corr A₂₈₀ (corrected) = A₂₈₀_obs - (A_max × CF₂₈₀) A280_obs->A280_corr Amax_obs A_max (~650 nm) Amax_obs->A280_corr Dye_conc Dye Conc. (M) = (A_max / ε_dye) × DF Amax_obs->Dye_conc E_protein ε_protein Protein_conc Protein Conc. (M) = (A₂₈₀_corr / ε_protein) × DF E_protein->Protein_conc E_dye ε_dye E_dye->Dye_conc CF280 CF₂₈₀ CF280->A280_corr DF Dilution Factor DF->Protein_conc DF->Dye_conc A280_corr->Protein_conc DOL DOL = Dye Conc. / Protein Conc. Protein_conc->DOL Dye_conc->DOL

Caption: Diagram of the DOL calculation formula relationships.

References

Application Notes and Protocols for AF647-NHS Ester Labeling for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 647 (AF647) is a bright, far-red fluorescent dye commonly utilized in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The N-hydroxysuccinimidyl (NHS) ester functional group of AF647 allows for its covalent conjugation to primary amines, such as the ε-amino groups of lysine (B10760008) residues present on the surface of proteins, including antibodies. This process, known as amine labeling, is a straightforward and widely used method for preparing fluorescently labeled proteins for various biological applications.[1]

The efficiency of the labeling reaction is highly dependent on the pH of the reaction mixture.[1][2] While triethylamine (B128534) (TEA) can be used as a base in non-aqueous labeling reactions, for the conjugation of antibodies in aqueous buffers, a pH of 8.3-9.0 is optimal.[3] This is typically achieved using a sodium bicarbonate or sodium carbonate buffer.[2][4][5] At this pH, the primary amine groups on the antibody are deprotonated and readily react with the NHS ester to form a stable amide bond.[2]

This document provides a detailed protocol for the labeling of antibodies with AF647-NHS ester and their subsequent application in flow cytometry.

Experimental Protocols

Protocol 1: Antibody Labeling with AF647-NHS Ester

This protocol is designed for labeling approximately 1 mg of an antibody. Adjustments may be necessary for different amounts or types of proteins.

1.1. Materials

  • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

  • AF647-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25 spin column)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

1.2. Antibody Preparation

Before beginning the labeling reaction, it is crucial to ensure the antibody is in a suitable buffer.

  • The antibody solution should be at a concentration of 1-2 mg/mL in a buffer free of primary amines, such as Tris, or ammonium (B1175870) salts. PBS is a commonly used buffer.[5]

  • If the antibody preparation contains substances like bovine serum albumin (BSA), gelatin, or sodium azide (B81097), they should be removed.[5] This can be achieved by dialysis against PBS or by using an antibody purification kit.

1.3. Labeling Procedure

  • Prepare Antibody Solution: Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of the antibody solution.[6][7]

  • Prepare AF647-NHS Ester Stock Solution: Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4] Vortex briefly to ensure it is fully dissolved. This solution is sensitive to moisture and should be used promptly.

  • Determine Dye to Antibody Molar Ratio: The optimal molar ratio of dye to antibody should be determined empirically. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[4][5]

  • Reaction: Add the calculated amount of AF647-NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle mixing.[4]

1.4. Purification of the Labeled Antibody

It is essential to remove the unconjugated AF647-NHS ester from the labeled antibody.

  • Prepare the Spin Column: Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves equilibrating the column with PBS.

  • Apply Sample: Apply the reaction mixture to the center of the equilibrated column.

  • Centrifuge: Centrifuge the column according to the manufacturer's protocol. The labeled antibody will be collected in the eluate, while the smaller, unconjugated dye molecules are retained in the column matrix.

  • Storage: Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Adding a carrier protein like BSA (0.1%) and a preservative like sodium azide (0.02%) can improve stability.[4]

1.5. Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for AF647).

  • Formula: DOL = (A_max of conjugate × Mwt of antibody) / (ε_dye × (A_280 of conjugate - CF × A_max of conjugate))

    • A_max = Absorbance at ~650 nm

    • A_280 = Absorbance at 280 nm

    • Mwt of antibody = Molecular weight of the antibody (e.g., ~150,000 g/mol for IgG)

    • ε_dye = Molar extinction coefficient of AF647 (~270,000 cm⁻¹M⁻¹)

    • CF = Correction factor for dye absorbance at 280 nm (typically ~0.03 for AF647)

An optimal DOL for flow cytometry applications is generally between 2 and 7.

Protocol 2: Flow Cytometry Staining

This protocol provides a general guideline for staining cells with a custom-labeled AF647 antibody.

2.1. Materials

  • Cells of interest

  • AF647-labeled antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Unlabeled antibody (for isotype control)

  • Fixation and permeabilization buffers (if staining intracellular targets)

  • Flow cytometer

2.2. Staining Procedure for Surface Markers

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest. Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.[8]

  • Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

  • Antibody Addition: Add the predetermined optimal concentration of the AF647-labeled antibody to the cells. It is recommended to titrate the antibody to determine the optimal staining concentration.

  • Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.

  • Wash: Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

  • Resuspend: Decant the supernatant and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for analysis.

  • Analysis: Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for excitation and appropriate emission filters for AF647.

Data Presentation

Table 1: Recommended Parameters for AF647-NHS Ester Antibody Labeling

ParameterRecommended ValueNotes
Antibody Concentration 1-2 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer 0.1 M Sodium BicarbonateAchieve a final reaction pH of 8.3-8.5.
AF647-NHS Ester Solvent Anhydrous DMSOPrepare fresh immediately before use.
Molar Ratio (Dye:Protein) 5:1 to 20:1This should be optimized for each specific antibody and application.
Reaction Time 1-2 hours
Reaction Temperature Room Temperature (20-25°C)
Purification Method Size-Exclusion Chromatographye.g., Sephadex G-25 spin columns.
Optimal Degree of Labeling 2-7For most flow cytometry applications.

Mandatory Visualization

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Ab Antibody in Amine-Free Buffer pH_adjust Adjust pH to 8.3-8.5 (0.1M Sodium Bicarbonate) Ab->pH_adjust Mix Mix Antibody and Dye Solution pH_adjust->Mix Dye_prep Dissolve AF647-NHS in Anhydrous DMSO Dye_prep->Mix Incubate Incubate 1-2 hours at Room Temperature (Protect from light) Mix->Incubate Purify Purify via Spin Column Incubate->Purify QC Determine Degree of Labeling (DOL) Purify->QC Store Store Conjugate at 4°C QC->Store

Caption: Workflow for labeling an antibody with AF647-NHS ester.

FlowCytometryStainingWorkflow start Prepare Single-Cell Suspension (1x10^6 cells) stain Add AF647-labeled Antibody start->stain incubate Incubate 20-30 min at 4°C in the dark stain->incubate wash1 Wash with Staining Buffer incubate->wash1 resuspend Resuspend in Staining Buffer wash1->resuspend analyze Analyze on Flow Cytometer resuspend->analyze

Caption: Workflow for staining cells with an AF647-labeled antibody for flow cytometry.

References

Application Notes and Protocols for AF647-NHS Ester in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF647-NHS ester is a bright, far-red fluorescent dye commonly utilized for labeling proteins, antibodies, and other amine-containing molecules for visualization in cellular imaging and flow cytometry.[1][2] Its succinimidyl ester (NHS ester) functional group readily reacts with primary amines on biomolecules to form stable covalent bonds.[3][4] This dye is particularly well-suited for immunofluorescence (IF) microscopy due to its high water solubility, pH insensitivity over a broad range (pH 4-10), and exceptional photostability, which allows for robust and reproducible staining.[2][5] The far-red emission of AF647 minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio in imaging experiments.

Properties of AF647-NHS Ester

A summary of the key properties of AF647-NHS ester is presented in the table below. These characteristics make it an excellent choice for sensitive and high-resolution immunofluorescence applications.

PropertyValueReference
Excitation Maximum~651-655 nm[2][5]
Emission Maximum~672-680 nm[2][5]
Molar Extinction Coefficient~191,800 L·mol⁻¹·cm⁻¹[2]
Quantum Yield~0.15[2]
Recommended Laser Lines633 nm[2][6]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[3][4]
ReactivityPrimary Amines[2][3]
SolubilityGood in water, DMSO[1]

Experimental Protocols

Antibody Labeling with AF647-NHS Ester

This protocol provides a general guideline for conjugating AF647-NHS ester to an antibody, such as Immunoglobulin G (IgG). It is crucial to use an antibody solution free of amine-containing buffers (e.g., Tris) and stabilizing proteins like bovine serum albumin (BSA) or gelatin, as these will compete for reaction with the NHS ester.[7]

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • AF647-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Antibody:

    • Dissolve or dialyze the antibody into the reaction buffer at a concentration of 2-10 mg/mL.[8]

  • Prepare the Dye Solution:

    • Allow the vial of AF647-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL.[7] This solution should be used immediately.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody for labeling can vary. A good starting point is a 10:1 to 20:1 molar ratio.[7]

    • Add the calculated volume of the AF647-NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with an appropriate storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band that elutes first.

  • Storage:

    • Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[4] To avoid repeated freeze-thaw cycles, it is advisable to store the antibody in small aliquots.[4]

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using an AF647-labeled antibody to stain cultured cells.

Materials:

  • Cultured cells on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[9]

  • AF647-labeled primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[9]

  • Antibody Incubation:

    • Dilute the AF647-labeled antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for AF647 (Excitation/Emission: ~650/670 nm).

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_products Products Antibody Antibody in Amine-Free Buffer Reaction Mix Antibody and Dye (pH 8.3-8.5) 1 hr, RT, Dark Antibody->Reaction Dye AF647-NHS Ester Dye->Reaction DMSO Anhydrous DMSO DMSO->Dye Column Size-Exclusion Chromatography Reaction->Column Labeled_Ab Purified Labeled Antibody Column->Labeled_Ab Free_Dye Unreacted Dye Column->Free_Dye

Caption: Workflow for labeling an antibody with AF647-NHS ester.

Immunofluorescence_Workflow Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Wash1 Wash Fixation->Wash1 Permeabilization Permeabilization (e.g., Triton X-100) Wash2 Wash Permeabilization->Wash2 Blocking Blocking (e.g., BSA/Serum) Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash3 Wash Primary_Ab->Wash3 Secondary_Ab AF647-Labeled Secondary Antibody Mounting Mounting Secondary_Ab->Mounting Wash1->Permeabilization Wash2->Blocking Wash3->Secondary_Ab Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A typical indirect immunofluorescence staining workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal Low concentration of the target protein.Use a positive control to ensure the protein is present. Consider signal amplification methods.[9]
Suboptimal antibody concentration.Perform a titration to determine the optimal concentration of the primary and/or secondary antibody.[10][11]
Inefficient labeling of the antibody.Verify the labeling efficiency. Ensure that the antibody was in an amine-free buffer during conjugation.
Photobleaching.Use an anti-fade mounting medium. Minimize exposure of the sample to the excitation light.
Incorrect filter set on the microscope.Ensure the microscope's filter sets are appropriate for the excitation and emission spectra of AF647.
High Background Non-specific antibody binding.Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[9][10]
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.[10][11]
Insufficient washing.Increase the number and/or duration of the washing steps between antibody incubations.[9]
Autofluorescence.Use a mounting medium with an anti-fade reagent. If possible, perform spectral unmixing.
Non-specific Staining Cross-reactivity of the secondary antibody.Run a control with only the secondary antibody to check for non-specific binding.[10]
The primary antibody is not specific.Validate the primary antibody using a positive and negative control (e.g., knockout/knockdown cells).
Fixation artifacts.Try different fixation methods or optimize the fixation time.[9]

References

AF647-NHS Ester: Application Notes and Protocols for Super-Resolution Microscopy (dSTORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF647-NHS ester for direct Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution imaging technique. AF647, an analogue of Alexa Fluor 647, is a bright, far-red fluorescent dye renowned for its exceptional photoswitching properties, making it an ideal candidate for high-quality dSTORM imaging.[1] This document outlines detailed protocols for antibody conjugation, sample preparation, and dSTORM imaging, along with key quantitative data to guide experimental design and data interpretation.

Introduction to AF647 in dSTORM

Direct STORM (dSTORM) is a super-resolution microscopy technique that circumvents the diffraction limit of light by temporally separating the fluorescence emission of individual fluorophores.[2][3] This is achieved by switching most fluorophores to a non-fluorescent "dark" state while a sparse, stochastic subset remains in a fluorescent "on" state.[2][4] By precisely localizing these individual emitters over thousands of frames, a super-resolved image can be reconstructed with a resolution significantly better than conventional fluorescence microscopy.[2]

AF647 is one of the most popular and effective dyes for dSTORM due to its high photon output, robust photoswitching capabilities, and high signal-to-background ratio.[1][5] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward and stable covalent labeling of primary amines on proteins, such as antibodies, making it a versatile tool for imaging a wide range of cellular targets.[6][7]

Key Performance Characteristics

The performance of AF647 in dSTORM is influenced by several factors, including the labeling density on the antibody, the composition of the photoswitching buffer, and the imaging acquisition parameters.

Quantitative Data Summary
ParameterTypical Value(s)Notes
Excitation Maximum ~650 nmOptimal for excitation with a 640 nm or 647 nm laser.
Emission Maximum ~665 nm
Extinction Coefficient 239,000 M⁻¹cm⁻¹ at 650 nmA high extinction coefficient contributes to the dye's brightness.[1]
Spatial Resolution ~20 nmAchievable with optimized labeling and imaging conditions.[8][9]
Photon Output High (thousands of photons per switching cycle)A key factor for high localization precision.

Experimental Protocols

I. Antibody Labeling with AF647-NHS Ester

This protocol describes the conjugation of AF647-NHS ester to a primary or secondary antibody. It is crucial that the antibody solution is free of BSA, gelatin, or other proteins that contain primary amines, as these will compete for labeling.

Materials:

  • AF647-NHS ester

  • Antibody (e.g., IgG) at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., PBS)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve or dilute the antibody in PBS.

    • Add 1 M NaHCO₃ to the antibody solution to adjust the pH to 8.3-8.5.[6][7] This is the optimal pH range for the reaction between the NHS ester and primary amines.[7]

  • Prepare the AF647-NHS Ester Stock Solution:

    • Dissolve the AF647-NHS ester in DMSO to a concentration of 10 mg/mL.[4][10] This stock solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the AF647-NHS ester stock solution to the antibody solution. A typical starting point is a 5- to 10-fold molar excess of dye to antibody.[4] The optimal degree of labeling (DOL) for dSTORM can vary, but studies have shown that a DOL between 1.1 and 8.3 can yield good results.[8][9]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[6][10]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[6][10]

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for AF647). The concentration of the labeled fluorophore can be calculated using the Beer-Lambert law: Concentration = Amax / εmax, where the extinction coefficient (ε) for AF647 at 650 nm is 239,000 M⁻¹cm⁻¹.[1]

  • Storage:

    • Store the labeled antibody at 4°C for short-term use. For long-term storage, add a carrier protein like BSA (if compatible with future experiments) and store at -20°C or -80°C.[10]

Diagram: Antibody Labeling Workflow

Antibody_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody_Prep Prepare Antibody (PBS, pH 8.3-8.5) Conjugation Mix and Incubate (1 hr, RT, dark) Antibody_Prep->Conjugation Dye_Prep Prepare AF647-NHS (10 mg/mL in DMSO) Dye_Prep->Conjugation Purify Purify (Gel Filtration) Conjugation->Purify Store Store Labeled Antibody (4°C or -20°C) Purify->Store

A schematic of the antibody labeling workflow.

II. dSTORM Imaging Protocol

This protocol outlines the general steps for preparing a sample for dSTORM imaging and the subsequent image acquisition.

Materials:

  • Cells grown on high-precision coverslips

  • AF647-labeled antibodies

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • dSTORM photoswitching buffer

dSTORM Photoswitching Buffer Preparation: A typical photoswitching buffer for AF647 consists of a thiol-containing compound to facilitate the reversible switching to the dark state and an oxygen scavenging system to reduce photobleaching.[1][11]

Buffer Components:

  • MEA (Mercaptoethylamine): A common thiol. A final concentration of 10-100 mM is often used.[8]

  • GLOX Oxygen Scavenging System:

    • Glucose Oxidase

    • Catalase

    • Glucose

Example Photoswitching Buffer Recipe (prepare fresh):

  • Buffer A: A base buffer such as PBS.

  • 1 M MEA Stock: Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl and adjust the pH to 7.5-8.5.[1]

  • GLOX Stock: Dissolve 14 mg Glucose Oxidase and 50 µL of Catalase (17 mg/mL) in 200 µL of Buffer A.[1]

  • Final Imaging Buffer: To 1 mL of Buffer A containing 10% (w/v) glucose, add 10 µL of the GLOX stock and 10 µL of the 1 M MEA stock.

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on high-precision coverslips.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

  • Immunostaining:

    • Incubate with the primary antibody (if using indirect immunofluorescence) diluted in blocking buffer for 1 hour.

    • Wash three times with PBS.

    • Incubate with the AF647-labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

    • Wash thoroughly with PBS.

  • Sample Mounting and Imaging:

    • Mount the coverslip onto a microscope slide with a small volume of the freshly prepared dSTORM photoswitching buffer.

    • Seal the coverslip to prevent oxygen re-entry.

    • Image immediately on a dSTORM-capable microscope.

  • Image Acquisition:

    • Use a high laser power at ~647 nm to drive most of the AF647 molecules into the dark state.

    • Acquire a time series of thousands of images (typically 10,000-50,000 frames) at a high frame rate.

    • A low-power 405 nm laser can be used to aid in the reactivation of fluorophores from the dark state.[8]

  • Image Reconstruction:

    • Process the raw image stack using specialized software to localize the center of each single-molecule fluorescence event with high precision.

    • Reconstruct the final super-resolution image from the list of localizations.

Diagram: dSTORM Experimental Workflow

dSTORM_Workflow cluster_sample_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture on Coverslip Fix_Perm Fixation & Permeabilization Cell_Culture->Fix_Perm Blocking Blocking Fix_Perm->Blocking Staining Immunostaining with AF647-Antibody Blocking->Staining Mount Mount in Photoswitching Buffer Staining->Mount Acquisition Image Acquisition (10k-50k frames) Mount->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Super-Resolution Image Reconstruction Localization->Reconstruction

References

Application Notes and Protocols for In Vivo Biodistribution Studies Using AF647-Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies using molecules labeled with Alexa Fluor 647 (AF647). AF647 is a bright and photostable far-red fluorescent dye, making it an excellent choice for sensitive in vivo imaging.[1][2] This guide covers the labeling of various molecules, in vivo and ex vivo imaging procedures, and quantitative data analysis to determine the spatiotemporal distribution of the labeled molecules within a living organism.

Introduction to In Vivo Biodistribution Studies

In vivo biodistribution studies are crucial in drug development and biomedical research to understand the pharmacokinetics and organ-specific accumulation of therapeutic or diagnostic agents.[3][4] By labeling a molecule of interest, such as an antibody, nanoparticle, or small molecule, with a fluorescent probe like AF647, its localization and clearance can be tracked non-invasively in real-time within a small animal model.[4][5] Subsequent ex vivo analysis of individual organs provides a more detailed and quantitative assessment of the agent's distribution.[6][7]

Key Applications:

  • Drug Development: Evaluating the tumor-targeting efficacy and off-target accumulation of novel cancer therapeutics.[8][9]

  • Nanomedicine: Characterizing the in vivo fate of nanoparticle-based drug delivery systems.[10][11][12]

  • Molecular Biology: Tracking the in vivo trafficking of proteins and other biomolecules.[1]

Experimental Workflow Overview

The general workflow for an in vivo biodistribution study using AF647-labeled molecules involves several key stages, from molecule conjugation to data analysis.

Experimental Workflow cluster_preparation Preparation cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis Molecule of Interest Molecule of Interest AF647 Labeling AF647 Labeling Molecule of Interest->AF647 Labeling Purification & Characterization Purification & Characterization AF647 Labeling->Purification & Characterization IV Injection IV Injection Purification & Characterization->IV Injection Animal Model Animal Model Animal Model->IV Injection In Vivo Imaging In Vivo Imaging IV Injection->In Vivo Imaging Euthanasia & Organ Harvest Euthanasia & Organ Harvest In Vivo Imaging->Euthanasia & Organ Harvest Ex Vivo Organ Imaging Ex Vivo Organ Imaging Euthanasia & Organ Harvest->Ex Vivo Organ Imaging Tissue Homogenization Tissue Homogenization Ex Vivo Organ Imaging->Tissue Homogenization Fluorescence Quantification Fluorescence Quantification Tissue Homogenization->Fluorescence Quantification Data Analysis & Reporting Data Analysis & Reporting Fluorescence Quantification->Data Analysis & Reporting

Caption: A generalized workflow for in vivo biodistribution studies.

Quantitative Data Summary

The following tables present representative quantitative data from biodistribution studies of various AF647-labeled molecules. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of an AF647-Labeled Anti-HER2 Monoclonal Antibody in Tumor-Bearing Mice (48h post-injection)

Organα-HER2M-AF647 (%ID/g ± SEM)Control IgG-AF647 (%ID/g ± SEM)
Tumor15.2 ± 2.13.5 ± 0.8
Liver8.5 ± 1.59.1 ± 1.7
Spleen2.1 ± 0.42.3 ± 0.5
Kidneys4.3 ± 0.94.5 ± 1.0
Lungs3.8 ± 0.74.0 ± 0.9
Heart1.5 ± 0.31.6 ± 0.4
Blood5.6 ± 1.25.9 ± 1.3

Data adapted from a study on SK-OV-3 tumor-bearing mice.[9]

Table 2: Biodistribution of AF647-Labeled RNA Nanoparticles of Different Shapes in Tumor-Bearing Mice (24h post-injection)

OrganTriangle (%ID/g)Square (%ID/g)Pentagon (%ID/g)
Tumor~5~4.5~4
Liver~10~12~13
Spleen~3~3.5~4
Kidneys~2~2.5~3
Lungs~1.5~1.8~2

Qualitative data trends adapted from a study on RNA nanoparticles.[13]

Table 3: Biodistribution of an AF647-Labeled IL13Rα2 Antibody in A375 Xenograft-Bearing Mice (96h post-injection)

OrganIn Vivo FMT (%ID/g)Ex Vivo FMT (%ID/g)
Tumor23.8 ± 2.217-34
Liver~15Not Reported
Heart (blood surrogate)~10Not Reported

Data adapted from a study comparing different near-infrared fluorophores.[8]

Detailed Experimental Protocols

Protocol 1: Labeling of Antibodies with AF647 NHS Ester

This protocol describes the conjugation of Alexa Fluor 647 N-hydroxysuccinimidyl (NHS) ester to a monoclonal antibody.

Materials:

  • Monoclonal antibody (0.5-3.0 mg/mL in PBS, free of preservatives and carrier proteins)[14]

  • Alexa Fluor 647 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at an appropriate concentration.[14]

  • AF647 NHS Ester Preparation: Dissolve the AF647 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: a. Add the sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M. b. Slowly add the dissolved AF647 NHS ester to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized but a starting point of 10:1 is common. c. Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: a. Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS. b. Apply the reaction mixture to the column to separate the labeled antibody from unconjugated dye. c. Collect the fractions containing the labeled antibody.

  • Characterization: a. Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 650 nm. A DOL of 1.5 to 3 is often optimal for in vivo imaging.[14]

Protocol 2: In Vivo Biodistribution Study in a Tumor Xenograft Mouse Model

This protocol outlines the procedure for a typical in vivo biodistribution study in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)[14]

  • AF647-labeled molecule in sterile PBS

  • In vivo imaging system (e.g., Fluorescence Molecular Tomography (FMT) or IVIS)[5][8]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: a. Anesthetize the mouse using isoflurane.[6] b. If the mice are not hairless, remove the fur from the imaging area.[14]

  • Administration: a. Inject a defined dose (e.g., 50 µg of a labeled antibody) of the AF647-labeled molecule intravenously via the tail vein.[14]

  • In Vivo Imaging: a. At various time points post-injection (e.g., 5 min, 6h, 24h, 48h, 96h), anesthetize the mouse and place it in the in vivo imaging system.[8] b. Acquire fluorescence images using the appropriate excitation (e.g., 633 nm) and emission filters.[2] c. Quantify the fluorescence signal in regions of interest (ROIs) corresponding to the tumor and major organs.[4]

Protocol 3: Ex Vivo Organ Analysis

This protocol describes the harvesting of organs and the quantification of fluorescence to determine the biodistribution of the AF647-labeled molecule.

Materials:

  • Surgical tools

  • In vivo/ex vivo imaging system

  • Tissue homogenizer[15][16]

  • Lysis buffer[15]

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Euthanasia and Organ Harvest: a. At the final imaging time point, euthanize the mouse. b. Immediately perfuse the mouse with saline to remove blood from the organs. c. Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).[6]

  • Ex Vivo Imaging: a. Arrange the harvested organs on a non-fluorescent surface and image them using the in vivo/ex vivo imaging system.[6][9] b. Quantify the radiant efficiency of each organ.[3]

  • Tissue Homogenization and Fluorescence Quantification: a. Weigh each organ. b. Add a specific volume of lysis buffer per milligram of tissue (e.g., 500 µL per 100 mg).[15] c. Homogenize the tissue until a uniform lysate is obtained.[17][18] d. Centrifuge the homogenate to pellet debris.[15] e. Transfer the supernatant to a 96-well plate. f. Measure the fluorescence intensity using a microplate reader (Ex/Em: ~650/668 nm).[1] g. Create a standard curve using a known concentration of the AF647-labeled molecule to convert fluorescence intensity to concentration. h. Calculate the %ID/g for each organ.

Visualization of Key Processes

BiodistributionConcept AF647-Molecule AF647-Molecule Bloodstream Bloodstream AF647-Molecule->Bloodstream Injection Target Tissue (e.g., Tumor) Target Tissue (e.g., Tumor) Bloodstream->Target Tissue (e.g., Tumor) Accumulation Non-Target Organs Non-Target Organs Bloodstream->Non-Target Organs Liver Liver Bloodstream->Liver Metabolism Kidneys Kidneys Bloodstream->Kidneys Filtration Excretion Excretion Liver->Excretion Kidneys->Excretion

Caption: Conceptual diagram of in vivo biodistribution.

Important Considerations

  • Choice of Animal Model: Athymic nude mice are often used for tumor xenograft studies to prevent rejection of human cancer cells and to minimize light scattering from fur.[14]

  • Dye-to-Protein Ratio: The degree of labeling (DOL) can significantly impact the biodistribution and clearance of the labeled molecule. A high DOL may lead to increased liver uptake.[14]

  • Fluorescence Quenching: At high concentrations, fluorescent dyes can self-quench, leading to an underestimation of the amount of labeled molecule.[19] AF647 is known to be resistant to quenching at high DOLs compared to other dyes like Cy5.[1][20]

  • Stability of the Label: It is crucial to ensure that the fluorescent label remains attached to the molecule of interest in vivo. Unstable labeling can lead to misinterpretation of the biodistribution data.[21]

  • Autofluorescence: Tissues can exhibit natural fluorescence (autofluorescence), which should be measured from control animals and subtracted from the signal of the treated animals.[3]

References

Application Notes and Protocols for AF647-NHS Ester in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF647-N-hydroxysuccinimide (NHS) ester for labeling proteins, with a particular focus on applications involving complex biological samples. AF647 is a bright, far-red fluorescent dye ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and proteomics.[1][2]

Introduction to AF647-NHS Ester Protein Labeling

AF647-NHS ester is an amine-reactive fluorescent dye that covalently conjugates to primary amines (e.g., on lysine (B10760008) residues and the N-terminus) on proteins and other molecules.[3][4] This reaction forms a stable amide bond, resulting in a fluorescently labeled protein. The bright and photostable nature of AF647, with its excitation and emission maxima around 650 nm and 668 nm respectively, makes it well-suited for sensitive detection and multiplexing experiments with minimal background autofluorescence from biological samples.[5][6]

The labeling process is pH-dependent, with optimal reaction conditions typically between pH 8.0 and 9.0.[7] It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency.[8][9]

Key Properties and Considerations

PropertyValue/Consideration
Excitation Maximum ~650 nm
Emission Maximum ~668 nm
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Target Residues Primary amines (Lysine, N-terminus)
Optimal Reaction pH 8.0 - 9.0
Solubility Soluble in organic solvents (DMSO, DMF)
Storage (unconjugated) Store at -20°C, protected from light and moisture.[1][4]
Storage (conjugated) Store at 4°C for short-term or -20°C/-80°C for long-term, protected from light.[8]

Experimental Protocols

Protocol 1: Labeling of Purified Proteins

This protocol is a general guideline for labeling purified proteins, such as antibodies, with AF647-NHS ester.

Materials:

  • Purified protein in amine-free buffer (e.g., PBS, pH 7.4)

  • AF647-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.3-9.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Ensure the purified protein is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[8]

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.3-9.0.[10]

  • AF647-NHS Ester Stock Solution Preparation:

    • Allow the vial of AF647-NHS ester to warm to room temperature.

    • Dissolve the AF647-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] This solution should be prepared fresh and protected from moisture.

  • Labeling Reaction:

    • Calculate the required volume of AF647-NHS ester solution. A molar excess of 8-fold of the dye to the protein is a good starting point for mono-labeling.[7] For antibodies, a higher dye-to-protein molar ratio (e.g., 10:1 to 20:1) may be optimal.[8]

    • Add the calculated amount of AF647-NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4][8]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution to consume the unreacted AF647-NHS ester. Add 1/10th volume of 1 M Tris-HCl, pH 8.0, and incubate for an additional hour at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.[4][8]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for AF647).

    • The DOL can be calculated using the following formula: DOL = (A_max of conjugate × Molar extinction coefficient of protein) / [(A_280 of conjugate - (A_max × CF_280)) × Molar extinction coefficient of AF647]

      • A_max = Absorbance at ~650 nm

      • A_280 = Absorbance at 280 nm

      • CF_280 = Correction factor for dye absorbance at 280 nm (typically ~0.03-0.05 for AF647)

      • The molar extinction coefficient of AF647 is approximately 270,000 cm⁻¹M⁻¹.

Protocol 2: Labeling of Cell Surface Proteins in a Complex Sample

This protocol describes the labeling of proteins on the surface of live cells, a common application for studying protein localization and trafficking.[2][11]

Materials:

  • Cell suspension in PBS

  • AF647-NHS ester

  • Anhydrous DMSO

  • Quenching solution (e.g., cell culture medium containing serum or a Tris-based buffer)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS to remove any residual media and serum.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Labeling Reaction:

    • Prepare a fresh 1 mg/mL solution of AF647-NHS ester in anhydrous DMSO.

    • Add the AF647-NHS ester solution to the cell suspension. A final concentration of 10-20 µg/mL is a good starting point.

    • Incubate for 5 minutes on ice, protected from light.[11] The reaction is rapid to minimize dye internalization.

  • Quenching and Washing:

    • Quench the reaction by adding an equal volume of cell culture medium containing serum or a Tris-based buffer.

    • Wash the cells three times with ice-cold PBS by centrifugation to remove unreacted dye.

  • Analysis:

    • The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Data Presentation

Table 1: Representative Labeling Efficiency for Purified Antibodies

AntibodyProtein Concentration (mg/mL)Dye:Protein Molar RatioDegree of Labeling (DOL)
Mouse IgG2.010:14.2
Rabbit IgG2.515:16.8
Human IgG1.512:15.5

Note: Data are representative and will vary depending on the specific protein and experimental conditions.

Table 2: Quantitative Proteomics of Cell Surface Labeling

AnalysisNumber of Proteins IdentifiedOverlap with Plasma Membrane Proteome
Total Plasma Membrane Proteome585N/A
NHS-Biotin Labeled Proteins53491.3%

Data adapted from a study on DC2.4 cells, demonstrating the high efficiency of NHS-ester chemistry for labeling cell surface proteins.[11]

Application in Signaling Pathway Analysis

AF647-labeled proteins, particularly antibodies, are powerful tools for studying cellular signaling pathways. They can be used to visualize the localization and activation of specific proteins within a pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses.[5] AF647-conjugated antibodies against key proteins in this pathway, such as phosphorylated forms of Erk1/2 and p38, allow for the detection of pathway activation by flow cytometry or immunofluorescence.[3][12]

MAPK_Signaling Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Cytokines Cytokines GPCR GPCR Cytokines->GPCR Stress Stress Rac/Cdc42 Rac/Cdc42 Stress->Rac/Cdc42 Ras Ras Receptor Tyrosine Kinase->Ras GPCR->Ras Raf Raf Ras->Raf MEKK MEKK Rac/Cdc42->MEKK MEK1/2 MEK1/2 Raf->MEK1/2 MKK3/6 MKK3/6 MEKK->MKK3/6 MKK4/7 MKK4/7 MEKK->MKK4/7 Erk1/2 Erk1/2 MEK1/2->Erk1/2 p38 p38 MKK3/6->p38 JNK JNK MKK4/7->JNK Transcription Factors Transcription Factors Erk1/2->Transcription Factors p38->Transcription Factors JNK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell growth and proliferation. Dysregulation of this pathway is implicated in various cancers. AF647-labeled antibodies against EGFR and its downstream effectors can be used to study receptor trafficking, dimerization, and activation.[13][14]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Grb2 Grb2 Dimerization & Autophosphorylation->Grb2 PI3K PI3K Dimerization & Autophosphorylation->PI3K PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ STATs STATs Dimerization & Autophosphorylation->STATs MAPK Pathway MAPK Pathway Gene Transcription Gene Transcription MAPK Pathway->Gene Transcription Akt Pathway Akt Pathway Akt Pathway->Gene Transcription PKC Pathway PKC Pathway PKC Pathway->Gene Transcription SOS SOS Grb2->SOS PI3K->Akt Pathway PLCγ->PKC Pathway STATs->Gene Transcription Ras Ras SOS->Ras Ras->MAPK Pathway

Experimental Workflow for Co-Immunoprecipitation (Co-IP) with Labeled Proteins

AF647-labeled antibodies can be utilized in Co-IP experiments to study protein-protein interactions.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation AF647-Antibody AF647-Antibody AF647-Antibody->Incubation Bead Binding Bead Binding Incubation->Bead Binding Washing Washing Bead Binding->Washing Elution Elution Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Western Blot Western Blot SDS-PAGE->Western Blot

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Protein concentration is too low.- Concentrate the protein to at least 1-2 mg/mL.
- Presence of primary amines in the buffer.- Dialyze the protein against an amine-free buffer (e.g., PBS).
- Incorrect pH of the reaction buffer.- Ensure the pH is between 8.0 and 9.0.
- Hydrolyzed AF647-NHS ester.- Use fresh, anhydrous DMSO/DMF to prepare the dye solution immediately before use.
Protein Precipitation - Over-labeling of the protein.- Reduce the dye-to-protein molar ratio in the labeling reaction.
- High concentration of organic solvent.- Ensure the final concentration of DMSO/DMF in the reaction is less than 10%.
High Background Fluorescence - Incomplete removal of unreacted dye.- Ensure thorough purification of the labeled protein by size-exclusion chromatography or extensive dialysis.
- Non-specific binding of the labeled protein.- Include appropriate blocking steps and controls in your experiment.

References

Purifying AF647-Labeled Proteins: A Guide to Removing Unreacted Dye

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Fluorescent labeling of proteins with dyes such as Alexa Fluor™ 647 (AF647) is a cornerstone technique in biological research and drug development, enabling sensitive detection and quantification in a variety of applications including immunoassays, fluorescence microscopy, and in vivo imaging. A critical step following the conjugation reaction is the removal of unreacted, free dye from the labeled protein. Incomplete purification can lead to inaccurate determination of the degree of labeling (DOL), high background signal, and potential artifacts in downstream applications. This document provides detailed protocols for three common methods for purifying AF647-labeled proteins: size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).

Method Selection

The choice of purification method depends on factors such as the sample volume, protein concentration, and the required purity and recovery.

  • Size Exclusion Chromatography (SEC) is a rapid method ideal for small to medium sample volumes. It separates molecules based on their size, with larger labeled proteins eluting before the smaller, free dye molecules.[1][2][3][4]

  • Dialysis is a simple and gentle method suitable for larger sample volumes, although it is generally slower than other techniques.[5][6] It relies on the passive diffusion of small molecules (free dye) across a semi-permeable membrane while retaining the larger labeled protein.[5][6]

  • Tangential Flow Filtration (TFF) is a rapid and highly efficient method for concentrating and purifying larger sample volumes.[7] It is particularly well-suited for process development and large-scale production.[7][8]

Quantitative Data Summary

The following table summarizes typical performance metrics for the described purification methods. Note that actual results may vary depending on the specific protein, initial sample conditions, and the exact protocol and materials used.

Purification MethodProtein RecoveryDye Removal EfficiencyTypical Processing TimeKey Advantages
Size Exclusion Chromatography (Spin Column) 60-95%[9][10]>95%< 30 minutes[9]Fast, easy to use for small samples.
Dialysis >90%>99%4 hours to overnight[5][6]Gentle, simple setup, suitable for various volumes.
Tangential Flow Filtration ~94%[11]>99.8%[11]1-3 hoursRapid, scalable, combines concentration and purification.[7]

Experimental Workflows

The general workflow for protein labeling and purification involves the initial conjugation of the dye to the protein, followed by the chosen purification method to separate the labeled protein from the unreacted dye and other small molecules.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis protein Purified Protein reaction Conjugation Reaction (pH 8.3, 1 hr, RT) protein->reaction dye AF647 NHS Ester dye->reaction reaction_mix Labeled Protein + Free Dye reaction->reaction_mix sec Size Exclusion Chromatography reaction_mix->sec dialysis Dialysis reaction_mix->dialysis tff Tangential Flow Filtration reaction_mix->tff purified_protein Purified AF647- Labeled Protein sec->purified_protein dialysis->purified_protein tff->purified_protein analysis Determine Protein Conc. & Degree of Labeling (Spectrophotometry) purified_protein->analysis

Fig 1. General workflow for labeling and purification.

Protocols

Protocol 1: Purification of AF647-Labeled Protein using Size Exclusion Chromatography (Spin Column Format)

This protocol is adapted for purifying small amounts (20-100 µg) of labeled protein.[9]

Materials:

  • AF647-labeled protein reaction mixture

  • Size exclusion spin columns (e.g., with a molecular weight cutoff of ~7 kDa)

  • Microcentrifuge

  • Collection tubes

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Prepare the Spin Column:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.

    • Place the column in a new collection tube and discard the storage buffer.

  • Equilibrate the Column:

    • Add 500 µL of PBS to the top of the resin bed.

    • Centrifuge for 2 minutes at 1,000 x g. Discard the buffer.

    • Repeat this step two more times to ensure the column is fully equilibrated.

  • Apply the Sample:

    • Carefully apply the entire protein labeling reaction mixture to the center of the resin bed.

  • Elute the Labeled Protein:

    • Place the column into a clean collection tube.

    • Centrifuge for 2 minutes at 1,000 x g to collect the purified labeled protein. The larger AF647-labeled protein will pass through the column, while the smaller, unreacted AF647 dye will be retained in the resin.

  • Storage:

    • Store the purified protein at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and freezing at -20°C.[12]

Protocol 2: Purification of AF647-Labeled Protein using Dialysis

This protocol is suitable for purifying larger volumes of labeled protein.[5][6]

Materials:

  • AF647-labeled protein reaction mixture

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10 kDa.

  • Dialysis buffer (e.g., PBS, pH 7.2)

  • A large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane:

    • If using dialysis tubing, cut the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and rinsing).

    • For dialysis cassettes, briefly rinse the membrane with dialysis buffer.

  • Load the Sample:

    • Load the AF647-labeled protein solution into the dialysis tubing or cassette, ensuring one end is securely clipped.

    • Remove any excess air and securely clip the other end, leaving some space for the sample to potentially increase in volume.

  • Perform Dialysis:

    • Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[6]

    • Place the beaker on a stir plate and stir gently.

    • Dialyze for 2 hours at 4°C.[5][6]

  • Buffer Exchange:

    • Change the dialysis buffer. Dialyze for another 2 hours at 4°C.[5][6]

    • Change the buffer again and continue to dialyze overnight at 4°C to ensure complete removal of the free dye.[5][6]

  • Recover the Sample:

    • Carefully remove the dialysis tubing/cassette from the buffer.

    • Transfer the purified protein solution to a clean tube.

  • Storage:

    • Store the purified protein at 4°C, protected from light.

Protocol 3: Purification of AF647-Labeled Protein using Tangential Flow Filtration (TFF)

This protocol provides a general guideline for using TFF for purification and buffer exchange. Specific parameters may need to be optimized based on the TFF system and membrane used.[7]

Materials:

  • AF647-labeled protein reaction mixture

  • TFF system with a pump and reservoir

  • TFF cassette (e.g., 10 kDa MWCO)

  • Diafiltration buffer (e.g., PBS, pH 7.2)

  • Pressure gauges

Procedure:

  • System Setup:

    • Install the TFF cassette into the system according to the manufacturer's instructions.

    • Flush the system with purification-grade water to remove any storage solution.

  • Equilibration:

    • Equilibrate the system by running diafiltration buffer through it until the pH and conductivity of the permeate match the buffer.

  • Concentration (Optional):

    • Add the AF647-labeled protein solution to the feed tank.

    • Begin recirculating the solution through the TFF cassette at the recommended flow rate and transmembrane pressure (TMP).

    • The solution will concentrate as the buffer and free dye pass through the membrane into the permeate.

  • Diafiltration (Buffer Exchange):

    • Once the desired concentration is reached, or if starting directly with diafiltration, begin adding diafiltration buffer to the feed tank at the same rate as the permeate is being removed. This maintains a constant volume.

    • Continue this process for at least 5-7 diavolumes to ensure thorough removal of the unreacted AF647 dye.

  • Sample Recovery:

    • Once diafiltration is complete, stop the pump and recover the purified, concentrated AF647-labeled protein from the system.

  • Storage:

    • Store the purified protein at 4°C, protected from light.

Post-Purification Analysis

After purification, it is essential to determine the protein concentration and the degree of labeling (DOL). This is typically done by measuring the absorbance of the purified protein solution at 280 nm (for the protein) and ~650 nm (for AF647 dye).[9][13]

Calculation of Protein Concentration and Degree of Labeling:

  • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (for AF647, this is approximately 0.03).[9]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of the AF647 dye at 650 nm (~239,000 cm⁻¹M⁻¹).[9]

A successful purification will yield a labeled protein solution with a high protein recovery and a DOL within the desired range, free from significant amounts of unreacted dye.

References

Application Notes and Protocols for Measuring the Degree of Labeling with Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alexa Fluor 647 (AF647) is a bright, photostable, and pH-insensitive far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2] Determining the degree of labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, is a critical step in ensuring the quality and consistency of fluorescently labeled reagents.[3] An optimal DOL is crucial for maximizing fluorescence signal while avoiding potential issues like self-quenching or altered biomolecule function that can arise from over-labeling.[4][5] These application notes provide detailed protocols for the most common technique for measuring the DOL of AF647-labeled proteins: UV-Visible spectrophotometry.

I. Principle of Spectrophotometric DOL Determination

The concentration of the protein and the conjugated dye can be determined by measuring the absorbance of the conjugate solution at two specific wavelengths. The protein concentration is typically measured at 280 nm, where aromatic amino acids (tryptophan and tyrosine) absorb light.[6][7][8] The AF647 dye concentration is measured at its absorption maximum, which is approximately 650 nm.[1][2]

A correction factor is necessary because the AF647 dye also has some absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[1][9] By applying the Beer-Lambert law and accounting for this correction factor, the molar concentrations of both the protein and the dye can be calculated, and from these values, the DOL can be determined.

II. Quantitative Data for DOL Calculation

The following table summarizes the key quantitative parameters required for calculating the DOL of AF647-labeled proteins, with a focus on Immunoglobulin G (IgG) as a common example.

ParameterValueSource
Molar Extinction Coefficient of AF647 (ε_dye_) 239,000 cm⁻¹M⁻¹[1][10][11]
Wavelength Maximum of AF647 (λ_max_) ~650 nm[1][2]
Correction Factor at 280 nm (CF) 0.03[1][10][12]
Molar Extinction Coefficient of IgG (ε_protein_) 203,000 cm⁻¹M⁻¹[1][10][11]
Molecular Weight of IgG ~145,000 - 150,000 g/mol [1][12]
Optimal DOL for IgG 3 - 7[1][10][11]

Note: The molar extinction coefficient of proteins other than IgG will vary. If the exact value for your protein is known, it should be used for a more accurate DOL calculation.[1][12]

III. Experimental Protocols

This section provides a detailed protocol for determining the DOL of an AF647-labeled protein using a UV-Visible spectrophotometer.

A. Materials and Equipment
  • AF647-labeled protein conjugate, purified from unreacted dye.

  • Buffer used for protein storage (e.g., Phosphate Buffered Saline - PBS).

  • UV-Visible spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

  • Micropipettes and tips.

B. Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis cluster_result Result start Purified AF647-Protein Conjugate dilute Dilute sample if necessary start->dilute measure Measure Absorbance at 280 nm (A280) and 650 nm (A650) dilute->measure calc_prot Calculate Protein Concentration measure->calc_prot calc_dye Calculate Dye Concentration calc_prot->calc_dye calc_dol Calculate Degree of Labeling (DOL) calc_dye->calc_dol end_node DOL Value calc_dol->end_node dol_calculation_logic A280 A280 (measured) Prot_conc Protein Concentration A280->Prot_conc A650 A650 (measured) A650->Prot_conc Dye_conc Dye Concentration A650->Dye_conc E_prot ε_protein (known) E_prot->Prot_conc E_dye ε_dye (known) E_dye->Dye_conc CF Correction Factor (known) CF->Prot_conc DOL Degree of Labeling (DOL) Prot_conc->DOL Dye_conc->DOL

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AF647-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during labeling experiments with AF647-NHS ester.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a frequent issue when working with AF647-NHS esters. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal labeling.

Problem: The degree of labeling (DOL) is consistently low or undetectable.

Initial Checks:

  • Confirm Reagent Integrity: Ensure the AF647-NHS ester is not expired and has been stored correctly at ≤–20°C, protected from light and moisture.[1][2] Once reconstituted in DMSO, use the solution promptly, as its stability decreases over time; it can be stored at <-15 °C for less than two weeks.

  • Verify Protein Concentration: Accurate protein concentration is crucial for calculating the correct molar excess of the dye. Use a reliable method like a BCA assay to determine the protein concentration. A protein concentration of at least 2 mg/mL is recommended for efficient labeling.[3][4] Dilute protein solutions (≤1 mg/mL) are known to label inefficiently.[5]

Systematic Troubleshooting Steps:

Step 1: Evaluate the Reaction Buffer

The composition and pH of the reaction buffer are the most critical factors for successful NHS ester chemistry.[6]

  • Is the buffer free of primary amines?

    • Problem: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for the AF647-NHS ester, drastically reducing labeling efficiency.[3][7][8] Ammonium salts must also be avoided.[9]

    • Solution: If your protein is in an amine-containing buffer, perform a buffer exchange into a recommended amine-free buffer via dialysis or using a desalting column before starting the labeling reaction.[5][7]

  • Is the pH of the reaction within the optimal range?

    • Problem: The reaction of NHS esters with primary amines is highly pH-dependent.[3][6] At a pH below 8.0, the primary amine groups on the protein (e.g., the ε-amino group of lysine (B10760008) residues) are largely protonated (-NH3+), making them unreactive.[7] Conversely, at a pH above 9.0, the hydrolysis of the NHS ester accelerates significantly, outcompeting the desired labeling reaction.[7]

    • Solution: The optimal pH range for labeling is typically 8.0 to 8.5.[7] A pH of 8.3 is often recommended as a starting point.[10] Use a freshly calibrated pH meter to verify the pH of your reaction buffer.

Recommended Buffers for NHS Ester Labeling
0.1 M Sodium Bicarbonate, pH 8.3-8.5[6][7]
0.1 M Sodium Phosphate, pH 8.0-8.5[7]
50 mM Borate, pH 8.5[7]
0.1 M HEPES, pH 8.0-8.5[7]

Step 2: Optimize Reaction Conditions

If the buffer is appropriate, the next step is to assess other reaction parameters.

  • Is the molar ratio of dye to protein appropriate?

    • Problem: An insufficient amount of AF647-NHS ester will result in a low degree of labeling.

    • Solution: For antibodies like IgG, a starting molar excess of 10:1 to 20:1 (dye:protein) is often recommended.[11] However, the optimal ratio is protein-dependent and may require empirical optimization by testing a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1).[11]

  • Are the incubation time and temperature suitable?

    • Problem: The reaction may not proceed to completion if the incubation time is too short. Temperature affects the balance between the labeling reaction and NHS ester hydrolysis.

    • Solution: A typical incubation is 1-2 hours at room temperature.[6][12] If you suspect hydrolysis is an issue, especially at higher pH, consider performing the reaction at 4°C overnight.[3]

| Effect of Temperature on NHS Ester Reactions | | :--- | :--- | | Room Temperature | Faster reaction rate, but also increased rate of hydrolysis.[3] | | 4°C | Slower reaction rate, but minimizes hydrolysis, potentially increasing yield over longer incubation times.[3] |

Step 3: Assess the Target Protein

The properties of the protein itself can influence labeling efficiency.

  • Are primary amines accessible?

    • Problem: The N-terminus and lysine residues on the protein's surface must be accessible to the AF647-NHS ester. Steric hindrance can prevent efficient labeling.[3]

    • Solution: If you have structural information for your protein, assess the location and accessibility of lysine residues. If the protein has few accessible primary amines, AF647-NHS ester labeling may not be the ideal method.

  • Is the protein pure?

    • Problem: Contaminating proteins or other nucleophilic impurities in the protein sample can compete for the dye, leading to a lower-than-expected DOL for your target protein.[3][13] Carrier proteins like BSA or gelatin must be removed before labeling.[2][11]

    • Solution: Use highly purified protein for labeling reactions. If necessary, perform an additional purification step before labeling.

Frequently Asked Questions (FAQs)

Q1: My labeling efficiency is very low. What are the most common causes?

The most common culprits for low labeling efficiency are an incorrect reaction pH and the presence of primary amine-containing substances (e.g., Tris buffer) in your protein solution.[7] The optimal pH for the reaction is between 8.0 and 8.5 to ensure the target amines are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[7]

Q2: Can I use a Tris buffer for my labeling reaction?

No, you should not use Tris buffer, or any other buffer containing primary amines like glycine.[7][8] These molecules will react with the AF647-NHS ester and compete with your protein, significantly lowering your labeling efficiency.[3] However, Tris buffer can be used to quench the reaction once it is complete.[8]

Q3: The AF647-NHS ester won't dissolve in my aqueous buffer. What should I do?

AF647-NHS ester, like many NHS esters, has poor solubility in aqueous solutions.[8] It should first be dissolved in a small amount of a dry, high-quality, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[6][8] This stock solution is then added to your protein solution in the appropriate reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturing the protein.[11]

Q4: How does pH affect the stability of the AF647-NHS ester?

The stability of the NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis (reaction with water) increases dramatically.[7] This competing hydrolysis reaction inactivates the dye, making it unable to react with the protein.[14]

| pH and Temperature Effects on NHS Ester Half-life | | :--- | :--- | | pH 7.0, 0°C | 4 to 5 hours[14][15] | | pH 8.6, 4°C | 10 minutes[14][15] |

Q5: My protein precipitates after adding the AF647-NHS ester solution. Why is this happening?

Protein precipitation post-labeling can occur for a few reasons. High concentrations of organic solvent (like DMSO) from the dye stock solution can cause some proteins to denature and precipitate. Additionally, labeling with a high density of hydrophobic dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[3] To mitigate this, ensure the DMSO volume is less than 10% of the total reaction volume and consider optimizing the dye-to-protein ratio to avoid over-labeling.[11]

Q6: How do I remove the unreacted AF647-NHS ester after the labeling reaction?

Unreacted dye can be removed by size-based separation methods. The most common techniques are gel filtration (using a desalting column like Sephadex G-25) or dialysis.[11][6] This step is crucial for accurate determination of the degree of labeling.[5]

Q7: How do I determine the efficiency of my labeling reaction?

The efficiency is quantified by calculating the Degree of Labeling (DOL), which is the molar ratio of dye to protein. This is typically done using spectrophotometry. You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~650 nm (the absorbance maximum for AF647).[16] The following formula can then be used:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

  • Dye Concentration (M) = A₆₅₀ / ε_dye

  • DOL = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ and A₆₅₀ are the absorbances at 280 nm and 650 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of AF647 at 650 nm (~239,000 cm⁻¹M⁻¹).

  • CF is a correction factor to account for the dye's absorbance at 280 nm (for AF647, this is ~0.03).

Experimental Protocols

Key Experiment: Protein Labeling with AF647-NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4).

  • AF647-NHS ester.

  • Anhydrous, high-quality DMSO.

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5.[7]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25) for purification.[11]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein concentration is at least 2 mg/mL.[3] If necessary, concentrate the protein.

    • If the protein is not in an amine-free buffer, perform a buffer exchange into a suitable buffer like PBS.

  • Adjust Reaction pH:

    • Add a sufficient volume of 1 M Sodium Bicarbonate buffer to the protein solution to adjust the final pH to 8.3-8.5. A common approach is to add the bicarbonate buffer to constitute 1/10th of the final reaction volume.[17]

  • Prepare AF647-NHS Ester Stock Solution:

    • Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11] Protect from light.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the AF647-NHS ester stock solution to achieve the desired molar excess (e.g., 10:1 dye:protein).

    • Add the calculated volume of dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Stop the Reaction (Optional):

    • To quench the reaction, add quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) and incubate for an additional 15-30 minutes.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[11]

    • Collect the faster-eluting colored fraction, which contains the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~650 nm and calculate the DOL as described in the FAQ section.

Visualizations

AF647_NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate AF647-Protein (Stable Amide Bond) Protein->Conjugate Reaction (pH 8.0-8.5) NHS_Ester AF647-NHS Ester NHS_Ester->Conjugate NHS_leaving N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS_leaving

Caption: Chemical reaction of an AF647-NHS ester with a protein's primary amine.

Troubleshooting_Workflow Start Low Labeling Efficiency CheckBuffer Check Buffer: 1. Amine-Free? 2. pH 8.0-8.5? Start->CheckBuffer BufferIssue Buffer Issue CheckBuffer->BufferIssue No CheckConditions Check Reaction Conditions: 1. Dye:Protein Ratio? 2. Incubation Time/Temp? CheckBuffer->CheckConditions Yes FixBuffer Solution: - Buffer exchange - Adjust pH BufferIssue->FixBuffer ConditionsIssue Conditions Issue CheckConditions->ConditionsIssue No CheckProtein Check Protein: 1. Purity? 2. Amine Accessibility? CheckConditions->CheckProtein Yes FixConditions Solution: - Optimize molar ratio - Adjust time/temp ConditionsIssue->FixConditions ProteinIssue Protein Issue CheckProtein->ProteinIssue No Success Labeling Successful CheckProtein->Success Yes FixProtein Solution: - Purify protein - Consider alternative  labeling chemistry ProteinIssue->FixProtein

Caption: A logical workflow for troubleshooting low AF647-NHS ester labeling efficiency.

Competing_Reactions NHS_Ester AF647-NHS Ester Aminolysis Aminolysis (Desired Reaction) NHS_Ester->Aminolysis Hydrolysis Hydrolysis (Competing Reaction) NHS_Ester->Hydrolysis Conjugate AF647-Protein Aminolysis->Conjugate InactiveDye Inactive AF647-COOH Hydrolysis->InactiveDye Protein Protein-NH₂ Protein->Aminolysis Water H₂O / OH⁻ (pH > 8.5 increases rate) Water->Hydrolysis

Caption: Competing reactions of an NHS ester: desired aminolysis vs. hydrolysis.

References

Technical Support Center: Optimizing AF647 Staining Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Alexa Fluor 647 (AF647) staining experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in immunofluorescence?

A1: Background fluorescence can originate from two main sources:

  • Autofluorescence: This is the natural fluorescence emitted by certain biological structures within the tissue or cells, such as collagen, elastin, and lipofuscin.[1] Aldehyde-based fixatives, like formaldehyde (B43269) and glutaraldehyde (B144438), can also induce autofluorescence.[1]

  • Non-specific binding: This occurs when antibodies bind to unintended targets within the sample. This can be due to several factors, including inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of secondary antibodies.

Q2: I am observing high background across my entire sample. What is the likely cause?

A2: Widespread high background is often attributable to issues with your staining protocol. The most common culprits include:

  • Suboptimal antibody concentrations: Using too much primary or secondary antibody can lead to non-specific binding.[2]

  • Inadequate blocking: An insufficient or inappropriate blocking step fails to saturate non-specific binding sites.[3]

  • Inefficient washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background signal.[4]

  • Autofluorescence: The inherent fluorescence of the tissue itself can be a significant contributor to background noise.[1]

Q3: My negative control (secondary antibody only) shows significant staining. What does this indicate?

A3: Staining in the secondary antibody-only control points to non-specific binding of the secondary antibody. This could be due to:

  • Cross-reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins present in the tissue.

  • Fc receptor binding: The secondary antibody may be binding to Fc receptors on the surface of certain cells.

  • Insufficient blocking: The blocking buffer may not be effectively preventing the secondary antibody from binding non-specifically.

Troubleshooting Guides

This section provides detailed strategies to address common issues leading to high background fluorescence in AF647 staining.

Problem 1: High Autofluorescence

Autofluorescence can obscure your specific signal, making it difficult to interpret your results.

Exposing the sample to a high-intensity light source before staining can irreversibly destroy endogenous fluorophores.[5]

Experimental Protocol: Photobleaching

  • Sample Preparation: Prepare your cell or tissue samples on slides as you would for immunofluorescence staining (including fixation and permeabilization).

  • Exposure: Place the slides on the microscope stage and expose them to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or a high-power LED light) for 1-3 hours.[6][7] The optimal duration may need to be determined empirically.

  • Staining: Proceed with your standard immunofluorescence staining protocol.

Various chemical reagents can be used to quench autofluorescence. The effectiveness of each quencher can be tissue- and wavelength-dependent.

Table 1: Comparison of Autofluorescence Quenching Methods

Quenching AgentTarget AutofluorescenceReported Reduction EfficiencyReference
Sudan Black B Lipofuscin and general autofluorescenceEffective in reducing AF in FITC, Texas Red, and Cy5.5 channels.[8]
TrueBlack™ Lipofuscin Autofluorescence Quencher Lipofuscin89-93% reduction in autofluorescence intensity.[9][10]
MaxBlock™ Autofluorescence Reducing Reagent Kit General autofluorescence90-95% reduction in autofluorescence intensity.[9][10]
Sodium Borohydride Aldehyde-induced autofluorescenceCan reduce autofluorescence from formaldehyde or glutaraldehyde fixation.[7][11]
Copper Sulfate General autofluorescenceCan reduce autofluorescence to some extent.[8]

Experimental Protocol: Sudan Black B Treatment

  • Rehydration: After deparaffinization and rehydration, wash the tissue sections in PBS.

  • Incubation: Incubate the sections in 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes at room temperature.

  • Washing: Wash the sections extensively with PBS to remove excess Sudan Black B.

  • Staining: Proceed with your immunofluorescence staining protocol.

Problem 2: Non-specific Antibody Binding

This is a common cause of high background and can be addressed by optimizing your staining protocol.

Determining the optimal concentration of your primary and secondary antibodies is crucial to maximize the signal-to-noise ratio.[12][13][14]

Experimental Protocol: Antibody Titration

  • Serial Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Staining: Stain your samples with each dilution of the primary antibody, keeping the secondary antibody concentration constant.

  • Imaging: Acquire images under identical conditions for all samples.

  • Analysis: Determine the dilution that provides the brightest specific signal with the lowest background.

  • Repeat for Secondary Antibody: Once the optimal primary antibody concentration is determined, perform a similar titration for your AF647-conjugated secondary antibody.

The blocking step is critical for preventing non-specific antibody binding.

Table 2: Common Blocking Buffers for Immunofluorescence

Blocking BufferCompositionNotesReference
Normal Serum 5-10% normal serum from the species in which the secondary antibody was raised, in PBS.Highly effective at blocking non-specific binding of the secondary antibody.[3][15]
Bovine Serum Albumin (BSA) 1-5% BSA in PBS.A common and effective general protein blocker.[16]
Fish Gelatin 0.1-0.5% fish gelatin in PBS.Can sometimes provide lower background than BSA.[17]
Commercial Blocking Buffers Various proprietary formulations.Often optimized for specific applications and can offer superior performance.[9][16]

Experimental Protocol: Standard Blocking Procedure

  • Permeabilization (if required): After fixation, permeabilize the cells with a detergent such as Triton X-100 or saponin (B1150181) in PBS.[18][19]

  • Blocking: Incubate the samples in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[20][21]

  • Antibody Incubation: Dilute your primary and secondary antibodies in the same blocking buffer to maintain the blocking effect throughout the staining process.[4]

Thorough washing is essential to remove unbound antibodies.

Experimental Protocol: Optimized Washing Steps

  • After Primary Antibody Incubation: Wash the samples three times for 5-10 minutes each with PBS containing a low concentration of detergent (e.g., 0.05% Tween-20).[4][19]

  • After Secondary Antibody Incubation: Repeat the washing steps as described above. Ensure all subsequent steps are performed in the dark to prevent photobleaching of the AF647 fluorophore.[19]

Advanced Techniques for Background Reduction

For particularly challenging samples, more advanced techniques may be necessary.

Spectral Unmixing

This computational method can differentiate the emission spectrum of AF647 from the broader emission spectra of autofluorescence, effectively separating the specific signal from the background noise.[22][23][24] This requires a spectral confocal microscope and appropriate software.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for troubleshooting high background in AF647 staining.

G Troubleshooting High Background in AF647 Staining Start High Background Observed CheckControls Analyze Controls: - Unstained Sample - Secondary Antibody Only Start->CheckControls Autofluorescence High Signal in Unstained Sample? CheckControls->Autofluorescence Evaluate Autofluorescence SecondaryNonspecific High Signal in Secondary Only Control? Autofluorescence->SecondaryNonspecific No ReduceAutofluorescence Implement Autofluorescence Reduction Strategy Autofluorescence->ReduceAutofluorescence Yes PrimaryNonspecific High Background in Full Stain SecondaryNonspecific->PrimaryNonspecific No OptimizeSecondary Optimize Secondary Antibody Staining SecondaryNonspecific->OptimizeSecondary Yes OptimizePrimary Optimize Primary Antibody Staining PrimaryNonspecific->OptimizePrimary Photobleaching Photobleaching ReduceAutofluorescence->Photobleaching Quenching Chemical Quenching ReduceAutofluorescence->Quenching SpectralUnmixing Spectral Unmixing ReduceAutofluorescence->SpectralUnmixing End Problem Solved Photobleaching->End Quenching->End SpectralUnmixing->End TitrateSecondary Titrate Secondary Antibody OptimizeSecondary->TitrateSecondary ChangeBlocking Change/Optimize Blocking Buffer OptimizeSecondary->ChangeBlocking PreAdsorbedSecondary Use Pre-adsorbed Secondary Antibody OptimizeSecondary->PreAdsorbedSecondary TitrateSecondary->End ChangeBlocking->End PreAdsorbedSecondary->End OptimizePrimary->ChangeBlocking TitratePrimary Titrate Primary Antibody OptimizePrimary->TitratePrimary OptimizeWashing Increase Washing Stringency OptimizePrimary->OptimizeWashing TitratePrimary->End OptimizeWashing->End

Caption: A flowchart outlining the decision-making process for troubleshooting high background fluorescence.

G Standard Immunofluorescence Workflow for Background Reduction cluster_prep Sample Preparation cluster_autofluorescence Autofluorescence Reduction (Optional) cluster_staining Staining Protocol cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Photobleaching Photobleaching Permeabilization->Photobleaching Quenching Chemical Quenching Permeabilization->Quenching Blocking Blocking (1 hour at RT) Permeabilization->Blocking Photobleaching->Blocking Quenching->Blocking PrimaryAb Primary Antibody Incubation (Titrated Concentration) Blocking->PrimaryAb Wash1 Wash (3 x 5-10 min) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (AF647 Conjugate, Titrated) Wash1->SecondaryAb Wash2 Wash (3 x 5-10 min) SecondaryAb->Wash2 Mounting Mount with Antifade Medium Wash2->Mounting Imaging Image Acquisition (Consider Spectral Unmixing) Mounting->Imaging

Caption: A diagram illustrating a generalized experimental workflow incorporating steps to minimize background fluorescence.

References

Optimizing pH for AF647-NHS Ester Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for successful Alexa Fluor™ 647 (AF647) N-hydroxysuccinimide (NHS) ester conjugation reactions. Here, you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure efficient and reproducible labeling of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating AF647-NHS ester to primary amines?

The optimal pH for reacting AF647-NHS esters with primary amines (such as those on lysine (B10760008) residues of proteins) is between 8.3 and 8.5 .[1][2][3][4] While reactions can proceed in a pH range of 7.2 to 9.0, a pH of 8.3-8.5 provides the best balance between amine reactivity and NHS ester stability.[5][6]

Q2: Why is reaction pH so critical for this conjugation chemistry?

The pH is a critical parameter because it governs a crucial trade-off between two competing reactions:

  • Amine Reactivity: The primary amine on the target molecule (e.g., a protein's lysine residue) must be in its deprotonated, nucleophilic form (-NH₂) to react with the NHS ester. At acidic or neutral pH, this group is predominantly in its protonated, non-reactive form (-NH₃⁺). Increasing the pH shifts the equilibrium towards the reactive deprotonated form.[3][7]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis reaction increases significantly with rising pH.[5][6][7]

Therefore, the optimal pH range of 8.3-8.5 maximizes the availability of reactive amines while minimizing the competing hydrolysis of the AF647-NHS ester.[1][7]

Q3: What happens if the reaction pH is too low (e.g., below 7.5)?

If the pH is too low, the majority of primary amines on the target molecule will be protonated (-NH₃⁺).[1][3] This protonated form is not nucleophilic and will not efficiently react with the NHS ester, leading to very low or no labeling.

Q4: What happens if the reaction pH is too high (e.g., above 9.0)?

If the pH is too high, the hydrolysis of the AF647-NHS ester becomes the dominant reaction.[1][3][8] The dye will be rapidly inactivated by water before it has a chance to react with the target molecule, resulting in a significantly reduced conjugation yield.[1]

Q5: What are the recommended buffers for this reaction?

Amine-free buffers are essential to prevent the buffer components from competing with the target molecule. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate: Frequently recommended and effective at maintaining the optimal pH.[1][4][9][10]

  • 0.1 M Phosphate Buffer: A suitable alternative to bicarbonate buffer.[1][3]

  • HEPES or Borate Buffers: Also commonly used for NHS ester reactions within the appropriate pH range.[5][6]

Q6: Are there any buffers that should be avoided?

Yes. You must avoid buffers containing primary amines. The most common example is Tris (tris(hydroxymethyl)aminomethane) , as it will react with the AF647-NHS ester and compete with your target molecule, thereby reducing labeling efficiency.[1][5][6][11] Tris or glycine (B1666218) buffers are, however, often used to quench the reaction once the desired incubation time is complete.[5][6]

Data Presentation

The stability of the NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time it takes for half of the reactive ester to be hydrolyzed.

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperatureHalf-life of NHS EsterReference
7.00°C4 - 5 hours[5][6]
8.0Room Temp.~3.5 hours[12]
8.5Room Temp.~3 hours[12]
8.64°C10 minutes[5][6]
9.0Room Temp.~2 hours[12]

Note: Half-life values can vary depending on the specific NHS ester structure and buffer composition. The data from reference[12] is for a porphyrin-NHS ester but illustrates the general trend.

Visualizing the Reaction and Workflow

cluster_0 Desired Reaction (Amidation) cluster_1 Competing Reaction (Hydrolysis) Protein_NH2 Protein-NH₂ (Deprotonated Amine) Conjugate AF647-Protein (Stable Amide Bond) Protein_NH2->Conjugate pH 8.3 - 8.5 AF647_NHS AF647-NHS Ester AF647_NHS->Conjugate AF647_NHS2 AF647-NHS Ester Hydrolyzed Inactive AF647-Acid AF647_NHS2->Hydrolyzed Increases at high pH H2O H₂O (Water) H2O->Hydrolyzed

Caption: NHS Ester Reaction Pathways.

Start Start: Define Labeling Goal PrepProtein 1. Prepare Protein in Amine-Free Buffer (e.g., 0.1M Sodium Bicarbonate) Start->PrepProtein PrepDye 2. Prepare Fresh AF647-NHS Ester Solution (in anhydrous DMSO) PrepProtein->PrepDye SetupRxns 3. Set up Parallel Reactions at Different pH Values (e.g., pH 7.5, 8.0, 8.5, 9.0) PrepDye->SetupRxns Incubate 4. Add Dye to Protein Incubate (e.g., 1 hr, RT) SetupRxns->Incubate Purify 5. Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze 6. Analyze Degree of Labeling (DOL) (Spectrophotometry) Purify->Analyze Select 7. Select pH with Optimal DOL Analyze->Select End End: Use Optimal pH for Future Experiments Select->End

References

Preventing hydrolysis of AF647-NHS ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of AF647-NHS ester during biomolecule labeling experiments, ensuring efficient and reproducible conjugation.

Frequently Asked Questions (FAQs)

Q1: What is AF647-NHS ester hydrolysis and why is it a problem?

N-hydroxysuccinimide (NHS) esters are reactive compounds used to label proteins and other molecules containing primary amines (like the side chain of lysine (B10760008) residues). The desired reaction is the formation of a stable amide bond between the dye and the protein. However, the NHS ester can also react with water in the buffer, a process called hydrolysis. This reaction converts the NHS ester into a non-reactive carboxylic acid, which is then incapable of labeling the target molecule. This competing hydrolysis reaction reduces the amount of active dye available for conjugation, leading to low labeling efficiency.[1][2][3]

Q2: What are the primary factors that cause hydrolysis of the NHS ester?

The rate of hydrolysis is primarily influenced by three factors:

  • pH: The hydrolysis rate increases significantly at higher pH levels. While the labeling reaction requires a basic pH to deprotonate the primary amines on the target molecule, a pH that is too high will favor hydrolysis.[1][4] The optimal pH for labeling is a compromise, typically between 8.3 and 8.5.[1][5]

  • Aqueous Environment: NHS esters are inherently unstable in water.[2] Prolonged exposure of the dye to the aqueous reaction buffer before it can react with the target protein will lead to increased hydrolysis.

  • Moisture Contamination: Any moisture present in the storage vial of the solid dye or in the organic solvent (DMSO or DMF) used to prepare the stock solution will cause the dye to hydrolyze before it is even added to the reaction.[3][6]

Q3: How should I properly store AF647-NHS ester to maintain its reactivity?

Proper storage is critical to prevent premature hydrolysis and ensure the reactivity of the dye.[3] Different storage conditions apply to the solid powder and reconstituted stock solutions.

FormStorage TemperatureKey Conditions
Solid Powder ≤ -15°CMust be stored desiccated (in a dry environment) and protected from light.[7][8][9] Before opening, the vial must be allowed to warm completely to room temperature to prevent moisture condensation.[3]
Reconstituted Stock ≤ -15°CPrepare fresh in anhydrous (dry) DMSO or DMF.[2][4][6] For short-term storage, aliquots can be kept for less than two weeks.[7] Long-term storage of stock solutions is not recommended due to instability.[7]

Q4: Which buffers are recommended for the labeling reaction, and which should be avoided?

The choice of buffer is critical for a successful labeling reaction.

  • Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer at a pH between 8.3 and 8.5.[5][10]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with the reaction.[10] These buffers contain primary amines that will compete with the target protein for reaction with the NHS ester, drastically reducing the labeling efficiency.[4][6]

Troubleshooting Guide
ProblemPotential Cause Related to HydrolysisRecommended Solution
Low Labeling Efficiency Partially Hydrolyzed Dye: The AF647-NHS ester may have been exposed to moisture during storage or handling.Always allow the dye vial to equilibrate to room temperature before opening.[3] Use high-quality, anhydrous DMSO or DMF to prepare the stock solution and make it fresh immediately before use.[4][6]
Sub-optimal pH: The reaction pH is too low (amines are not reactive) or too high (hydrolysis is too fast).Prepare your reaction buffer carefully and verify that the final pH is within the optimal range of 8.3-8.5.[1][5]
Low Protein Concentration: The concentration of the target protein is too low, making hydrolysis the more favorable reaction.Increase the protein concentration. A concentration of at least 2 mg/mL is recommended to favor the labeling reaction over hydrolysis.[10]
No Labeling Detected Completely Hydrolyzed Dye: The dye was inactive before the reaction began. This can happen with old dye stocks or those stored improperly.Purchase new AF647-NHS ester. Test the reactivity of a new batch of dye if you suspect it is inactive.[11]
Incompatible Buffer: The protein was stored in or the reaction was performed in a buffer containing primary amines (e.g., Tris).Perform a buffer exchange using dialysis or a desalting column to transfer the protein into a recommended amine-free buffer (e.g., PBS or bicarbonate) before starting the labeling reaction.[4][10]
Inconsistent Results Variable Dye Activity: The amount of active, non-hydrolyzed dye varies between experiments.Prepare the AF647-NHS ester stock solution fresh for every experiment.[4] Do not use a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Inconsistent Reaction Time/Temp: Variations in incubation time or temperature affect the balance between labeling and hydrolysis.Standardize your protocol. Perform the reaction for a consistent time and at a controlled temperature. For sensitive proteins, consider labeling at 4°C overnight to slow down hydrolysis.[10]
Experimental Protocol: Protein Labeling

This protocol provides a general workflow for labeling a protein with AF647-NHS ester.

1. Reagent Preparation

  • Protein Solution:

    • Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Ensure the protein concentration is at least 2 mg/mL.[10]

    • The protein solution must be free of any amine-containing preservatives or stabilizers.[4]

  • AF647-NHS Ester Stock Solution:

    • Allow the vial of solid AF647-NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution by dissolving the ester in anhydrous DMSO.[7] This solution should be prepared immediately before use.[4]

2. Labeling Reaction

  • Molar Ratio: Determine the desired molar ratio of dye to protein. Ratios between 5:1 and 20:1 are common starting points for antibodies.[7]

  • Reaction:

    • Add the calculated volume of the AF647-NHS ester stock solution to the protein solution while gently vortexing. The final DMSO concentration should not exceed 10% of the total reaction volume.[7]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][7][10]

3. Purification of Labeled Conjugate

  • Separate the labeled protein from unreacted, hydrolyzed dye using gel filtration or a desalting column (e.g., Sephadex G-25).[4][7]

  • Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.2-7.4).

  • The first colored fraction to elute will be the AF647-labeled protein.

ParameterRecommended ValueRationale
Reaction pH 8.3 - 8.5Balances amine reactivity with the rate of ester hydrolysis.[1][5]
Reaction Buffer PBS, Bicarbonate, BorateAmine-free to prevent competition with the target protein.[10]
Protein Concentration > 2 mg/mLHigh concentration favors the bimolecular labeling reaction over hydrolysis.[10]
Incubation Time 1-4 hours (RT) or Overnight (4°C)Lower temperature minimizes hydrolysis but requires a longer reaction time.[5][10]
Dye Stock Solvent Anhydrous DMSO or DMFPrevents premature hydrolysis of the dye before it is added to the reaction.[2][5]
Reaction Pathway Visualization

The following diagram illustrates the competition between the desired amine labeling reaction and the undesirable hydrolysis of the AF647-NHS ester.

G cluster_reactants Reactants cluster_products Products AF647_NHS AF647-NHS Ester (Active Reagent) Labeled_Protein AF647-Labeled Protein (Stable Amide Bond) AF647_NHS->Labeled_Protein Desired Reaction (Amine Coupling) Hydrolyzed_Dye Hydrolyzed AF647 (Inactive Carboxylic Acid) AF647_NHS->Hydrolyzed_Dye Undesired Reaction (Hydrolysis) Protein Protein with Primary Amine (e.g., Lysine) Protein->Labeled_Protein Water Water (H₂O) (from Buffer) Water->Hydrolyzed_Dye

Caption: Competing reactions of AF647-NHS ester.

References

Issues with AF647-NHS ester solubility and aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF647-NHS ester. Find guidance on solubility, aggregation, and other common issues to ensure successful labeling experiments.

Frequently Asked Questions (FAQs)

Dye Handling and Storage

Q1: How should I properly store and handle AF647-NHS ester to prevent degradation?

Proper storage and handling are critical to maintaining the reactivity of AF647-NHS ester. Upon receipt, it should be stored at -20°C or -80°C, desiccated, and protected from light.[1][2][3] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[4]

For preparing stock solutions, high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) should be used.[5] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility and stability of the product. Once dissolved, the stock solution can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2] Some protocols suggest that reconstituted DMSO stock solutions should be used within two weeks when stored at ≤ -15°C.[6]

Storage ConditionLyophilized PowderReconstituted in Anhydrous DMSO
Temperature ≤ -15°C[6]-20°C or -80°C[1][2]
Duration At least 3 months[7]1 month at -20°C, 6 months at -80°C[1]
Precautions Desiccate, protect from light[6]Aliquot to avoid freeze-thaw, protect from moisture and light[1][2]

Q2: My AF647-NHS ester won't dissolve properly in DMSO. What could be the issue?

Difficulty in dissolving AF647-NHS ester in DMSO can be due to several factors. The most common issue is the quality of the DMSO. DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water contamination will lead to the hydrolysis of the NHS ester, reducing its solubility and reactivity.[2] Always use high-quality, anhydrous DMSO, preferably from a freshly opened bottle.[1][8]

In some cases, gentle vortexing or sonication may be required to fully dissolve the dye.[1] One manufacturer suggests a solubility of up to 50 mg/mL in DMSO with the aid of an ultrasonic bath.[1]

Labeling Reaction and Aggregation

Q3: My protein is precipitating after I add the AF647-NHS ester. What is causing this aggregation?

Protein precipitation upon addition of a hydrophobic fluorescent dye like AF647 is a common issue.[9] The primary reason is the increased hydrophobicity of the protein surface after labeling.[9] Several factors can contribute to this:

  • High Dye-to-Protein Ratio: Using a large molar excess of the dye can lead to the attachment of multiple hydrophobic dye molecules, causing the protein to aggregate and precipitate.[9][10]

  • Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) used to dissolve the dye should be minimized, typically kept below 10% of the total reaction volume, to avoid denaturing the protein.[6]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the reaction buffer can significantly impact protein stability. A pH close to the protein's isoelectric point (pI) can lead to aggregation.[10]

  • Inherent Protein Instability: Some proteins are inherently less stable and more prone to aggregation, especially at the elevated temperatures sometimes used for labeling.

Q4: How can I prevent my protein from aggregating during and after the labeling reaction?

Preventing aggregation requires optimizing several aspects of the labeling and storage protocol:

  • Optimize the Dye-to-Protein Ratio: Perform a titration experiment to find the lowest dye-to-protein molar ratio that provides adequate labeling without causing significant aggregation. Ratios of 5:1, 10:1, 15:1, or 20:1 are often tested, with a 1:1 stoichiometry being ideal to minimize issues.[6][9][10]

  • Control Reaction Conditions:

    • Temperature: Perform the labeling reaction at a lower temperature, such as 4°C, for a longer duration to minimize the risk of protein unfolding and aggregation.[10][11]

    • pH: Use a buffer with a pH that is 1-2 units away from your protein's pI to maintain its stability.[10] The optimal pH for the NHS ester reaction is typically between 8.3 and 8.5.[8][12]

    • Solvent: Add the dye stock solution to the protein solution slowly while gently stirring to avoid localized high concentrations of the organic solvent.[10]

  • Use Stabilizing Excipients: Additives can be included in the reaction and storage buffers to enhance protein stability.

    • Sugars and Polyols: Sucrose and glycerol (B35011) can stabilize proteins.[10]

    • Amino Acids: L-arginine and L-glutamic acid can suppress aggregation.[10]

    • Detergents: Low concentrations of non-denaturing detergents like Tween-20 or CHAPS can help solubilize proteins.[13]

Troubleshooting StrategyRecommendation
Dye-to-Protein Ratio Aim for a low molar ratio (e.g., start with 5:1 to 10:1).[6]
Reaction Temperature Perform labeling at 4°C overnight instead of at room temperature.[8][10]
Reaction Buffer pH Maintain a pH of 8.3-8.5 for the reaction, but ensure it is not close to the protein's pI.[10][12]
Ionic Strength Optimize salt concentration (e.g., 50-250 mM NaCl) to minimize electrostatic interactions.[10]
Additives/Excipients Consider adding sucrose, glycerol, L-arginine, or a non-denaturing detergent.[10][13]

Q5: What is the optimal buffer for AF647-NHS ester labeling reactions?

The choice of buffer is critical. The buffer should not contain primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester, leading to low labeling efficiency.[11]

Recommended buffers include:

  • Sodium Bicarbonate Buffer: 0.1–0.2 M sodium bicarbonate at pH 8.3 is commonly used.[14]

  • Phosphate-Buffered Saline (PBS): While typically at a pH of 7.2-7.4, the pH may need to be adjusted upwards for efficient labeling.[6] Some protocols use PBS and add a labeling buffer at a higher pH.[8]

  • Borate Buffer: This is another suitable amine-free buffer option.[11]

The protein itself should be in an amine-free buffer. If it is in a buffer containing Tris or other primary amines, a buffer exchange should be performed using dialysis or a desalting column before labeling.[15]

Reaction Chemistry and Efficiency

Q6: Why is the pH of the labeling reaction so important for AF647-NHS ester?

The pH of the reaction is a critical factor that balances the reactivity of the primary amines on the protein with the stability of the NHS ester.

  • Amine Reactivity: The reaction targets primary amines (R-NH2), such as the N-terminus of the protein and the side chain of lysine (B10760008) residues.[1][14] For these amines to be reactive, they must be in their unprotonated state. The pKa of the epsilon-amino group of lysine is around 10.5, while the N-terminal alpha-amino group is around 8.0. A higher pH deprotonates these amines, making them more nucleophilic and reactive towards the NHS ester.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes non-reactive. The rate of hydrolysis increases significantly with increasing pH.[4][16] For instance, the half-life of an NHS ester can be hours at pH 7, but only minutes at pH 9.[4]

Therefore, a compromise is needed. A pH range of 8.3-8.5 is generally considered optimal as it provides a sufficient concentration of reactive amines while keeping the rate of NHS ester hydrolysis manageable.[8][12]

Q7: My labeling efficiency is very low. What are the possible reasons?

Low labeling efficiency can be caused by several factors:

  • Hydrolyzed Dye: The AF647-NHS ester may have been compromised by moisture, leading to hydrolysis. Ensure proper storage and use of anhydrous solvents.[2]

  • Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer or the protein stock solution will compete with the labeling reaction.[11][15]

  • Suboptimal pH: If the pH is too low (e.g., below 7.5), the primary amines on the protein will be protonated and less reactive.[12][17]

  • Low Protein Concentration: A protein concentration of at least 2 mg/mL is recommended for optimal results.[14][11]

  • Inaccessible Amines: The primary amines on your protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the dye.[11]

Experimental Protocols

Protocol 1: Titration to Determine Optimal Dye-to-Protein Ratio

This protocol helps to identify the ideal molar ratio of AF647-NHS ester to your protein that yields sufficient labeling without causing aggregation.

Materials:

  • Protein of interest (at least 2 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • AF647-NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate buffer, pH 8.5

  • Desalting columns

  • Spectrophotometer

Procedure:

  • Prepare Protein: Ensure your protein is at a known concentration (e.g., 5 mg/mL) in an amine-free buffer.

  • Prepare Dye Stock: Dissolve AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]

  • Set up Reactions: Prepare a series of labeling reactions with varying molar ratios of dye to protein (e.g., 2:1, 5:1, 10:1, 15:1, 20:1).

    • For a 100 µL reaction with 100 µg of a 150 kDa protein:

      • Pipette 20 µL of the 5 mg/mL protein solution.

      • Add 10 µL of 1 M Sodium Bicarbonate buffer, pH 8.5.

      • Add the calculated volume of the 10 mg/mL AF647-NHS ester stock solution for each desired ratio.

      • Adjust the final volume to 100 µL with the reaction buffer.

  • Incubate: Incubate the reactions for 1 hour at room temperature or overnight at 4°C, protected from light.[6][8]

  • Purify: Remove the unreacted dye from each reaction using a desalting column.

  • Analyze:

    • Visually inspect each sample for signs of precipitation.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for AF647).

    • Calculate the Degree of Labeling (DOL) for each ratio.

  • Select Ratio: Choose the highest DOL that does not result in visible aggregation and maintains the functionality of your protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Prepare Protein Solution (Amine-free buffer, >2 mg/mL) r1 Combine Protein, Buffer (pH 8.3-8.5), and AF647-NHS Ester p1->r1 p2 Prepare AF647-NHS Ester Stock Solution (Anhydrous DMSO) p2->r1 r2 Incubate (1 hr at RT or overnight at 4°C) r1->r2 pu1 Remove Unreacted Dye (Desalting Column/Dialysis) r2->pu1 a1 Measure Absorbance (280 nm and 650 nm) pu1->a1 a3 Assess for Aggregation pu1->a3 a2 Calculate Degree of Labeling (DOL) a1->a2

Caption: A typical experimental workflow for protein labeling with AF647-NHS ester.

reaction_pathway cluster_products Products protein Protein-NH2 (Primary Amine) conjugate AF647-Protein Conjugate (Stable Amide Bond) protein->conjugate nhs_ester AF647-NHS Ester nhs_ester->conjugate hydrolyzed_ester Hydrolyzed AF647 (Non-reactive) nhs_ester->hydrolyzed_ester Hydrolysis nhs NHS byproduct h2o H2O (pH > 7) h2o->hydrolyzed_ester

Caption: Reaction pathway for AF647-NHS ester labeling and the competing hydrolysis reaction.

troubleshooting_aggregation start Protein Aggregation Observed q1 Is Dye:Protein Ratio Optimized? start->q1 sol1 Perform Titration Experiment (Lower the ratio) q1->sol1 No q2 Are Buffer Conditions Optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen Buffers: - pH 1-2 units from pI - Optimize ionic strength q2->sol2 No q3 Is Reaction Temperature Too High? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Lower Temperature to 4°C (Increase incubation time) q3->sol3 Yes q4 Consider Additives q3->q4 No a3_yes Yes a3_no No sol3->q4 sol4 Add Stabilizers: - Sucrose/Glycerol - L-Arginine - Non-denaturing detergent q4->sol4

References

AF647 Labeling: A Technical Guide to Buffer Composition and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the critical role of buffer composition in the success of Alexa Fluor™ 647 (AF647) labeling reactions. Uncover solutions to common issues, optimize your protocols, and ensure reliable and reproducible results with our comprehensive troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for AF647 NHS ester labeling?

A1: The optimal pH for labeling primary amines with AF647 NHS ester is between 8.3 and 8.5.[1][2] At this slightly alkaline pH, the primary amino groups on the protein are deprotonated and more nucleophilic, leading to an efficient reaction.[2] If the pH is too low, the amino groups will be protonated, preventing the reaction from occurring.[1] Conversely, a pH that is too high will lead to the rapid hydrolysis of the NHS ester, reducing the labeling efficiency.[1][3]

Q2: Can I use phosphate-buffered saline (PBS) for my labeling reaction?

A2: Yes, PBS (pH 7.2-7.4) is a commonly used buffer for AF647 labeling.[4] However, since the optimal pH for the reaction is ~8.3, it is necessary to add a base, such as 1 M sodium bicarbonate, to raise the pH of the PBS solution to the optimal range.[5][6]

Q3: Are there any buffers I should avoid for AF647 labeling?

A3: Absolutely. Buffers containing primary amines, such as Tris (Tris-HCl) and glycine, are incompatible with AF647 NHS ester labeling.[2][3][5][6][7] These buffers will compete with the primary amines on your protein of interest for the reactive dye, significantly reducing the labeling efficiency.[2][3] If your protein is in a Tris or glycine-containing buffer, it is crucial to perform a buffer exchange into a suitable amine-free buffer, like PBS or a bicarbonate buffer, before starting the labeling reaction.[5][6][7]

Q4: My protein is in a buffer containing a low concentration of sodium azide (B81097). Do I need to remove it before labeling?

A4: Low concentrations of sodium azide (≤3 mM or 0.02%) generally do not interfere significantly with the NHS-ester reaction and do not need to be removed.[3][5] However, higher concentrations can interfere and should be removed through dialysis or a desalting column.[3]

Q5: What is the recommended protein concentration for labeling?

A5: For efficient labeling, it is recommended to have a protein concentration of at least 2 mg/mL.[2][5] Dilute protein solutions (≤1 mg/mL) will not label as efficiently.[5][6] If your protein concentration is low, you may need to concentrate it before labeling or adjust the dye-to-protein molar ratio.[6]

Troubleshooting Guide

This guide addresses common problems encountered during AF647 labeling and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.3-8.5.[1][2]Adjust the pH of your reaction buffer to 8.3-8.5 using 1 M sodium bicarbonate.[5][6]
Presence of Primary Amines: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the dye.[2][3][5][6]Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate buffer before labeling.[5][6][7]
Low Protein Concentration: The protein concentration is below the recommended 2 mg/mL.[2][5]Concentrate your protein to at least 2 mg/mL. If not possible, increase the molar ratio of dye to protein.[6]
Inactive (Hydrolyzed) Dye: The AF647 NHS ester has been hydrolyzed due to moisture.Use fresh, anhydrous DMSO or DMF to dissolve the dye immediately before use.[2] Store the reactive dye desiccated and protected from light at ≤–20°C.[6]
Presence of Contaminants: The protein sample contains ammonium (B1175870) ions or stabilizing proteins like BSA or gelatin.[5]Purify the protein to remove contaminants. Dialyze against an appropriate amine-free buffer.[5]
Protein Precipitation Excessive Dye-to-Protein Ratio: A high degree of labeling can lead to protein aggregation and precipitation.[2]Decrease the molar ratio of dye to protein in the reaction.[2]
Protein Instability: The protein may be inherently unstable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]
Low Fluorescence Signal Low Degree of Labeling (DOL): Insufficient dye has been conjugated to the protein.Optimize the labeling reaction to achieve a higher DOL by addressing the causes of low labeling (see above).
Self-Quenching: An excessively high DOL can lead to fluorescence quenching.Reduce the dye-to-protein molar ratio to achieve an optimal DOL, typically between 3-7 moles of dye per mole of antibody.[6]

Experimental Protocols

Key Experiment: AF647 Labeling of an IgG Antibody

This protocol provides a general guideline for labeling an IgG antibody with AF647 NHS ester.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL.

  • AF647 NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate

  • Purification column (e.g., Sephadex® G-25)

  • Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Procedure:

  • Prepare the Protein Solution:

    • Ensure your IgG antibody is in an amine-free buffer at a concentration of approximately 2 mg/mL.[5] If necessary, perform a buffer exchange.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[6]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the AF647 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[2]

  • Labeling Reaction:

    • Slowly add the calculated volume of the dye solution to the protein solution while gently stirring. A common starting point for the molar ratio of dye to protein is between 5:1 and 20:1.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with a suitable storage buffer (e.g., PBS).[2] The first colored fraction to elute will be the labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).

    • Calculate the protein concentration and the DOL using the molar extinction coefficients for the protein and AF647. For a typical IgG, the molar extinction coefficient at 280 nm is ~210,000 M⁻¹cm⁻¹, and for AF647 at 650 nm, it is approximately 239,000 M⁻¹cm⁻¹.[2][6]

Visualizations

AF647_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer (e.g., PBS) Adjust_pH Adjust pH to 8.3-8.5 with Bicarbonate Protein->Adjust_pH Mix Mix Protein and Dye (1 hr, RT, dark) Adjust_pH->Mix AF647_NHS AF647 NHS Ester Dissolve_Dye Dissolve in Anhydrous DMSO AF647_NHS->Dissolve_Dye Dissolve_Dye->Mix Purify Purify via Size-Exclusion Chromatography Mix->Purify Analyze Analyze DOL (A280 & A650) Purify->Analyze

Caption: Workflow for AF647 NHS Ester Labeling of Proteins.

Buffer_Impact_on_Labeling cluster_optimal Optimal Conditions cluster_suboptimal Suboptimal Conditions Optimal_Buffer Amine-Free Buffer (e.g., PBS, Bicarbonate) Successful_Labeling Successful Labeling Optimal_Buffer->Successful_Labeling Optimal_pH pH 8.3 - 8.5 Optimal_pH->Successful_Labeling Amine_Buffer Amine-Containing Buffer (e.g., Tris, Glycine) Reduced_Efficiency Reduced Labeling Efficiency Amine_Buffer->Reduced_Efficiency Low_pH Low pH (< 7.5) No_Labeling No Labeling Low_pH->No_Labeling High_pH High pH (> 9.0) Dye_Hydrolysis Dye Hydrolysis High_pH->Dye_Hydrolysis Dye_Hydrolysis->Reduced_Efficiency

Caption: Impact of Buffer Composition and pH on Labeling Success.

References

Technical Support Center: Post-Labeling Purification of AF647-Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated AF647-NHS ester from protein samples following a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated AF647-NHS ester after labeling?

Removing excess, unconjugated dye is a critical step for several reasons. First, its presence will interfere with the accurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL).[1][2] This ratio is essential for ensuring experimental consistency and controlling fluorescence intensity.[1] Secondly, residual free dye can bind non-specifically to other molecules or surfaces in your assay, leading to high background fluorescence and a lower signal-to-noise ratio.[3] Complete removal of the non-conjugated dye is necessary for optimal results.[1]

Q2: What are the most common methods to remove free AF647-NHS ester?

The most widely used methods for separating labeled proteins from smaller, unconjugated dye molecules are size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[4][5][6][7] Larger molecules, like the labeled protein, elute first, while smaller molecules, like the free dye, are retained longer.[7][8] This is often performed with convenient, pre-packed spin columns for rapid purification.[9]

  • Dialysis: This technique utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the larger protein-dye conjugate while allowing small molecules like the unconjugated dye to diffuse into a large volume of buffer.[9][10]

Q3: How do I choose the best purification method for my experiment?

The ideal method depends on your specific experimental needs, including sample volume, protein concentration, and the urgency of the purification.

FeatureSize Exclusion Chromatography (Spin Column)Dialysis
Speed Fast (minutes per sample)[9]Slow (hours to overnight)[11]
Sample Volume Ideal for small volumes (e.g., < 100 µL)[9][12]Suitable for larger volumes
Protein Concentration Effective for various concentrationsBetter for non-dilute samples
Ease of Use Very simple and convenient[9]Requires more setup and buffer changes
Sample Dilution MinimalCan result in some sample dilution

For rapid purification of small-scale reactions, spin columns are highly efficient.[9] For larger sample volumes where speed is not the primary concern, dialysis is a robust and effective option.[9]

Q4: How do I determine the Degree of Labeling (DOL) after purification?

The Degree of Labeling (DOL), or F/P ratio, represents the average number of dye molecules attached to each protein molecule.[1][11] It is calculated from absorbance measurements of your purified conjugate.[1] You will need to measure the absorbance at 280 nm (for the protein) and at the absorbance maximum for the AF647 dye (~650 nm). A correction factor is required because the dye also absorbs light at 280 nm.[2]

The protein concentration is calculated using the Beer-Lambert law with a correction for the dye's absorbance at 280 nm.[2] The DOL is then determined by the ratio of the molar concentration of the dye to the molar concentration of the protein.[2][13]

Experimental Protocols

Protocol 1: Purification via Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid desalting and buffer exchange for small sample volumes.[4][9]

Workflow for SEC Purification

SEC_Workflow cluster_prep Column Preparation cluster_equil Equilibration cluster_load Sample Processing prep1 Invert column to resuspend resin prep2 Remove bottom cap, place in collection tube prep1->prep2 prep3 Centrifuge to remove storage buffer prep2->prep3 equil1 Add equilibration buffer prep3->equil1 equil2 Centrifuge to remove buffer equil1->equil2 equil3 Repeat 2-3 times equil2->equil3 load1 Place column in new collection tube equil3->load1 load2 Apply reaction mixture to resin load1->load2 elu1 Centrifuge to elute load2->elu1 collect Collect purified protein-dye conjugate elu1->collect

Caption: Workflow for removing unconjugated dye using a spin column.

Methodology:

  • Prepare the Spin Column: Invert the column sharply several times to resuspend the packed resin. Remove the bottom closure and place the column into a collection tube.

  • Remove Storage Buffer: Centrifuge the column at 1,000 - 1,500 x g for 2 minutes to remove the storage buffer.[9][11] Discard the flow-through.

  • Equilibrate the Column: Place the column in a new collection tube. Add your desired equilibration buffer (e.g., PBS) to the column.[11] Centrifuge again at 1,000 - 1,500 x g for 2 minutes.[11] Repeat this wash step 2-3 times, discarding the buffer each time.[11]

  • Load Sample: Place the spin column into a new, clean collection tube for sample collection.[11] Carefully and slowly apply the entire quenched labeling reaction mixture to the center of the resin bed.[9][11]

  • Elute Labeled Protein: Centrifuge the column at 1,000 - 1,500 x g for 2-5 minutes to elute the labeled protein.[11][12]

  • Collect Sample: The purified protein-dye conjugate is now in the collection tube.[11] The smaller, unconjugated dye molecules are retained in the column resin.[11]

ParameterValueReference
Centrifugation Speed 1,000 - 2,000 x g[9][11][12]
Equilibration Steps 2 - 3 washes[11]
Elution Time 2 - 5 minutes[11][12]
Protocol 2: Purification via Dialysis

This technique is suitable for various sample volumes and relies on passive diffusion across a semi-permeable membrane.[10]

Workflow for Dialysis Purification

Dialysis_Workflow cluster_prep Preparation cluster_dialyze Dialysis cluster_recover Recovery prep1 Select membrane with appropriate MWCO prep2 Prepare membrane per manufacturer's instructions prep1->prep2 prep3 Load sample into dialysis device prep2->prep3 dialyze1 Submerge in dialysis buffer (≥200x volume) prep3->dialyze1 dialyze2 Stir gently at 4°C or room temp dialyze1->dialyze2 dialyze3 Change buffer (minimum 3 times) dialyze2->dialyze3 recover1 Remove device from buffer dialyze3->recover1 recover2 Carefully extract sample recover1->recover2 collect Recovered purified protein-dye conjugate recover2->collect

Caption: Workflow for removing unconjugated dye using dialysis.

Methodology:

  • Membrane Preparation: Select a dialysis membrane (e.g., tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein (e.g., 10-14 kDa MWCO for a 150 kDa IgG antibody).[11][14] Prepare the membrane according to the manufacturer's protocol, which often involves rinsing to remove preservatives.[11]

  • Sample Loading: Load the quenched conjugation reaction mixture into the prepared dialysis device.[11]

  • Dialysis: Submerge the sealed device in a large volume of dialysis buffer (e.g., PBS).[9] The buffer volume should be at least 200 times the sample volume to ensure efficient diffusion.[9][10][11] Gently stir the buffer on a magnetic stir plate.[11] Perform the dialysis at 4°C to maintain protein stability, especially for overnight incubations.[9][11]

  • Buffer Changes: For thorough removal of the free dye, perform a minimum of three buffer changes.[11] A typical schedule is to change the buffer after 1-2 hours, again after another 1-2 hours, and a final change for overnight dialysis.[10][11]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified protein-dye conjugate.[11]

ParameterGuidelineReference
Membrane MWCO 3-6 times smaller than protein MW[11]
Dialysis Buffer:Sample Ratio ≥ 200:1[10][11]
Number of Buffer Changes Minimum of 3[11]
Total Dialysis Time 6 hours to overnight[11]
Temperature 4°C for overnight incubations[9][11]

Troubleshooting Guide

Q5: My protein precipitated after labeling or during purification. What can I do?

Protein precipitation can occur if the protein becomes less soluble after conjugation.[15] This is often due to the hydrophobic nature of fluorescent dyes.[15]

  • Reduce the Degree of Labeling (DOL): Over-labeling can increase the hydrophobicity of the protein, leading to aggregation.[15] Try reducing the molar ratio of dye-to-protein in your labeling reaction.[9] A starting ratio of 5:1 to 10:1 is common.[9]

  • Control Organic Solvent: If the AF647-NHS ester is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically under 10%) to avoid denaturing the protein.[9][12]

  • Consider a Different Purification Method: For proteins sensitive to precipitation during dialysis, gel filtration (SEC) is often a better alternative.[16]

Q6: I still see residual free dye in my sample after purification. What went wrong?

This indicates that the separation of the small dye molecules from the large protein was incomplete.

  • For Size Exclusion Chromatography (SEC):

    • Column Overload: Applying too much sample volume or protein mass to the spin column can exceed its capacity, leading to co-elution of free dye with the protein.[9] Ensure you are using the column within its specified limits.

    • Incorrect Column Choice: Make sure the fractionation range of your SEC media is appropriate for separating your protein from the free dye.[8] For simple desalting, resins like Sephadex G-25 are suitable.[8][13]

  • For Dialysis:

    • Insufficient Dialysis: The volume of the dialysis buffer may have been too small, or the buffer was not changed frequently enough to maintain a sufficient concentration gradient for the free dye to diffuse out.[9]

    • Incorrect MWCO: If the membrane's MWCO is too large, your protein could be lost. If it's too close to the protein's size, diffusion of contaminants might be slow. Ensure the MWCO is significantly smaller than your protein.[11]

Q7: My labeling efficiency is very low. How can I improve it?

Low labeling efficiency is a common issue that often points to problems with the reaction conditions.[17]

  • Check Buffer pH: The reaction of an NHS ester with a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[17][18] Below this range, the amines are protonated and less reactive.[17] Above it, hydrolysis of the NHS ester increases, reducing its availability to react with the protein.[17]

  • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the NHS ester, drastically reducing labeling efficiency.[17][19] Use buffers like PBS, bicarbonate, or HEPES.

  • Use Fresh Dye: NHS esters are moisture-sensitive and can hydrolyze over time, especially when dissolved in solvents like DMSO that may contain water.[19][20] Prepare dye solutions fresh before each labeling reaction.[20][21]

References

Optimizing incubation time and temperature for AF647 labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor™ 647 (AF647) labeling. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation protocols, with a specific focus on incubation time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the standard recommended incubation time and temperature for AF647 NHS ester labeling?

A1: The standard protocol for labeling proteins with AF647 NHS ester is typically a 1-hour incubation at room temperature (20-25°C).[1][2][3] However, protocols can vary depending on the specific kit and the target molecule. Some kits recommend shorter incubation times of 15-30 minutes.[4][5]

Q2: Can I perform the incubation at a lower temperature, for example, at 4°C?

A2: Yes, labeling can be performed at lower temperatures. An overnight incubation at 4°C or on ice can yield results similar to a 1-hour incubation at room temperature.[1][6] This is a useful alternative for temperature-sensitive proteins that may lose activity or stability at room temperature. Some researchers report achieving better labeling with a combined approach: a 1-hour incubation at room temperature followed by an overnight incubation at 2–8°C.[1][2]

Q3: What is the effect of extending the incubation time beyond the recommended period?

A3: For some labeling kits, extending the incubation time, even overnight, has no negative effect on the conjugation and may in some cases increase the degree of labeling (DOL).[5][7] However, prolonged incubation, especially at room temperature, could potentially lead to protein degradation or aggregation for sensitive proteins. It is always best to start with the recommended time and optimize from there if needed.

Q4: How critical is the pH of the reaction buffer during incubation?

A4: The pH is critical. AF647 NHS esters react most efficiently with primary amines (like lysine (B10760008) residues) at a slightly alkaline pH, typically between 8.0 and 9.0.[1][2][8] Most protocols recommend adding a bicarbonate buffer to raise the pH of the protein solution to ~8.3 before adding the dye.[2][3][5] Labeling efficiency will be significantly reduced at neutral or acidic pH.[9]

Q5: My protein is sensitive to high pH. What are my options?

A5: If your protein is unstable at the optimal pH of 8.3-9.0, you may need to perform the labeling at a lower pH (e.g., 7.2-7.5). However, be aware that the reaction will be less efficient, primarily targeting the more reactive α-amino groups at the N-terminus rather than lysine residues.[9] To compensate for the lower efficiency, you may need to increase the molar ratio of dye to protein and potentially extend the incubation time.

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency

Q: My final conjugate has a low Degree of Labeling (DOL) or shows a very weak fluorescent signal. What went wrong during incubation?

A: Several factors related to incubation conditions can lead to poor labeling outcomes.

  • Suboptimal pH: The reaction mixture must be at a pH of 8.0-9.0. If your protein solution is strongly buffered at a lower pH, the addition of bicarbonate may not be sufficient to raise it to the optimal level.[2][5] Verify the final pH of the reaction mixture.

  • Incorrect Temperature/Time: While protocols are flexible, ensure you are incubating for a sufficient duration. A very short incubation (e.g., <15 minutes) at room temperature may be insufficient. If using 4°C, an overnight incubation is typically required.[1]

  • Presence of Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the dye, drastically reducing labeling efficiency.[1][2][3] Ensure your protein is in a compatible buffer like PBS before starting the reaction.

  • Low Protein Concentration: Labeling is inefficient for dilute protein solutions (≤1 mg/mL).[1][2] For optimal results, the protein concentration should be around 2 mg/mL.[2]

Issue 2: Protein Precipitation or Aggregation

Q: My protein solution turned cloudy or I observed a precipitate after the incubation step. How can I prevent this?

A: Protein precipitation during labeling is a common issue that can be caused by several factors.

  • Protein Instability: The combination of incubation temperature, pH, and the addition of an organic solvent (like DMSO) to dissolve the dye can cause sensitive proteins to denature and precipitate.[10][11]

    • Solution: Try performing the incubation at a lower temperature (4°C overnight).[6] This can help maintain the stability of sensitive proteins.

  • High Degree of Labeling (Over-labeling): Attaching too many hydrophobic AF647 molecules can reduce the overall solubility of the protein, leading to aggregation.[10]

    • Solution: Reduce the incubation time or decrease the molar ratio of dye to protein in the reaction.

  • Isoelectric Point (pI): If the pH of the labeling reaction (~8.3) is close to the isoelectric point (pI) of your protein, its solubility will be at its minimum, increasing the likelihood of precipitation.[12]

    • Solution: If possible, adjust the reaction pH slightly while staying within the efficient range for the NHS ester reaction. Alternatively, screening different buffer additives or salts may help improve solubility.[12]

Data Summary: Incubation Parameters

The following table summarizes common incubation conditions for AF647 labeling based on various protocols.

ParameterStandard ConditionAlternative ConditionKey Considerations
Temperature Room Temperature (20-25°C)[4]4°C or On Ice[1][6]Use 4°C for temperature-sensitive proteins to prevent denaturation.
Incubation Time 15-60 minutes[2][4]Overnight (8-20 hours)[1][6]Longer times may be needed at 4°C to achieve similar efficiency as room temp.[1][6]
pH 8.3 - 9.0[1][8]7.2 - 7.5[9]Reaction is most efficient at pH 8.3. Lower pH reduces efficiency.[2]

Experimental Protocols

Standard Protocol for AF647 NHS Ester Labeling of Antibodies

This protocol is a generalized methodology optimized for labeling 1 mg of an IgG antibody. Adjustments may be necessary for other proteins or quantities.

  • Protein Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of ~2 mg/mL.[2]

    • If the buffer contains Tris or glycine, dialyze the antibody against PBS extensively.[1][2]

  • Reaction Buffer Preparation:

    • Prepare a 1 M sodium bicarbonate solution (pH ~8.3).[2]

  • Initiating the Labeling Reaction:

    • To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of the 1 M sodium bicarbonate solution to raise the pH.[2]

    • Allow one vial of AF647 NHS ester reactive dye to warm to room temperature.

    • Transfer the antibody solution to the vial of reactive dye. Mix gently by pipetting up and down to dissolve the dye. Avoid vigorous vortexing, which can denature the protein.[1][3]

  • Incubation:

    • Standard Method: Stir or gently agitate the reaction mixture for 1 hour at room temperature, protected from light.[1][2]

    • Alternative for Sensitive Proteins: Incubate the reaction mixture overnight at 4°C, protected from light.[1][6]

  • Quenching the Reaction (Optional but Recommended):

    • For some protocols, a quenching reagent is added to stop the reaction by consuming any unreacted dye. This can be a buffer containing a primary amine, such as Tris.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column.[1][13]

Visualizations

AF647_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & QC Protein_Prep Prepare Protein (Amine-free buffer, ~2 mg/mL) Adjust_pH Adjust Protein pH to ~8.3 Protein_Prep->Adjust_pH Buffer_Prep Prepare Reaction Buffer (1M NaHCO3, pH 8.3) Buffer_Prep->Adjust_pH Add_Dye Add AF647 NHS Ester Adjust_pH->Add_Dye Incubate Incubate (RT for 1 hr or 4°C overnight) Add_Dye->Incubate Purify Purify Conjugate (Spin or Gel Column) Incubate->Purify QC Characterize Conjugate (DOL, Concentration) Purify->QC Final_Product Labeled Protein QC->Final_Product

Caption: General experimental workflow for protein labeling with AF647 NHS ester.

Troubleshooting_Tree cluster_low_signal cluster_precipitation Start Problem with AF647 Labeling Low_Signal Low/No Signal (Low DOL) Start->Low_Signal Precipitation Precipitation/Aggregation Start->Precipitation LS_Q1 Buffer contains amines (Tris, Glycine)? Low_Signal->LS_Q1 P_Q1 Protein known to be temperature sensitive? Precipitation->P_Q1 LS_A1_Yes Solution: Dialyze into PBS LS_Q1->LS_A1_Yes Yes LS_Q2 Reaction pH < 8.0? LS_Q1->LS_Q2 No LS_A2_Yes Solution: Ensure pH is 8.3-9.0 LS_Q2->LS_A2_Yes Yes LS_Q3 Protein conc. < 1mg/mL? LS_Q2->LS_Q3 No LS_A3_Yes Solution: Concentrate protein LS_Q3->LS_A3_Yes Yes LS_Q4 Incubation too short? LS_Q3->LS_Q4 No LS_A4_Yes Solution: Increase time or use RT LS_Q4->LS_A4_Yes Yes P_A1_Yes Solution: Incubate at 4°C overnight P_Q1->P_A1_Yes Yes P_Q2 DOL very high? P_Q1->P_Q2 No P_A2_Yes Solution: Reduce dye:protein ratio or incubation time P_Q2->P_A2_Yes Yes P_Q3 Reaction pH near pI? P_Q2->P_Q3 No P_A3_Yes Solution: Adjust pH slightly or add solubility enhancers P_Q3->P_A3_Yes Yes

Caption: Decision tree for troubleshooting common AF647 labeling issues.

References

Technical Support Center: Troubleshooting Unexpected Fluorescence Quenching of AF647

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with unexpected fluorescence quenching of Alexa Fluor 647 (AF647) in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Photobleaching and Environmental Factors

Question: My AF647 signal is bright initially but fades quickly during imaging. What is happening and how can I prevent it?

Answer: This phenomenon is likely photobleaching, where the fluorophore is chemically damaged by the excitation light.[1] AF647, while relatively photostable, can still be susceptible to this effect, especially under intense or prolonged illumination.[2][3]

Troubleshooting Steps:

  • Reduce Excitation Light: Lower the laser power or illumination intensity and decrease the exposure time.[1]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[1][4] These reagents often contain radical scavengers that protect the fluorophore from photobleaching.[3]

  • Image Quickly: Acquire images as efficiently as possible to minimize light exposure.[4]

  • Choose Photostable Dyes: For very demanding applications, consider alternative dyes known for even higher photostability.[3]

Question: Could my buffer or mounting medium be quenching the AF647 fluorescence?

Answer: Yes, certain components in your buffer or mounting medium can quench AF647 fluorescence. For example, some commercial mounting media, like Vectashield, have been reported to cause a significant drop in AF647 signal intensity.[5][6] This quenching effect can be reversible, with the signal partially recovering after washing the sample.[5][7] Additionally, some reducing agents, such as Tris(2-carboxyethyl)phosphine (TCEP) at high concentrations, can also quench red fluorophores like AF647.[8]

Troubleshooting Steps:

  • Check Reagent Compatibility: Review the technical datasheets for your buffers and mounting media for any known incompatibilities with cyanine (B1664457) dyes like AF647.

  • Test Different Formulations: If you suspect your buffer is the issue, test a simple, well-characterized buffer like Phosphate-Buffered Saline (PBS) to see if the signal improves.

  • Avoid Problematic Reagents: If you identify a specific component causing quenching, try to find an alternative or adjust its concentration. For instance, with TCEP, using it at sub-mM concentrations is recommended to avoid interference.[8]

Question: Is AF647 fluorescence sensitive to pH?

Answer: AF647 is generally considered pH-insensitive over a wide range, typically between pH 4 and 10.[2][9][10] However, extreme pH values outside of this range could potentially affect its fluorescence. Under specific electrochemical conditions, the fluorescence of AF647 can become highly pH-sensitive.

Category 2: Conjugation and Aggregation Issues

Question: I've noticed that the fluorescence of my AF647-antibody conjugate is weaker than expected. Could the conjugation process be the cause?

Answer: Yes, the conjugation process can significantly impact the fluorescence of AF647. Over-labeling an antibody, resulting in a high degree of labeling (DOL), can lead to self-quenching, also known as concentration quenching.[11][12] This occurs when fluorophore molecules are in close proximity to each other on the antibody, leading to non-radiative energy transfer. While AF647 is more resistant to self-quenching than some other dyes like Cy5, it can still occur at high DOLs.[10][13]

Troubleshooting Steps:

  • Optimize the DOL: Aim for a DOL within the manufacturer's recommended range, which for IgG antibodies is typically between 3 and 7 moles of dye per mole of antibody.[10] You can determine the DOL experimentally using spectrophotometry.

  • Follow a Validated Protocol: Use a well-established protocol for antibody conjugation to ensure consistent and optimal labeling.

Question: Could my AF647-labeled antibodies be aggregating and causing a loss of signal?

Answer: Yes, aggregation of fluorescently labeled antibodies can lead to a decrease in the overall fluorescence signal.[14] Aggregates can also cause other issues in your experiment, such as non-specific binding and flow cytometry instrument clogs.[14] The formation of dye aggregates on protein conjugates can lead to absorption of light without subsequent fluorescence emission.[13]

Troubleshooting Steps:

  • Centrifuge Your Sample: Before use, centrifuge your antibody solution to pellet any aggregates that may have formed during storage. Use only the supernatant for your experiment.[10]

  • Proper Storage: Store your labeled antibodies according to the manufacturer's instructions, typically at 4°C for short-term and in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.[10]

  • Buffer Composition: Ensure your storage and experimental buffers are optimized to prevent aggregation. This may involve adjusting the salt concentration or adding stabilizing proteins like BSA.[10]

Category 3: Experimental Workflow and Controls

Question: I am seeing a weak or no signal in my immunofluorescence experiment. How can I troubleshoot this?

Answer: A weak or absent signal in immunofluorescence can have multiple causes, not all of which are direct quenching of the fluorophore.

Troubleshooting Workflow:

  • Confirm Protein Expression: Ensure that your target protein is actually present in your sample at a detectable level.[4][15]

  • Check Antibody Performance: Verify that your primary antibody is validated for the application and is used at the optimal concentration.[1][16] A titration experiment can help determine the best antibody concentration.[1]

  • Ensure Secondary Antibody Compatibility: Make sure your AF647-conjugated secondary antibody is appropriate for the species of your primary antibody.[15][17]

  • Optimize Fixation and Permeabilization: The fixation and permeabilization steps are critical. Inadequate procedures can either destroy the antigen epitope or prevent the antibody from reaching its target.[15][17]

  • Include Proper Controls: Always include positive and negative controls in your experiment to validate your staining procedure and reagents.[15]

  • Check Microscope Settings: Confirm that you are using the correct laser lines and emission filters for AF647 (Excitation max: ~650 nm, Emission max: ~665 nm).[9][16][17]

Quantitative Data Summary

ParameterValue/ConditionEffect on AF647 FluorescenceReference
Excitation Maximum ~650 nm-[9]
Emission Maximum ~665 nm-[9]
Quantum Yield 0.33-[9]
pH Sensitivity Stable between pH 4-10Generally insensitive within this range.[2][10]
Vectashield Mounting Medium Incubation in VectashieldCan reduce intensity to ~15% of the initial signal in PBS.[5]
TCEP (Reducing Agent) High concentrations (mM range)Can cause reversible quenching.[8]
Degree of Labeling (DOL) High DOL on antibodiesCan lead to self-quenching.[11][12]

Key Experimental Protocols

Protocol 1: Assessing Photobleaching of AF647

Objective: To determine the rate of photobleaching of your AF647-labeled sample under your specific imaging conditions.

Methodology:

  • Sample Preparation: Prepare your AF647-stained cells or tissue as you normally would for imaging.

  • Image Acquisition Setup:

    • Choose a representative field of view.

    • Set your microscope's imaging parameters (laser power, exposure time, etc.) to the settings you intend to use for your experiment.

  • Time-Lapse Imaging:

    • Acquire a series of images of the same field of view at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 5-10 minutes).

    • It is crucial to keep the imaging parameters constant throughout the time-lapse acquisition.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a specific region of interest (ROI) in each image of the time series.

    • Plot the mean fluorescence intensity as a function of time. A rapid decrease in intensity over time is indicative of photobleaching.

Protocol 2: Testing Buffer and Media Compatibility

Objective: To determine if a specific buffer or medium is causing quenching of AF647 fluorescence.

Methodology:

  • Prepare a Control Sample: Prepare a sample stained with your AF647 conjugate in a standard, inert buffer like PBS.

  • Image the Control: Acquire a baseline image of your sample in PBS.

  • Buffer Exchange: Carefully replace the PBS with the test buffer or medium.

  • Acquire a Test Image: Immediately after the buffer exchange, acquire an image of the same field of view using identical imaging settings as the control.

  • (Optional) Reversibility Test: Wash out the test buffer and replace it with PBS. Acquire a final image to see if the fluorescence recovers.

  • Analysis: Compare the fluorescence intensity of the control, test, and recovery images. A significant drop in intensity in the test buffer indicates a quenching effect.

Visual Troubleshooting Guides

TroubleshootingWorkflow Start Unexpected AF647 Quenching Check_Photobleaching Is the signal fading rapidly during imaging? Start->Check_Photobleaching Yes_Photobleaching Reduce laser power/exposure. Use antifade mountant. Check_Photobleaching->Yes_Photobleaching Yes No_Photobleaching Is the overall signal weak from the start? Check_Photobleaching->No_Photobleaching No Check_Environment Could the buffer or mounting medium be the cause? No_Photobleaching->Check_Environment Check_Conjugation Are you using an antibody conjugate? No_Photobleaching->Check_Conjugation Check_Workflow Is the experimental workflow optimized? No_Photobleaching->Check_Workflow Test_Buffer Test signal in PBS vs. experimental buffer. Check_Environment->Test_Buffer Check_DOL Is the Degree of Labeling (DOL) too high? Check_Conjugation->Check_DOL Yes Check_Aggregation Could the conjugate be aggregated? Check_Conjugation->Check_Aggregation Yes Optimize_DOL Optimize conjugation for a DOL of 3-7. Check_DOL->Optimize_DOL Centrifuge Centrifuge conjugate before use. Check_Aggregation->Centrifuge Validate_Antibodies Validate primary and secondary antibodies. Run positive/negative controls. Check_Workflow->Validate_Antibodies

Caption: A troubleshooting workflow for unexpected AF647 fluorescence quenching.

QuenchingMechanisms cluster_Causes Potential Causes of Quenching cluster_Effects Observed Effect Photobleaching Photobleaching SignalLoss Reduced or No Fluorescence Signal Photobleaching->SignalLoss Irreversible Photodamage Environment Environmental Factors (e.g., Buffers, pH) Environment->SignalLoss Reversible/Irreversible Interactions SelfQuenching Self-Quenching (High DOL) SelfQuenching->SignalLoss Non-radiative Energy Transfer Aggregation Dye/Conjugate Aggregation Aggregation->SignalLoss Light Absorption without Emission

Caption: Key mechanisms leading to the quenching of AF647 fluorescence.

References

Effect of protein concentration on AF647 conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the conjugation of proteins with Alexa Fluor™ 647 (AF647) NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for AF647 conjugation?

For efficient labeling, a protein concentration of approximately 2 mg/mL is recommended.[1][2] Proteins at concentrations lower than this will not label as efficiently.[1][2] While a concentration of 1 mg/mL is also often cited as a minimum, labeling efficiency will be reduced compared to 2 mg/mL.[3][4][5]

Q2: What are the consequences of using a protein concentration lower than the recommended range?

Using a dilute protein solution, especially below 1 mg/mL, can lead to several issues:

  • Reduced Labeling Efficiency: The rate of the conjugation reaction is dependent on the concentration of the reactants. Lower protein concentration leads to a less efficient reaction.[1][2]

  • Difficulty in Removing Unconjugated Dye: Purification columns are often optimized for specific sample volumes. Dilute protein solutions require larger reaction volumes, making it challenging to efficiently separate the labeled protein from free, unconjugated dye with standard purification columns.[1][2]

  • Lower Conjugate Yield: Inefficient labeling and purification ultimately result in a lower yield of the final conjugated protein.

Q3: My protein is very dilute and I cannot concentrate it further. What can I do?

If your protein concentration is below 2 mg/mL and cannot be increased, you can try the following to improve labeling:

  • Increase the Molar Ratio of Dye to Protein: By using less protein per reaction or adding more reactive dye, you can increase the molar excess of the dye, which can help drive the reaction forward despite the low protein concentration.[1][2]

  • Optimize Reaction Time: While standard protocols often suggest a 1-hour incubation, extending this time might slightly improve the degree of labeling for dilute proteins.[4] However, this should be done with caution as it can also increase the risk of protein degradation or non-specific reactions.

Q4: What buffer conditions are critical for a successful AF647 conjugation?

The buffer composition and pH are crucial for optimal conjugation:

  • Amine-Free Buffer: The buffer must be free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, as these will compete with the primary amines on the protein for reaction with the AF647 NHS ester, significantly reducing labeling efficiency.[2][3][6] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[3][7]

  • Optimal pH: The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH. The recommended pH range is typically 8.3 to 8.5.[7][8] This is often achieved by adding a sodium bicarbonate buffer to the protein solution.[1][3]

Q5: How do I determine if my protein is successfully labeled?

The success of the conjugation is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is calculated using absorbance measurements of your purified conjugate at 280 nm (for protein) and ~650 nm (for AF647).[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Degree of Labeling (Under-labeling) Protein concentration is too low (<2 mg/mL).[1][2]Concentrate the protein to 2 mg/mL if possible. If not, increase the molar ratio of dye to protein.[1][2]
Presence of primary amines (e.g., Tris, glycine) in the protein buffer.[2][3]Dialyze the protein against an amine-free buffer like PBS before labeling.[3]
Incorrect pH of the reaction mixture.Ensure the pH of the reaction is between 8.3 and 8.5 by adding sodium bicarbonate buffer.[1][8]
Inactive reactive dye due to improper storage or hydrolysis.Use fresh, properly stored AF647 NHS ester. Dissolve the dye in anhydrous DMSO immediately before use.[7][9]
High Degree of Labeling (Over-labeling) Molar ratio of dye to protein is too high.Decrease the amount of reactive dye used in the reaction.[3]
Protein concentration is higher than assumed.Accurately determine the protein concentration before starting the labeling reaction.[7]
Precipitation of Protein After Labeling Over-labeling can lead to protein aggregation and precipitation.[2][3]Reduce the molar ratio of dye to protein in the labeling reaction.[3]
Protein is unstable under the reaction conditions.Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C), though this may reduce efficiency.
High Background Staining in Application Presence of unconjugated (free) dye in the final product.[3]Ensure thorough purification of the conjugate to remove all free dye. Consider using a desalting column or extensive dialysis.[2]
Non-specific binding of the dye-protein conjugate.[10]Over-labeling can sometimes increase non-specific binding.[2] Optimize the DOL. Include appropriate blocking steps in your experimental protocol.

Experimental Protocols

Standard AF647 Conjugation Protocol for IgG Antibodies

This protocol is optimized for labeling 1 mg of an IgG antibody at a concentration of 2 mg/mL.

Materials:

  • 1 mg of IgG antibody in 0.5 mL of amine-free buffer (e.g., PBS)

  • AF647 NHS Ester

  • 1 M Sodium Bicarbonate (pH ~8.3)

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the antibody solution is at a concentration of 2 mg/mL in an amine-free buffer. If the concentration is higher, dilute it to 2 mg/mL with the same buffer.[1]

  • pH Adjustment: Add 50 µL of 1 M sodium bicarbonate to the 0.5 mL of antibody solution to raise the pH to ~8.3.[1]

  • Reactive Dye Preparation: Immediately before use, dissolve the AF647 NHS ester in a small volume of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[9]

  • Conjugation Reaction:

    • Calculate the volume of the AF647 stock solution needed to achieve the desired molar ratio of dye to protein. For IgGs, a DOL of 3-7 is often optimal.[1]

    • Add the calculated amount of dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification:

    • Equilibrate a purification column with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye.

    • Collect the colored fractions, which contain the AF647-labeled antibody.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm and 650 nm.

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × Correction Factor)] / (Molar Extinction Coefficient of Protein)

      • Dye Concentration (M) = A₆₅₀ / (Molar Extinction Coefficient of AF647)

      • DOL = Dye Concentration / Protein Concentration

    • The molar extinction coefficient for AF647 is approximately 239,000 cm⁻¹M⁻¹.[1] The correction factor for AF647 at 280 nm is ~0.03.[1]

Visualizations

AF647_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (2 mg/mL in PBS) Reaction_Mix Reaction Mixture (pH 8.3-8.5) Protein->Reaction_Mix Add to mix Bicarbonate 1M Sodium Bicarbonate Bicarbonate->Reaction_Mix Adjust pH AF647_NHS AF647 NHS Ester (dissolved in DMSO) AF647_NHS->Reaction_Mix Add dye Purification Size-Exclusion Chromatography Reaction_Mix->Purification 1 hr incubation at RT Analysis Spectrophotometry (A280 & A650) Purification->Analysis Collect fractions Final_Product Purified AF647-Protein Conjugate Analysis->Final_Product Calculate DOL

Caption: Experimental workflow for protein conjugation with AF647 NHS ester.

Signaling_Pathway Protein Protein with Primary Amines (-NH2) Amide_Bond Stable Amide Bond Formation (-CO-NH-) Protein->Amide_Bond AF647_NHS AF647 NHS Ester AF647_NHS->Amide_Bond Reaction_Conditions pH 8.3 - 8.5 Room Temperature Reaction_Conditions->Amide_Bond Conjugate AF647-Protein Conjugate Amide_Bond->Conjugate NHS_Byproduct N-hydroxysuccinimide (byproduct) Amide_Bond->NHS_Byproduct releases

Caption: Chemical reaction of AF647 NHS ester with a protein's primary amine.

References

How to handle impurities in protein samples for AF647 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when handling impurities in protein samples for Alexa Fluor 647 (AF647) labeling.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in protein samples that can interfere with AF647 labeling?

A1: The most common impurities that interfere with AF647 labeling are substances that contain primary amines, which compete with the protein's primary amines (at the N-terminus and on lysine (B10760008) residues) for reaction with the AF647 NHS ester.[1][2][3][4][5] These include:

  • Primary Amine-Containing Buffers: Buffers such as Tris (Tris-HCl) and glycine (B1666218) are frequently used in protein purification and storage.[1][2][4][5] However, their primary amine groups will react with the NHS ester of AF647, reducing the labeling efficiency of the target protein.[1][2][5]

  • Ammonium (B1175870) Sulfate (B86663): Often used for protein precipitation and purification, residual ammonium sulfate must be removed before labeling as ammonium ions contain primary amines.[5][6]

  • Sodium Azide (B81097): While used as a preservative, high concentrations of sodium azide can interfere with the labeling reaction.[1][7] Low concentrations (≤ 3 mM or 0.02%) are generally tolerated.[1][2][4][5]

  • Other Proteins: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin, often added as stabilizers, will compete for the AF647 dye, leading to poor labeling of the target protein.[3][4][5]

  • Free Amino Acids: Any free amino acids in the solution will have primary amines that can react with the dye.

Q2: How do I know if my protein sample is pure enough for labeling?

A2: A high degree of protein purity is crucial for efficient and specific labeling. Impure proteins will not label well.[2][4][5] As a general guideline, your protein of interest should be at least 90% pure. You can assess purity using methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where a single, sharp band at the correct molecular weight is indicative of high purity. Other methods include size-exclusion chromatography (SEC) and mass spectrometry.

Q3: What is the optimal buffer for AF647 labeling?

A3: The optimal buffer for AF647 labeling is a non-amine-containing buffer at a slightly alkaline pH of 7.2 to 9.0.[1][8] Commonly recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Bicarbonate buffer (e.g., 0.1 M sodium bicarbonate)[2][8]

  • HEPES

  • Borate buffer[1]

The reaction between the AF647 NHS ester and primary amines is most efficient at a slightly alkaline pH, typically around 8.3.[2][5][8]

Q4: Can I use Tris buffer for my labeling reaction?

A4: It is strongly recommended to avoid Tris buffer as it contains primary amines that compete with your protein for the AF647 dye, thereby reducing labeling efficiency.[1][2][4][5][8] While some sources suggest it can be used in certain contexts due to the hindered nature of its amine group, it is generally not recommended for optimal results.[8][9][10][11] If your protein is in a Tris-containing buffer, it is essential to perform a buffer exchange before labeling.[2][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Presence of amine-containing impurities (e.g., Tris, glycine, ammonium ions).[2][3][4][5]Perform thorough buffer exchange via dialysis or desalting column into an amine-free buffer like PBS.[2][3][4][5]
Suboptimal pH of the reaction buffer. The reaction is pH-dependent.[2][8]Ensure the reaction pH is between 7.2 and 9.0, with an optimum around 8.3.[1][2][8] Use a buffer such as 0.1 M sodium bicarbonate.[2][8]
Low protein concentration. Dilute protein solutions (≤1 mg/mL) label less efficiently.[2][4]Concentrate the protein to at least 2 mg/mL if possible.[2][4][12]
Presence of carrier proteins (e.g., BSA, gelatin).[3][4][5]Purify the protein to remove any carrier proteins before labeling.
High concentrations of sodium azide (> 3 mM).[1]Reduce the sodium azide concentration by dialysis or use a desalting column.
No labeling or very faint signal All of the above causes for low DOL.Systematically check each potential cause listed above.
Inactive AF647 dye.Ensure the dye has been stored correctly (at ≤–20°C and protected from light and moisture) and has not expired.[2][13]
Protein Precipitation after Labeling High degree of labeling can sometimes lead to aggregation.Optimize the dye-to-protein molar ratio to avoid over-labeling. A common starting point for antibodies is a 10:1 molar ratio.[14]
Protein instability in the labeling buffer.Ensure the chosen buffer is suitable for your specific protein's stability.
Inconsistent Labeling Results Variability in protein sample purity.Ensure consistent and high purity of the protein for each labeling reaction.
Inconsistent removal of interfering substances.[7]Standardize the buffer exchange protocol to ensure complete removal of impurities.

Experimental Protocols

Protocol 1: Buffer Exchange using Dialysis

This protocol is for removing small molecule impurities like salts and buffer components from the protein sample.

Materials:

  • Protein sample

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with deionized water.

  • Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Place the sealed tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, or preferably overnight.

  • Change the dialysis buffer at least twice to ensure complete removal of impurities.

  • After the final buffer change, carefully remove the protein sample from the tubing/cassette.

Protocol 2: Protein Purification using Affinity Chromatography

This is a general protocol for purifying a His-tagged protein, a common method to ensure high purity before labeling.

Materials:

  • Cell lysate containing the His-tagged protein

  • Ni-NTA (Nickel-Nitriloacetic acid) affinity resin

  • Chromatography column

  • Binding/Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10-20 mM imidazole (B134444), pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Procedure:

  • Equilibrate the Ni-NTA resin in the chromatography column with 5-10 column volumes of Binding/Wash Buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.

  • Elute the His-tagged protein from the resin by applying the Elution Buffer.

  • Collect the fractions containing the purified protein.

  • Perform a buffer exchange (e.g., using Protocol 1) to remove the imidazole before labeling.

Data Presentation

Table 1: Effect of Common Impurities on AF647 Labeling Efficiency

ImpurityConcentrationEffect on LabelingRecommendation
Tris Buffer> 10 mMSignificantly reduces labeling efficiency.[1][2]Remove by buffer exchange.[2][4][5]
Glycine> 10 mMSignificantly reduces labeling efficiency.[2][5]Remove by buffer exchange.[2][4][5]
Ammonium SulfateAny residual amountCompetes with protein for labeling.[5][6]Must be removed prior to labeling.[5][6]
Sodium Azide≤ 3 mM (0.02%)Generally does not significantly interfere.[1][2][4][5]Can be present in low concentrations.
> 3 mMCan interfere with the reaction.[1]Reduce concentration by dialysis.
BSA/GelatinAny significant amountCompetes for dye, leading to poor target labeling.[3][4][5]Purify the target protein to remove carriers.

Table 2: Recommended Buffer Conditions for AF647 Labeling

ParameterRecommended RangeOptimalCommon Buffers
pH 7.2 - 9.0[1]8.3 - 8.5[8][9]Phosphate-Buffered Saline (PBS), 0.1 M Sodium Bicarbonate, HEPES, Borate[1][2][8]
Amine Content Amine-freeAmine-freeAvoid Tris, Glycine, Ammonium salts.[1][2][3][4][5]
Protein Concentration > 1 mg/mL~2 mg/mL[2][4]N/A

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction start Crude Protein Sample purification Protein Purification (e.g., Affinity Chromatography) start->purification purity_check Purity Assessment (e.g., SDS-PAGE) purification->purity_check buffer_exchange Buffer Exchange into Amine-Free Buffer (pH 8.3) (e.g., Dialysis, Desalting Column) purity_check->buffer_exchange labeling Incubate Protein with AF647 NHS Ester buffer_exchange->labeling purify_conjugate Purify Labeled Protein (e.g., Size Exclusion Chromatography) labeling->purify_conjugate characterize Characterize Conjugate (DOL, Concentration) purify_conjugate->characterize

Caption: Workflow for Protein Preparation and AF647 Labeling.

troubleshooting_workflow start Low Degree of Labeling (DOL) check_impurities Check for Amine Impurities (Tris, Glycine, NH4+) start->check_impurities remove_impurities Perform Thorough Buffer Exchange check_impurities->remove_impurities Impurities Present check_ph Verify Reaction pH (Optimal ~8.3) check_impurities->check_ph No Impurities remove_impurities->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph pH Incorrect check_concentration Check Protein Concentration (≥ 2 mg/mL) check_ph->check_concentration pH Correct adjust_ph->check_concentration concentrate_protein Concentrate Protein check_concentration->concentrate_protein Too Dilute success Successful Labeling check_concentration->success Concentration OK concentrate_protein->success

Caption: Troubleshooting Logic for Low AF647 Labeling Efficiency.

References

Improving signal-to-noise ratio in AF647 microscopy images

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in your Alexa Fluor 647 (AF647) microscopy experiments. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve high-quality images.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence microscopy?

A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your labeled target) to the level of background noise. A higher SNR indicates a clearer image where the target is easily distinguishable from the background. In fluorescence microscopy, a low SNR can obscure fine details, lead to inaccurate quantification, and make it difficult to interpret your results.

Q2: Why is Alexa Fluor 647 a good choice for fluorescence microscopy?

A2: Alexa Fluor 647 (AF647) is a popular far-red fluorescent dye with several advantageous properties for microscopy:

  • Bright and Photostable: It produces a strong fluorescent signal and is resistant to photobleaching, allowing for longer exposure times and more robust imaging.[1][2][3]

  • Far-Red Emission: Its emission maximum is in the far-red region of the spectrum (around 665-671 nm), where cellular and tissue autofluorescence is significantly lower compared to the blue, green, or red regions.[2][4][5][6][7] This inherently improves the signal-to-noise ratio.

  • pH Insensitive: Its fluorescence is stable over a wide pH range (pH 4-10), making it reliable in various cellular environments.[1][2]

  • Good for Multicolor Imaging: Its spectral properties allow for good separation from other commonly used fluorophores, minimizing spectral bleed-through in multicolor experiments.[1]

Q3: What are the main sources of noise in AF647 microscopy images?

A3: The primary sources of noise that can decrease your SNR include:

  • Autofluorescence: Endogenous fluorescence from cellular components (like NADH, flavins, collagen, and elastin) or from fixatives like glutaraldehyde (B144438).[5][8][9]

  • High Background Staining: This can be caused by non-specific binding of primary or secondary antibodies, or from unbound fluorophores.[10][11]

  • Photobleaching: The irreversible destruction of the fluorophore upon prolonged exposure to excitation light, which reduces the signal intensity over time.[12][13]

  • Detector Noise: Electronic noise from the microscope's detector (e.g., camera or photomultiplier tube).

Troubleshooting Guides

This section provides solutions to common problems encountered during AF647 imaging.

Issue 1: High Background or Non-Specific Staining

High background fluorescence can mask your specific signal. Use the following decision tree to troubleshoot this issue.

high_background start High Background Observed check_unstained Is high background present in an unstained control sample? start->check_unstained autofluorescence Problem is likely Autofluorescence. See Autofluorescence Troubleshooting. check_unstained->autofluorescence Yes staining_issue Problem is related to staining protocol. check_unstained->staining_issue No titrate_ab Titrate Primary and Secondary Antibody Concentrations staining_issue->titrate_ab optimize_blocking Optimize Blocking Step (e.g., increase time, change agent) titrate_ab->optimize_blocking optimize_washing Increase Washing Steps (number and duration) optimize_blocking->optimize_washing check_secondary Run a secondary antibody-only control to check for non-specific binding. optimize_washing->check_secondary

Caption: Troubleshooting workflow for high background staining.

Detailed Steps for Staining-Related Background:

  • Titrate Antibodies: Excess antibody concentration is a common cause of high background.[11][14][15] Perform a titration to find the lowest concentration of both primary and secondary antibodies that still provides a strong specific signal.

  • Optimize Blocking: Inadequate blocking can lead to non-specific antibody binding.[10] Ensure you are using an appropriate blocking buffer (e.g., bovine serum albumin or serum from the same species as the secondary antibody) for a sufficient amount of time.

  • Improve Washing: Insufficient washing will leave unbound antibodies on the sample.[10][11] Increase the number and duration of your wash steps after antibody incubations. The inclusion of a mild detergent like Tween-20 in the wash buffer can also help.

  • Check Secondary Antibody Specificity: Run a control sample with only the secondary antibody to ensure it is not binding non-specifically to your sample.[11]

Issue 2: High Autofluorescence

Autofluorescence is the natural fluorescence of the biological specimen, which can obscure the signal from AF647.

Strategies to Reduce Autofluorescence:

  • Use a Far-Red Fluorophore: You are already using AF647, which is a great choice as autofluorescence is typically lower in the far-red spectrum.[5][7]

  • Optimize Fixation:

    • Avoid glutaraldehyde as a fixative, as it is known to induce significant autofluorescence.[9] Paraformaldehyde (PFA) is a better alternative.

    • Minimize fixation time to what is necessary to preserve the structure of interest.[5][9]

    • Consider treating aldehyde-fixed samples with a quenching agent like sodium borohydride.[5][7][9]

  • Perfuse Tissues: Before fixation, perfuse tissues with phosphate-buffered saline (PBS) to remove red blood cells, which are a source of autofluorescence due to hemoglobin.[5][7][9]

  • Use a Quenching Agent:

    • Sudan Black B: Can be effective at quenching lipofuscin-based autofluorescence, but be aware that it can also introduce some fluorescence in the far-red channel.[5]

    • Commercial Reagents: Products like TrueVIEW™ Autofluorescence Quenching Kit are designed to reduce autofluorescence from various sources.[8]

  • Spectral Unmixing: If your imaging software allows, you can acquire images in multiple spectral channels and use spectral unmixing algorithms to separate the AF647 signal from the autofluorescence signature.

Issue 3: Signal is Weak or Fades Quickly (Photobleaching)

Photobleaching is the light-induced destruction of your fluorophore, leading to signal loss.

photobleaching_prevention start Weak or Fading Signal use_antifade Use a Commercial Antifade Mounting Medium start->use_antifade optimize_acquisition Optimize Acquisition Settings start->optimize_acquisition imaging_buffer For live-cell or super-resolution, use an optimized imaging buffer with oxygen scavengers (e.g., GLOX) start->imaging_buffer minimize_exposure Minimize light exposure: - Use lowest laser power necessary - Reduce exposure time - Use neutral density filters optimize_acquisition->minimize_exposure use_sensitive_detector Use a highly sensitive detector (e.g., sCMOS camera) minimize_exposure->use_sensitive_detector

Caption: Strategies to prevent photobleaching of AF647.

Detailed Prevention Strategies:

  • Use Antifade Mounting Media: For fixed samples, always use a mounting medium containing an antifade reagent (e.g., containing antioxidants like p-phenylenediamine (B122844) (PPD) or n-propyl gallate). These reagents reduce the rate of photobleaching.[12]

  • Optimize Acquisition Parameters:

    • Laser Power: Use the lowest laser power that provides an adequate signal. Higher laser power accelerates photobleaching. For super-resolution techniques like STORM, an excitation power density of around 0.60 kW/cm² has been found to be optimal for AF647 to maximize the signal-to-noise ratio.[16][17]

    • Exposure Time: Keep exposure times as short as possible.

    • Sensitive Detectors: Use a high quantum efficiency detector (e.g., a cooled sCMOS or EMCCD camera) to maximize the signal collected in a shorter time.

  • Use Optimized Imaging Buffers: For techniques like STORM, specialized imaging buffers containing oxygen scavenging systems (like GLOX) and reducing agents (like MEA) are crucial to enable the photoswitching required for super-resolution and to reduce photobleaching.[18][19][20]

Experimental Protocols

General Immunofluorescence Protocol for AF647

This protocol provides a general workflow for immunofluorescent staining of fixed cells.

IF_protocol start Start: Seed and Culture Cells fix Fixation (e.g., 4% PFA in PBS, 20 min) start->fix wash1 Wash (3x with PBS) fix->wash1 perm Permeabilization (e.g., 0.2% Triton X-100 in PBS, 20 min) wash1->perm block Blocking (e.g., 10% Donor Calf Serum in PBS, 20 min) perm->block primary_ab Primary Antibody Incubation (Diluted in blocking buffer, 20 min to overnight) block->primary_ab wash2 Wash (3x with PBS) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (AF647-conjugated, diluted in blocking buffer, 20 min) wash2->secondary_ab wash3 Wash (4x with PBS) secondary_ab->wash3 mount Mount with Antifade Medium wash3->mount image Image on Microscope mount->image

Caption: A general experimental workflow for immunofluorescence.

Methodology:

  • Cell Preparation: Culture cells on coverslips or in imaging plates until they reach the desired confluency.

  • Fixation: Aspirate the culture medium and add a freshly prepared fixation solution (e.g., 4% paraformaldehyde in PBS). Incubate for 20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Permeabilization: If your target protein is intracellular, permeabilize the cell membranes by incubating with a detergent solution (e.g., 0.2% Triton X-100 in PBS) for 20 minutes.

  • Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 10% donor calf serum in PBS) for at least 20 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 20 minutes to overnight, depending on the antibody.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the AF647-conjugated secondary antibody in the blocking buffer. Incubate the cells, protected from light, for 20 minutes at room temperature.

  • Final Washes: Wash the cells four times with PBS to remove all unbound secondary antibody.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using appropriate laser lines (e.g., 633 nm or 640 nm) and emission filters for AF647.[2]

Quantitative Data Summary

ParameterRecommendation/ValueContextSource
Excitation Maximum ~650 nmIn aqueous buffer[2][4][21]
Emission Maximum ~665-671 nmIn aqueous buffer[2][4][21]
Optimal Laser Power (STORM) ~0.60 kW/cm²To maximize SNR for AF647 in Vectashield[16][17]
Dye-to-Protein Ratio (Antibodies) 3-7 moles of dye per mole of antibodyFor optimal labeling of IgG antibodies[22]

References

Technical Support Center: Refinement of AF647-NHS Ester Labeling for Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful labeling of biomolecules with AF647-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for AF647-NHS ester labeling reactions?

A1: The optimal pH range for reacting AF647-NHS ester with primary amines on proteins is typically between 8.3 and 8.5.[1][2] At a lower pH, the amine groups are protonated and less reactive.[1][2] Conversely, at a higher pH, the hydrolysis of the NHS ester increases, which reduces the amount of dye available for conjugation.[1][2] For sensitive proteins like IgM antibodies that may denature at alkaline pH, labeling can be performed at a near-neutral pH (7.2-7.5), though this is less efficient.[3]

Q2: Which buffers should I use for the labeling reaction?

A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for the dye.[4][5] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[6][7] Avoid buffers such as Tris or glycine.[5]

Q3: How should I store AF647-NHS ester and the labeled conjugate?

A3: Proper storage is critical to maintain the reactivity of the dye and the stability of the conjugate.

ReagentStorage ConditionDuration
AF647-NHS ester (lyophilized powder) ≤ -20°C, desiccated and protected from light.[8][9]Up to 3 years.[9]
AF647-NHS ester (reconstituted in DMSO) ≤ -15°C.[6]Less than two weeks.[6]
Protein-AF647 Conjugate (in buffer) 2-8°C, protected from light, with a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide).[6][10]Several months.[10][11]
Protein-AF647 Conjugate (long-term) ≤ -20°C or ≤ -60°C in single-use aliquots. Avoid repeated freeze-thaw cycles.[10][11]Extended periods.

Q4: What is the recommended molar ratio of dye to protein?

A4: The optimal molar excess of AF647-NHS ester to protein varies depending on the protein and the desired degree of labeling (DOL). A common starting point is a 5:1 to 20:1 molar ratio of dye to protein.[6] For antibodies, a DOL of 2-10 is often recommended.[6][12][13] It is advisable to perform small-scale labeling experiments with varying ratios to determine the optimal conditions for your specific application.[6]

Troubleshooting Guide

Problem 1: Low Labeling Efficiency

Potential Cause Troubleshooting Step
Incorrect pH of reaction buffer. Verify the pH of the reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[1][2][5]
Presence of primary amines in the buffer. Ensure the buffer is free of amine-containing compounds like Tris or glycine.[4][5] Dialyze the protein against an appropriate buffer (e.g., PBS or bicarbonate buffer) if necessary.
Hydrolysis of AF647-NHS ester. Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[14] Avoid moisture contamination by allowing the dye vial to warm to room temperature before opening.[15] Consider performing the reaction at 4°C for a longer duration to minimize hydrolysis.[5]
Low protein concentration. A protein concentration of at least 2 mg/mL is recommended to favor the labeling reaction over hydrolysis.[5]
Inaccessible amine groups on the protein. Steric hindrance can prevent the dye from reaching reactive sites. Consider denaturation and refolding of the protein if its function can be restored.

Problem 2: Protein Precipitation During Labeling

Potential Cause Troubleshooting Step
High concentration of organic solvent (DMSO/DMF). The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[6]
Protein instability under labeling conditions. Some proteins may be sensitive to the pH or temperature of the reaction. Consider optimizing these parameters. For sensitive proteins, labeling at a lower pH (e.g., 7.2-7.5) may be necessary, though this will be less efficient.[3]

Problem 3: Difficulty in Purifying the Labeled Protein

Potential Cause Troubleshooting Step
Inefficient removal of free dye. Use size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to separate the labeled protein from unreacted dye.[6] Ensure the chosen purification method is appropriate for the size of your protein.[10]
Protein aggregation. Centrifuge the conjugate solution before use to remove any aggregates that may have formed during storage.[10] The addition of a stabilizing protein like BSA can help prevent aggregation.[11]

Experimental Protocols

Protocol 1: Standard AF647-NHS Ester Labeling of an Antibody

This protocol is a general guideline for labeling an IgG antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • AF647-NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.

    • If the antibody is in a buffer containing amines, perform buffer exchange into PBS.

    • Add 1 M sodium bicarbonate (pH 8.5) to the antibody solution to a final concentration of 0.1 M.

  • Prepare the Dye Solution:

    • Allow the vial of AF647-NHS ester to warm to room temperature before opening.

    • Dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[6]

  • Labeling Reaction:

    • Add the desired molar excess of the AF647-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[6]

    • Collect the first colored fraction, which contains the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~650 nm (the absorbance maximum for AF647).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm.[12][16]

Protocol 2: Calculating the Degree of Labeling (DOL)

A precise DOL is essential for reproducible experiments.

Parameters for AF647:

  • Molar extinction coefficient (ε_dye) at ~650 nm: ~250,000 cm⁻¹M⁻¹

  • Correction Factor (CF_280): ~0.04

Example Calculation for an IgG Antibody:

  • Molar extinction coefficient of IgG (ε_protein) at 280 nm: ~203,000 cm⁻¹M⁻¹[12]

Steps:

  • Measure the absorbance of the purified conjugate at 280 nm (A_280) and ~650 nm (A_max).

  • Calculate the protein concentration: Protein Concentration (M) = (A_280 - (A_max * CF_280)) / ε_protein

  • Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye

  • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Visualizations

AF647_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Adjust_pH Adjust pH to 8.3-8.5 Protein->Adjust_pH Dye AF647-NHS Ester (Lyophilized) Dissolve_Dye Dissolve Dye in DMSO Dye->Dissolve_Dye DMSO Anhydrous DMSO DMSO->Dissolve_Dye Mix Mix Protein and Dye Adjust_pH->Mix Dissolve_Dye->Mix Incubate Incubate 1 hr at RT Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Measure Absorbance (280 nm & 650 nm) Purify->Analyze Calculate_DOL Calculate DOL Analyze->Calculate_DOL

Caption: Experimental workflow for AF647-NHS ester labeling of proteins.

Troubleshooting_Logic Start Low Labeling Efficiency Check_pH Is pH 8.3-8.5? Start->Check_pH Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Dye Fresh Dye Solution? Check_Buffer->Check_Dye Yes Change_Buffer Buffer Exchange Check_Buffer->Change_Buffer No Check_Conc Protein Conc. > 2 mg/mL? Check_Dye->Check_Conc Yes New_Dye Prepare Fresh Dye Check_Dye->New_Dye No Success Labeling Optimized Check_Conc->Success Yes Concentrate Concentrate Protein Check_Conc->Concentrate No Adjust_pH->Check_pH Change_Buffer->Check_Buffer New_Dye->Check_Dye Concentrate->Check_Conc

Caption: Troubleshooting logic for low AF647-NHS ester labeling efficiency.

References

Challenges in labeling hydrophobic peptides with AF647-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for AF647-NHS Ester Labeling of Hydrophobic Peptides. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to overcome common challenges encountered during the fluorescent labeling of hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic peptide aggregating after labeling with AF647-NHS ester?

A1: Aggregation of hydrophobic peptides post-labeling is a common issue stemming from several factors:

  • Increased Hydrophobicity: The addition of the AF647 fluorophore, which is itself hydrophobic, increases the overall hydrophobicity of the peptide. This enhances intermolecular hydrophobic interactions, causing the peptides to clump together.[1][2][3]

  • Peptide Destabilization: The labeling process, including the reaction conditions and subsequent purification steps, can disrupt the peptide's native conformation. This may expose hydrophobic residues that are normally buried, promoting aggregation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the buffer can significantly influence peptide stability. Non-optimal conditions can increase susceptibility to aggregation.[1]

Q2: What is the optimal solvent for dissolving my hydrophobic peptide and the AF647-NHS ester?

A2: Due to the poor aqueous solubility of many hydrophobic peptides, organic co-solvents are often necessary.[4][5][6]

  • For the Peptide: Initially, dissolve the hydrophobic peptide in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5][7] Subsequently, this solution can be diluted with an aqueous buffer to the desired concentration for the labeling reaction.

  • For the AF647-NHS Ester: AF647-NHS ester should be dissolved in high-quality, anhydrous DMSO or DMF immediately before use.[8][9][10][11][12] It is crucial to protect the ester from moisture to prevent hydrolysis, which renders it non-reactive.[8][11][13]

Q3: How can I improve the labeling efficiency of my hydrophobic peptide?

A3: Low labeling efficiency can be addressed by optimizing several reaction parameters:

  • pH: The reaction between an NHS ester and a primary amine (like the N-terminus or the side chain of a lysine (B10760008) residue) is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[8][14] Below this range, the amine group is protonated and less reactive. Above this range, the hydrolysis of the NHS ester is accelerated.

  • Dye-to-Peptide Ratio: A common starting point is a molar excess of the dye. However, for hydrophobic molecules, a lower dye-to-peptide ratio (e.g., 1:1 to 5:1) is often recommended to minimize aggregation.[1] Titration experiments may be necessary to find the optimal ratio.

  • Peptide Concentration: Higher concentrations of the peptide (in the mg/mL range) can improve reaction kinetics. However, for hydrophobic peptides, this must be balanced with the risk of aggregation.[8][10]

  • Reaction Time and Temperature: Labeling reactions are typically carried out for 1-2 hours at room temperature or overnight at 4°C.[15] Lower temperatures can help to minimize peptide degradation and aggregation.[1]

Q4: What are the best methods for purifying the labeled hydrophobic peptide?

A4: Purification is critical to remove unreacted dye and unlabeled peptide. Due to the hydrophobicity of all components, this can be challenging.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for separating the labeled peptide from free dye and unlabeled peptide based on differences in hydrophobicity.[16][17] A C18 column is commonly used.

  • Gel Filtration Chromatography: This method separates molecules based on size. It can be used to remove the much smaller, unreacted dye from the larger, labeled peptide.[16]

  • Dialysis and Spin Columns: While useful for buffer exchange, these methods may be less effective for removing all free dye, as the hydrophobic dye can stick to membranes.[16]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

Problem Potential Cause Recommended Solution
Low to no labeling detected Hydrolyzed AF647-NHS ester: The ester is sensitive to moisture.Prepare a fresh stock of AF647-NHS ester in anhydrous DMSO or DMF immediately before use.[8][11][13]
Incorrect pH of reaction buffer: The reaction is inefficient at acidic pH.Ensure the reaction buffer is at a pH of 8.3-8.5. Use a non-amine-containing buffer like sodium bicarbonate or phosphate (B84403) buffer.[8][9]
Peptide aggregation: The peptide is not accessible for labeling.Optimize the solvent system. Try adding a small percentage of an organic solvent (e.g., DMSO, DMF) to the reaction buffer to improve peptide solubility.[4][7] Consider including additives like L-arginine to suppress aggregation.[1]
Precipitate forms during the reaction Peptide aggregation: Increased hydrophobicity upon labeling leads to precipitation.Reduce the dye-to-peptide molar ratio.[1] Perform the reaction at a lower temperature (e.g., 4°C).[1] Decrease the overall concentration of reactants.
Solvent incompatibility: The peptide is not soluble in the final reaction mixture.Gradually add the peptide solution (in organic solvent) to the aqueous buffer while vortexing to avoid localized high concentrations.[6]
Labeled peptide is not biologically active Dye interferes with active site: The fluorophore is attached to a residue critical for function.If possible, use site-specific labeling methods to attach the dye to a part of the peptide that is not involved in its biological activity.[1][18]
Conformational changes: The labeling process has altered the peptide's structure.Use milder reaction conditions (lower temperature, shorter reaction time).[1]
Difficulty purifying the labeled peptide Co-elution of labeled and unlabeled peptide: Similar hydrophobicity makes separation difficult.Optimize the RP-HPLC gradient. A shallower gradient may improve resolution.[19]
Free dye sticks to purification column/membrane: Hydrophobic interactions between the dye and the stationary phase.For gel filtration, use a resin with appropriate pore size. For RP-HPLC, ensure the mobile phase composition is optimized for elution.[16]

Experimental Protocols

Protocol: Labeling a Hydrophobic Peptide with AF647-NHS Ester

Materials:

  • Hydrophobic peptide

  • AF647-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification supplies (e.g., RP-HPLC system with C18 column, gel filtration column)

Procedure:

  • Prepare the Peptide Solution:

    • Dissolve the hydrophobic peptide in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg/mL).[4][5][6]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[8][10] Protect the solution from light.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the peptide stock solution to the reaction buffer. The final concentration of the organic solvent should ideally be kept below 10-20% (v/v) to maintain the reactivity of the NHS ester.

    • Add the desired molar excess of the AF647-NHS ester solution to the peptide solution. Mix gently by pipetting.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15]

  • Purification:

    • Purify the labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC or gel filtration chromatography.[16][17]

    • For RP-HPLC, use a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile by absorbance at 280 nm (for the peptide) and ~650 nm (for AF647).

  • Characterization:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry.

    • Determine the degree of labeling (DOL) using spectrophotometry by measuring the absorbance at 280 nm and 650 nm.

Visualizations

AF647_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Peptide Dissolve Hydrophobic Peptide in DMSO/DMF Mix Combine Peptide, Dye, & Reaction Buffer (pH 8.3-8.5) Peptide->Mix Dye Dissolve AF647-NHS Ester in anhy. DMSO/DMF Dye->Mix Incubate Incubate (1-2h RT or O/N 4°C) Protect from Light Mix->Incubate Purify RP-HPLC or Gel Filtration Incubate->Purify Analyze Mass Spectrometry & Spectrophotometry (DOL) Purify->Analyze

Caption: Workflow for labeling hydrophobic peptides with AF647-NHS ester.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_pH Is pH 8.3-8.5? Start->Check_pH Yes Check_Dye Is Dye Fresh? Check_pH->Check_Dye Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Solubility Is Peptide Soluble? Check_Dye->Check_Solubility Yes New_Dye Use Fresh Dye Stock Check_Dye->New_Dye No Optimize_Solvent Add Co-solvent/ Optimize Buffer Check_Solubility->Optimize_Solvent No Success Labeling Improved Check_Solubility->Success Yes Adjust_pH->Check_Dye New_Dye->Check_Solubility Optimize_Solvent->Success

References

Validation & Comparative

A Head-to-Head Comparison: AF647-NHS Ester and Alexa Fluor 647 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescent labeling, particularly for antibodies and proteins, Alexa Fluor 647 has long been a benchmark due to its bright, photostable, and pH-insensitive far-red fluorescence.[1] This guide provides a detailed comparison between the well-established Alexa Fluor 647 NHS ester and its competitor, AF647-NHS ester. As researchers seek cost-effective alternatives, it is crucial to determine if performance is maintained. This analysis, based on publicly available data, suggests that AF647-NHS ester is designed to be a direct equivalent to its Alexa Fluor counterpart, with manufacturers marketing it as the "same molecule".[2]

Molecular and Spectral Properties: A Mirror Image

The fundamental performance of a fluorophore is dictated by its chemical structure and resulting spectral properties. Both AF647-NHS ester and Alexa Fluor 647 NHS ester are succinimidyl esters designed to react with primary amines on proteins and other molecules.[1][3] An examination of their key specifications reveals a near-identical performance profile.

PropertyAF647-NHS EsterAlexa Fluor 647 NHS EsterReference
Excitation Max 651 nm651 nm[1][2]
Emission Max 672 nm672 nm[1][2]
Molar Extinction Coefficient ~270,000 cm⁻¹M⁻¹270,000 cm⁻¹M⁻¹[1]
Molecular Weight ~1250~1250[1][2]
Reactive Group N-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester[1][2]
Reactive Toward Primary aminesPrimary amines[1]
Solubility DMSODMSO, DMF[1][2]
pH Sensitivity Insensitive from pH 4 to 10Insensitive from pH 4 to 10[1][2]

Note: Some variation in reported molecular weight and extinction coefficient exists between different suppliers, but the core spectral characteristics remain consistent.

The data clearly indicates that both dyes share the same excitation and emission maxima, making them compatible with the 633 nm laser line commonly used in flow cytometry and fluorescence microscopy.[1] Furthermore, their high molar extinction coefficients point to a strong ability to absorb light, a prerequisite for bright fluorescence. Both are also highly water-soluble and maintain their fluorescent properties over a broad pH range, a critical feature for biological applications.[1][2]

Experimental Workflow: Antibody Labeling

The process of conjugating these NHS esters to a protein, such as an IgG antibody, is a standard biochemical procedure. The workflow for both AF647-NHS ester and Alexa Fluor 647 NHS ester is effectively identical.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Antibody (e.g., IgG in PBS) Mix Combine Antibody and Dye Solution Protein_Prep->Mix pH 8.3-9.0 Dye_Prep Dissolve NHS Ester in Anhydrous DMSO Dye_Prep->Mix Incubate Incubate for 1 hour at Room Temperature Mix->Incubate Protect from light Purify Purify Conjugate (e.g., Spin Column) Incubate->Purify Analyze Characterize Conjugate (Degree of Labeling) Purify->Analyze

Caption: Workflow for antibody conjugation with NHS ester dyes.

Detailed Experimental Protocol: IgG Antibody Labeling

This protocol provides a general guideline for labeling IgG antibodies with either AF647-NHS ester or Alexa Fluor 647 NHS ester. It is recommended to optimize the dye-to-protein molar ratio for each specific application.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL.

  • AF647-NHS ester or Alexa Fluor 647 NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Purification column (e.g., Sephadex G-25 spin column).

Procedure:

  • Prepare the Antibody: Ensure the antibody is at a suitable concentration in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete for the NHS ester and must be removed.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Adjust pH: If necessary, adjust the pH of the antibody solution to between 8.3 and 9.0 using the reaction buffer.

  • Initiate the Reaction: Add a calculated amount of the dye stock solution to the antibody solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to antibody.

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a spin column or dialysis according to the manufacturer's instructions.

  • Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for the dye).

Performance Equivalence: Evidence from Structurally Identical Dyes

The logical relationship for this performance equivalence can be visualized as follows:

PerformanceEquivalence cluster_A AF647-NHS Ester cluster_B Alexa Fluor 647 NHS Ester A_Structure Identical Molecular Structure A_Performance Comparable Performance A_Structure->A_Performance leads to B_Structure Identical Molecular Structure A_Structure->B_Structure Claimed Equivalence B_Performance Benchmark Performance A_Performance->B_Performance Expected Equivalence B_Structure->B_Performance leads to

Caption: The logical basis for performance equivalence.

Conclusion

Based on available data, AF647-NHS ester and Alexa Fluor 647 NHS ester can be considered functionally equivalent for most standard applications. Their identical core spectral properties and reactive chemistry mean that researchers can likely substitute one for the other without significant changes to experimental protocols or expected outcomes. The primary differentiator for most labs will, therefore, be cost and availability. While Alexa Fluor 647 is the established benchmark, AF647 and other structural equivalents represent viable alternatives that can yield comparable, high-quality results in fluorescence-based assays. Researchers are, as always, encouraged to perform their own initial validation when switching reagents to ensure optimal performance within their specific experimental context.

References

A Head-to-Head Comparison: AF647-NHS Ester vs. Cy5 NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. Among the far-red fluorescent dyes, Alexa Fluor 647 (AF647)-NHS ester and Cyanine5 (Cy5) NHS ester are two of the most commonly used reagents. This guide provides an objective, data-driven comparison of their performance for protein labeling to aid in the selection of the optimal dye for your research needs.

Both AF647-NHS ester and Cy5 NHS ester are amine-reactive dyes that readily conjugate to primary amines (e.g., lysine (B10760008) residues) on proteins.[1][2] They share similar excitation and emission spectra, making them compatible with the same instrument settings, such as the 633 nm or 647 nm laser lines.[3][4][5] However, key differences in their photophysical properties and performance characteristics can have a substantial impact on the quality and reliability of experimental data.

Performance Characteristics: A Quantitative Comparison

AF647 has consistently demonstrated superior performance in key metrics for protein labeling when compared to Cy5.[6] While both dyes are bright, AF647 conjugates are generally more fluorescent and significantly more photostable than their Cy5 counterparts.[7][8][9]

A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[4][7][8] This aggregation can lead to a decrease in the overall fluorescence of the conjugate. In contrast, AF647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals, especially at high DOL.[7][8]

For the detection of low-abundance targets, AF647 is often recommended over Cy5 due to its ability to be attached to proteins at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection.[4][10]

Data Presentation: Spectroscopic Properties

The following table summarizes the key spectroscopic properties of AF647-NHS ester and Cy5 NHS ester.

PropertyAF647-NHS EsterCy5 NHS EsterReference(s)
Maximum Excitation (λex) ~650-655 nm~648-651 nm[3][11][12][13][14][15]
Maximum Emission (λem) ~665-680 nm~665-672 nm[3][11][12][13][14][15]
Molar Extinction Coefficient (ε) ~239,000 - 270,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[11][12][14][15][16]
Quantum Yield (Φ) ~0.15 - 0.33Not consistently reported, but generally lower than AF647[11][16][17]
Photostability HigherLower[7][8]
pH Sensitivity Insensitive from pH 4 to 10Insensitive from pH 4 to 10[4][11]
Water Solubility GoodGood (sulfonated versions)[10][18][19]

Experimental Protocols

The following are generalized protocols for labeling proteins with AF647-NHS ester and Cy5 NHS ester. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

General Protein Labeling Protocol with NHS Esters

This protocol can be adapted for both AF647-NHS ester and Cy5 NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • AF647-NHS ester or Cy5 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[20] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable labeling buffer like PBS.

  • Dye Preparation:

    • Dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[2][6] This should be done immediately before use.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if necessary.[1][21]

    • Add the appropriate volume of the dye stock solution to the protein solution. A molar excess of 8-10 fold of dye to protein is a common starting point for mono-labeling.[20][21] The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[2][6]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., G-25) equilibrated with PBS.[2][20]

    • Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye (~650 nm for AF647, ~649 nm for Cy5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[2]

Mandatory Visualization

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction Incubate 1 hr at RT (pH 8.3-8.5) Protein->Reaction Dye NHS Ester Dye (AF647 or Cy5) Solvent Anhydrous DMSO or DMF Dye->Solvent Solvent->Reaction Purification Gel Filtration Column Reaction->Purification Analysis Determine DOL (Optional) Purification->Analysis Storage Store Labeled Protein (4°C or -20°C) Analysis->Storage

Caption: General workflow for protein labeling with amine-reactive NHS ester dyes.

SignalingPathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Protein Protein with Primary Amine (e.g., Lysine) LabeledProtein Fluorescently Labeled Protein (Stable Amide Bond) Protein->LabeledProtein Reaction at pH 8.3-8.5 NHSEster AF647 or Cy5 NHS Ester NHSEster->LabeledProtein NHS N-hydroxysuccinimide LabeledProtein->NHS

Caption: Chemical reaction of an NHS ester dye with a primary amine on a protein.

Conclusion

For most protein labeling applications, AF647 is the superior choice over Cy5. Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[6] While Cy5 is a cost-effective option and can be suitable for certain applications, the performance advantages of AF647, particularly in demanding applications such as single-molecule studies and quantitative imaging, justify its selection for achieving high-quality, reproducible results.[6]

References

A Head-to-Head Comparison of Far-Red Dyes: Evaluating the Photostability of Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging, the photostability of a fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. For researchers, scientists, and drug development professionals utilizing techniques such as confocal microscopy, super-resolution microscopy, and single-molecule imaging, the choice of a robust far-red dye is paramount. This guide provides an objective comparison of the photostability of Alexa Fluor 647 (AF647) against other commonly used far-red dyes, supported by experimental data and detailed methodologies.

Quantitative Photostability Comparison

The photostability of a fluorescent dye determines its ability to withstand repeated excitation cycles before its fluorescence signal is irreversibly lost, a phenomenon known as photobleaching. Dyes with higher photostability allow for longer imaging times and the acquisition of more photons, leading to a better signal-to-noise ratio and more reliable quantification.

Here, we summarize the photostability of AF647 in comparison to other popular far-red dyes, Cy5 and Atto 647N. The data presented is compiled from various studies and it is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

DyeRelative PhotostabilityKey Findings
Alexa Fluor 647 HighConsistently demonstrates superior photostability compared to Cy5. In one study, AF647 retained approximately 80% of its initial fluorescence after prolonged illumination, while Cy5 retained only 55% under the same conditions.[1] It is considered a highly photostable dye suitable for demanding imaging applications.[2]
Cy5 ModerateSignificantly less photostable than AF647.[1][3][4] It is more prone to photobleaching, which can limit its use in experiments requiring long acquisition times.
Atto 647N HighExhibits photostability comparable to, and in some cases potentially greater than, AF647. It is a viable and robust alternative for applications demanding high photostability.

Experimental Workflow for Photostability Assessment

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental workflow is crucial. The following diagram illustrates a typical workflow for a photobleaching experiment.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition & Photobleaching cluster_analysis Data Analysis prep1 Label target with far-red dye prep2 Mount sample on microscope slide prep1->prep2 img1 Define Region of Interest (ROI) prep2->img1 Place on microscope img2 Acquire pre-bleach image (low laser power) img1->img2 img3 Continuous illumination of ROI (high laser power) img2->img3 img4 Acquire time-lapse series of images img3->img4 ana1 Measure fluorescence intensity in ROI over time img4->ana1 Export image series ana2 Normalize intensity to pre-bleach value ana1->ana2 ana3 Calculate photobleaching rate or halftime ana2->ana3 comp Comparative Analysis ana3->comp Compare dyes

A typical workflow for assessing and comparing the photostability of fluorescent dyes.

Experimental Protocols

The following provides a detailed methodology for a typical photobleaching experiment designed to compare the photostability of far-red dyes.

Objective:

To quantify and compare the photobleaching rates of Alexa Fluor 647, Cy5, and Atto 647N conjugated to a biological molecule (e.g., an antibody) under controlled illumination conditions.

Materials:
  • Monoclonal antibody (or other protein of interest)

  • Alexa Fluor 647 NHS ester

  • Cy5 NHS ester

  • Atto 647N NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Antifade mounting medium

Equipment:
  • Confocal laser scanning microscope equipped with a 633/635 nm laser line

  • High numerical aperture (NA) oil immersion objective (e.g., 60x or 100x)

  • Sensitive detector (e.g., photomultiplier tube or hybrid detector)

  • Image acquisition and analysis software

Procedure:
  • Antibody Conjugation:

    • Conjugate the monoclonal antibody with each of the far-red dyes (AF647, Cy5, Atto 647N) according to the manufacturer's protocols.

    • Determine the degree of labeling (DOL) for each conjugate to ensure comparable labeling densities.

  • Sample Preparation:

    • Immobilize the dye-conjugated antibodies on a microscope slide. This can be achieved by allowing a solution of the conjugated antibody to adhere to the glass surface, followed by washing to remove unbound antibodies.

    • Mount the coverslip using an antifade mounting medium to minimize photobleaching from reactive oxygen species.

  • Microscope Setup and Image Acquisition:

    • Turn on the confocal microscope and allow the laser to warm up for at least 30 minutes to ensure stable output power.

    • Select the 633/635 nm laser line for excitation.

    • Use a high NA oil immersion objective to focus on the immobilized antibodies.

    • Set the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector in the pre-bleach image.

  • Photobleaching Experiment:

    • Define a region of interest (ROI) within the field of view.

    • Acquire a single pre-bleach image of the ROI using a low laser power (e.g., 1-5% of maximum power) to minimize photobleaching during this initial scan.

    • Subject the ROI to continuous illumination with a high laser power (e.g., 50-100% of maximum power).

    • Simultaneously, acquire a time-lapse series of images of the ROI at a defined frame rate. The duration of the time-lapse will depend on the photostability of the dyes being tested.

  • Data Analysis:

    • Open the acquired time-lapse series in an image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the fluorescence intensity at each time point to the intensity of the pre-bleach image (time zero).

    • Plot the normalized fluorescence intensity as a function of time.

    • Calculate the photobleaching halftime (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer halftime indicates greater photostability.

By following this standardized protocol, researchers can obtain reliable and comparable data on the photostability of different far-red dyes, enabling an informed decision for their specific imaging needs. The superior photostability of Alexa Fluor 647 makes it a robust choice for a wide range of fluorescence-based applications, ensuring high-quality and reproducible results.

References

A Comparative Analysis of Alexa Fluor 647 and Other Far-Red Fluorophores for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of the brightness and quantum yield of Alexa Fluor 647 (AF647) against other commonly used far-red fluorophores, supported by experimental data and detailed methodologies.

Alexa Fluor 647, a bright and photostable far-red fluorescent dye, is a popular choice for a variety of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1] Its spectral properties are very similar to Cy5®, making it compatible with instrumentation equipped for this dye.[2] This guide will delve into a quantitative comparison of AF647 with other fluorophores in the same spectral region, providing the necessary data for informed decision-making in experimental design.

Quantitative Comparison of Fluorophore Properties

The brightness of a fluorophore is a function of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes these key photophysical properties for AF647 and a selection of other far-red fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
Alexa Fluor 647 650665239,000[1]0.33[1][3]78,870
Cy5 649670250,0000.27[4]67,500
DyLight 650 652672250,000N/AN/A
Atto 647N 644669150,0000.6597,500
Atto 655 663684125,0000.3037,500

Experimental Methodologies

Accurate determination of a fluorophore's quantum yield and its performance in specific applications relies on standardized experimental protocols. Below are methodologies for measuring fluorescence quantum yield and for conjugating fluorophores to antibodies, a common application.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.

Protocol:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the standard (e.g., a well-characterized dye with a known quantum yield in the same spectral region) and the sample of unknown quantum yield in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a fluorescence spectrometer, record the fluorescence emission spectrum of each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)

      where Φ_standard is the quantum yield of the standard, Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n is the refractive index of the solvent.

Antibody Conjugation with Amine-Reactive Dyes

The following is a general protocol for labeling antibodies with an amine-reactive succinimidyl ester of a fluorophore, such as Alexa Fluor 647 NHS Ester.

Protocol:

  • Antibody Preparation: The antibody should be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction. A suitable buffer is phosphate-buffered saline (PBS) at a pH of 7.2-7.4. If the antibody is in an inappropriate buffer, it should be purified by dialysis or gel filtration.

  • Preparation of Dye Stock Solution: Dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of a basic buffer, such as 1 M sodium bicarbonate. This increases the reactivity of the primary amines on the antibody.

    • Add the dissolved reactive dye to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized for each specific antibody and application, but a starting point is often a 5- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflow for antibody conjugation and the principles of a key application of AF647: direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.5-9.5) Antibody->Mix Dye Amine-Reactive Dye in DMSO Dye->Mix Incubate Incubate 1-2h at Room Temp Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Determine Degree of Labeling (DOL) Purify->Characterize

Caption: Workflow for conjugating an antibody with an amine-reactive fluorescent dye.

dSTORM_Principle GS Ground State ES Excited State GS->ES Excitation (e.g., 647 nm laser) ES->GS Fluorescence (Blinking 'On') DS Long-Lived Dark State ES->DS Photoswitching (High laser power) DS->GS Stochastic Return

Caption: Simplified principle of dSTORM using a photoswitchable fluorophore like AF647.[3]

References

A Researcher's Guide to Validating AF647-Labeled Antibody Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing the binding affinity of fluorescently labeled antibodies is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key methodologies for validating the binding affinity of Alexa Fluor 647 (AF647)-labeled antibodies, supported by experimental data and detailed protocols.

The conjugation of a fluorophore such as AF647 to an antibody has the potential to alter its binding characteristics. Therefore, it is crucial to validate the binding affinity of the labeled antibody and compare it to its unlabeled counterpart. This ensures that the labeling process has not compromised the antibody's specificity and binding strength.

Impact of AF647 Labeling on Antibody Affinity: A Quantitative Comparison

A study systematically investigated the effect of labeling with Alexa Fluor 647 on the binding affinity of five different IgG antibodies. The dissociation constants (KD) of both the labeled and unlabeled antibodies were determined using flow cytometry. The results are summarized in the table below.

AntibodyTarget AntigenCell LineUnlabeled K D (nM)AF647-Labeled K D (nM)Fold Change in Affinity
TrastuzumabHER2SKBR-31.5 ± 0.32.1 ± 0.41.4
Mab528EGFRA4313.2 ± 0.64.5 ± 0.81.4
W6/32HLA-A, B, CJY0.8 ± 0.11.2 ± 0.21.5
L368β2-microglobulinJY1.1 ± 0.21.8 ± 0.31.6
L243HLA-DRJY2.5 ± 0.53.9 ± 0.71.6

Data adapted from a study investigating the effects of fluorophore conjugation on antibody affinity[1][2]. The degree of labeling (DOL) for the AF647-labeled antibodies was in the range of 2-3 fluorophores per antibody.

These data indicate that labeling with AF647 can lead to a slight decrease in binding affinity (higher KD value), with the fold change ranging from 1.4 to 1.6 across the tested antibodies. While this change is relatively modest, it underscores the importance of empirical validation for each specific antibody-antigen interaction.

Key Methodologies for Affinity Validation

Several robust techniques are available to measure and compare the binding affinity of labeled and unlabeled antibodies. The choice of method often depends on the specific application, available instrumentation, and the nature of the interacting molecules.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[3][4] It provides detailed kinetic data, including the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Experimental Workflow for SPR

cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis prep_ligand Prepare Ligand (Antigen) immobilize Immobilize Ligand on Sensor Chip prep_ligand->immobilize prep_analyte Prepare Analyte (Labeled/Unlabeled Ab) inject Inject Analyte (Association) prep_analyte->inject equilibrate Equilibrate with Running Buffer immobilize->equilibrate equilibrate->inject dissociate Flow Buffer (Dissociation) inject->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate sensorgram Generate Sensorgram dissociate->sensorgram regenerate->equilibrate Next Cycle fit_data Fit Data to Binding Model sensorgram->fit_data kinetics Determine ka, kd, and KD fit_data->kinetics cluster_prep Preparation cluster_bli BLI Measurement cluster_analysis Data Analysis prep_biosensor Hydrate Biosensors baseline Establish Baseline in Buffer prep_biosensor->baseline prep_samples Prepare Samples in Microplate load_ligand Load Ligand onto Biosensor prep_samples->load_ligand associate Associate with Analyte prep_samples->associate dissociate Dissociate in Buffer prep_samples->dissociate baseline->load_ligand baseline->associate load_ligand->baseline Wash associate->dissociate binding_curve Generate Binding Curve dissociate->binding_curve fit_curve Fit Curve to Kinetic Model binding_curve->fit_curve kinetics Calculate ka, kd, and KD fit_curve->kinetics cluster_prep Preparation cluster_staining Cell Staining cluster_analysis Data Analysis prep_cells Prepare Target Cell Suspension incubate Incubate Cells with AF647-Ab prep_cells->incubate prep_ab Prepare Serial Dilutions of AF647-Ab prep_ab->incubate wash Wash Cells to Remove Unbound Ab incubate->wash resuspend Resuspend Cells for Analysis wash->resuspend acquire Acquire Data on Flow Cytometer resuspend->acquire gate Gate on Cell Population acquire->gate mfi Determine Mean Fluorescence Intensity (MFI) gate->mfi plot Plot MFI vs. Ab Concentration mfi->plot kd Calculate Apparent KD plot->kd cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K Activation RAS RAS Dimer->RAS Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation ERK->Transcription Response Cell Proliferation, Survival, Growth Transcription->Response

References

Spectroscopic comparison of AF647 and DyLight 649

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of far-red fluorescence imaging and analysis, researchers demand dyes that offer superior brightness, photostability, and consistency. This guide provides a detailed spectroscopic comparison between two prominent fluorophores in this class: Alexa Fluor 647 (AF647) and DyLight 649. While both dyes are utilized in similar applications, a closer look at their performance metrics reveals key differences that can influence experimental outcomes. It is important to note that DyLight 649 has been discontinued (B1498344) by most suppliers and replaced by DyLight 650.[1][2]

Spectroscopic Performance at a Glance

The efficacy of a fluorescent dye is primarily determined by its spectroscopic properties. A high molar extinction coefficient indicates efficient photon absorption, while a high quantum yield signifies the efficient conversion of absorbed light into emitted fluorescence. The product of these two values provides a measure of the dye's overall brightness.

Spectroscopic PropertyAlexa Fluor 647DyLight 649
Maximum Excitation (nm) 650[3][4]652 - 655[2][5][6]
Maximum Emission (nm) 665[4]670 - 673[2][5][6]
Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) 239,000[4]250,000[7]
Quantum Yield (Φ) 0.33[4][8]Not Available
Calculated Brightness (ε x Φ) 78,870Not Available

Key Takeaways:

  • Spectral Profile: Both dyes are spectrally similar to Cy5 and are well-suited for excitation with the 633 nm He-Ne laser or a 635 nm red diode laser.[9][10] Their emission profiles are also comparable, making them compatible with standard Cy5 filter sets.[10]

  • Brightness: While DyLight 649 possesses a slightly higher molar extinction coefficient, the lack of available quantum yield data prevents a direct brightness comparison.[7] Alexa Fluor 647 is known for its high brightness and resistance to self-quenching, even at high degrees of labeling on antibodies.[11][12]

  • Photostability and pH Independence: Alexa Fluor 647 is widely recognized for its exceptional photostability, allowing for longer exposure times during image acquisition with minimal signal loss.[4][13][14] It also maintains its fluorescent intensity over a broad pH range (pH 4-10), ensuring reliable performance in various buffer conditions.[15] DyLight dyes are also reported to have good photostability and are pH-independent.[6]

Experimental Protocols

The choice of fluorophore can significantly impact the quality of data in various applications. Below are detailed protocols for immunofluorescence, a common application for both AF647 and DyLight 649.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining intracellular targets in cells cultured on coverslips.

Materials:

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody (specific to the target of interest)

  • Secondary Antibody conjugated to AF647 or DyLight 649

  • Mounting Medium with DAPI (e.g., ProLong Gold Antifade Mountant)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells three times with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the AF647 or DyLight 649-conjugated secondary antibody in the blocking buffer. Protect the sample from light from this point forward. Incubate the cells with the secondary antibody solution for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing DAPI to counterstain the nuclei.

  • Sealing and Imaging: Seal the edges of the coverslip with nail polish. Allow the mounting medium to cure as per the manufacturer's instructions. Image the slide using a fluorescence microscope with appropriate filters for DAPI and the far-red fluorophore.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical immunofluorescence experiment.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Cell Culture on Coverslip Washing1 2. Wash (PBS) Cell_Culture->Washing1 Fixation 3. Fixation (4% PFA) Washing1->Fixation Washing2 4. Wash (PBS) Fixation->Washing2 Permeabilization 5. Permeabilization (Triton X-100) Washing2->Permeabilization Washing3 6. Wash (PBS) Permeabilization->Washing3 Blocking 7. Blocking (BSA) Washing3->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Washing4 9. Wash (PBS) Primary_Ab->Washing4 Secondary_Ab 10. Secondary Antibody Incubation (AF647 or DyLight 649) Washing4->Secondary_Ab Washing5 11. Wash (PBS) Secondary_Ab->Washing5 Mounting 12. Mount Coverslip (DAPI) Washing5->Mounting Imaging 13. Fluorescence Microscopy Mounting->Imaging

References

A Researcher's Guide to Quality Control of AF647-Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Alexa Fluor 647 (AF647)-conjugated proteins, ensuring the quality and consistency of these reagents is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of essential quality control (QC) assays, detailing experimental protocols and presenting comparative data to aid in the selection and validation of AF647-conjugated proteins.

Key Quality Control Assays

A battery of assays is necessary to ensure the identity, purity, and functionality of AF647-conjugated proteins. The three pillars of QC for these reagents are the Degree of Labeling (DOL), Purity, and Functional Activity. This guide will delve into each of these aspects, providing protocols and comparative data.

Degree of Labeling (DOL)

The DOL, also known as the Dye-to-Protein (D/P) ratio, is a critical parameter that defines the average number of fluorophore molecules conjugated to a single protein molecule. An optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and altered protein function.[1]

Experimental Protocol: Spectrophotometric Determination of DOL

This method relies on measuring the absorbance of the conjugated protein at 280 nm (for the protein) and ~650 nm (for AF647).

Materials:

  • AF647-conjugated protein solution

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Conjugation buffer (e.g., PBS)

Procedure:

  • Measure the absorbance of the AF647-conjugated protein solution at 280 nm (A280) and 650 nm (A650).

  • Calculate the molar concentration of the protein using the following formula, which includes a correction factor for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (A650 × 0.03)] / ε_protein

      • Where 0.03 is the correction factor for AF647's contribution to the A280 reading.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.

  • Calculate the DOL using the following formula:

    • DOL = A650 / (ε_AF647 × Protein Concentration (M))

      • Where ε_AF647 is the molar extinction coefficient of AF647 at 650 nm, which is approximately 239,000 M⁻¹cm⁻¹.

Data Presentation: Optimal DOL for Common Proteins

ProteinMolecular Weight (kDa)Optimal DOL Range
IgG~1503 - 7
Streptavidin~534 - 6
Transferrin~803 - 5

Note: The optimal DOL should be empirically determined for each specific application.

Logical Relationship: Impact of DOL on Conjugate Performance

DOL_Impact cluster_dol Degree of Labeling (DOL) cluster_performance Conjugate Performance Low DOL Low DOL Weak Signal Weak Signal Low DOL->Weak Signal Optimal DOL Optimal DOL Bright & Specific Signal Bright & Specific Signal Optimal DOL->Bright & Specific Signal High DOL High DOL Quenching & Non-specific Binding Quenching & Non-specific Binding High DOL->Quenching & Non-specific Binding

Caption: The relationship between the Degree of Labeling and the resulting performance of the AF647-conjugated protein.

Purity

The purity of an AF647-conjugated protein is another critical quality attribute. Impurities can include unconjugated dye, aggregated protein, and unconjugated protein.

Experimental Protocol: Purity Assessment via Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size, making it an ideal method for separating conjugated protein from free dye and detecting aggregates.

Materials:

  • AF647-conjugated protein sample

  • HPLC system with a size-exclusion column

  • Mobile phase (e.g., phosphate-buffered saline)

  • UV-Vis and fluorescence detectors

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the AF647-conjugated protein sample.

  • Monitor the elution profile using both UV (280 nm) and fluorescence (Ex: 650 nm, Em: 668 nm) detectors.

  • Analyze the chromatogram:

    • The major peak corresponds to the monomeric conjugated protein.

    • Earlier eluting peaks indicate aggregates.

    • Later eluting peaks correspond to free, unconjugated AF647 dye.

  • Calculate the percentage of monomeric conjugate to assess purity.

Experimental Workflow: Purity Assessment

Purity_Workflow cluster_detection Detection AF647-Protein Conjugate AF647-Protein Conjugate SEC-HPLC Injection SEC-HPLC Injection AF647-Protein Conjugate->SEC-HPLC Injection Inject Sample Separation by Size Separation by Size SEC-HPLC Injection->Separation by Size Elution Aggregate Peak Aggregate Peak Separation by Size->Aggregate Peak Early Elution Monomer Peak Monomer Peak Separation by Size->Monomer Peak Main Elution Free Dye Peak Free Dye Peak Separation by Size->Free Dye Peak Late Elution UV (280nm) & Fluorescence (Ex650/Em668) UV (280nm) & Fluorescence (Ex650/Em668) Aggregate Peak->UV (280nm) & Fluorescence (Ex650/Em668) Monomer Peak->UV (280nm) & Fluorescence (Ex650/Em668) Free Dye Peak->UV (280nm) & Fluorescence (Ex650/Em668) Chromatogram Analysis Chromatogram Analysis UV (280nm) & Fluorescence (Ex650/Em668)->Chromatogram Analysis Data Acquisition Purity Calculation Purity Calculation Chromatogram Analysis->Purity Calculation Peak Integration

Caption: Workflow for assessing the purity of AF647-conjugated proteins using SEC-HPLC.

Functional Activity

The ultimate test of an AF647-conjugated protein is its performance in the intended application. Functional assays confirm that the conjugation process has not compromised the protein's biological activity.

Experimental Protocol: Immunofluorescence Staining

This protocol provides a general framework for assessing the functionality of an AF647-conjugated antibody.

Materials:

  • AF647-conjugated antibody

  • Appropriate cell line or tissue sample (positive and negative controls)

  • Fixation and permeabilization buffers

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Prepare cells or tissues according to standard protocols for immunofluorescence.

  • Incubate with the AF647-conjugated antibody at a predetermined optimal concentration.

  • Include a negative control (e.g., isotype control or cells known not to express the target antigen).

  • Wash to remove unbound antibody.

  • Mount with a DAPI-containing medium to visualize nuclei.

  • Image using a fluorescence microscope with appropriate filter sets for DAPI and AF647.

  • Evaluate the staining pattern for specificity and signal-to-noise ratio.

Performance Comparison: AF647 vs. Alternatives

AF647 is often compared to other far-red fluorescent dyes, most notably Cy5. The following tables summarize key performance differences based on published data.

Photophysical Properties

PropertyAlexa Fluor 647Cy5
Excitation Max (nm)~650~649
Emission Max (nm)~668~670
Molar Extinction Coefficient (M⁻¹cm⁻¹)~239,000~250,000
Quantum Yield~0.33~0.28
PhotostabilityHigherLower[2][3]

Performance in Applications

A key advantage of AF647 over Cy5 is its reduced tendency for self-quenching at higher degrees of labeling.[1][3] This often results in brighter conjugates and a better signal-to-noise ratio in various applications.

ApplicationPerformance MetricAlexa Fluor 647Cy5Reference
ImmunofluorescenceSignal IntensityHigherLower[2]
Flow CytometryFluorescence Intensity1.4 - 5.9 fold brighterLower[2]
Biosensor ImmunoassaySignal Intensity> 2x higherLower[1]

Comparative Photostability

In photobleaching experiments, AF647 consistently demonstrates superior photostability compared to Cy5, retaining a significantly higher percentage of its initial fluorescence after continuous illumination.[2]

Conclusion

Rigorous quality control is indispensable for obtaining reliable and reproducible data with AF647-conjugated proteins. By systematically evaluating the Degree of Labeling, purity, and functional activity, researchers can ensure the quality of their reagents. When compared to alternatives like Cy5, AF647 often provides significant advantages in terms of brightness and photostability, leading to enhanced performance in a variety of fluorescence-based applications.[1][2][3] This guide provides the necessary framework for implementing a robust QC strategy for AF647-conjugated proteins in your research.

References

Benchmarking AF647-NHS Ester: A Performance Comparison for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing flow cytometry, the selection of a robust and bright fluorophore is paramount for achieving high-quality, reproducible data. Alexa Fluor™ 647 (AF647) succinimidyl ester (NHS ester) has established itself as a cornerstone in the far-red spectrum for labeling proteins and antibodies. This guide provides an objective comparison of AF647-NHS ester's performance against its primary alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for your experimental needs.

AF647 is a bright and highly photostable dye, making it an excellent choice for a wide range of applications, including imaging and flow cytometry.[1][2] Its NHS ester reactive form allows for straightforward and efficient covalent conjugation to primary amines on proteins, such as lysine (B10760008) residues.[1]

Performance Comparison: AF647 vs. Alternatives

The primary competitors to AF647 in the far-red spectrum (excited by the 633 nm or 647 nm laser lines) are Allophycocyanin (APC) and Cyanine5 (Cy5). Each fluorophore presents a unique set of characteristics that may be advantageous for specific applications.

Key Performance Metrics

The performance of these fluorochromes can be evaluated based on several key metrics:

  • Brightness/Stain Index (SI): A measure of the strength of the positive signal over the background. A higher stain index allows for better resolution of dimly stained populations.[3]

  • Photostability: The resistance of the fluorophore to losing its fluorescence upon exposure to light. Higher photostability is crucial for experiments requiring long acquisition times or repeated exposures.

  • Self-Quenching: A phenomenon where high densities of a fluorophore on a single molecule (high degree of labeling) can lead to a decrease in the overall fluorescence signal.

Quantitative Data Summary

The following table summarizes the comparative performance of AF647, APC, and Cy5 based on compiled data from various sources. It's important to note that absolute stain index values can vary depending on the instrument, antibody clone, and antigen density.[4][5] Therefore, the brightness is presented in relative terms.

FeatureAF647APCCy5
Relative Brightness Bright[5]Brightest[5]Moderate
Photostability Very High[1]ModerateLow[1]
Self-Quenching Minimal[1]N/A (Phycobiliprotein)Prone to self-quenching[1]
Molecular Size Small MoleculeLarge Protein (~105 kDa)Small Molecule
pH Sensitivity Insensitive (pH 4-10)[2]Can be sensitiveInsensitive (pH 4-10)
Primary Application Flow Cytometry, MicroscopyFlow Cytometry[6]Flow Cytometry, Microscopy

Performance Insights:

  • AF647 stands out for its exceptional photostability and minimal self-quenching, making it a reliable workhorse for a broad range of applications.[1] While APC may be marginally brighter, AF647's stability often translates to a better signal-to-noise ratio in practice, especially in experiments involving fixation or extended light exposure.[2]

  • APC is a phycobiliprotein that offers the highest intrinsic brightness, making it ideal for detecting antigens with low expression levels.[5] However, its protein nature makes it larger and more susceptible to photobleaching and degradation by fixation and tandem dye breakdown.

  • Cy5 , while spectrally similar to AF647, is generally less photostable and significantly more prone to self-quenching.[1] This quenching effect can lead to a decrease in fluorescence intensity on highly labeled proteins, diminishing its effective brightness.[1] However, it can be a cost-effective alternative for some applications.

Experimental Protocols

Detailed and consistent protocols are critical for achieving optimal and reproducible results in flow cytometry. Below are methodologies for antibody conjugation with AF647-NHS ester and a standard cell surface staining protocol.

Antibody Conjugation with AF647-NHS Ester

This protocol describes the general procedure for labeling an antibody with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of a fluorescent dye.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • AF647-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification Column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer like PBS. If buffer exchange is needed, use a desalting column or dialysis. The antibody concentration should ideally be 1-2 mg/mL.

  • Prepare the Dye: Just before use, dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Protect from light.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

    • Incubate the mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the first colored fraction, which contains the conjugated antibody.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.

Cell Surface Staining Protocol for Flow Cytometry

This protocol provides a general procedure for direct immunofluorescence staining of cell surface markers.

Materials:

  • Cells in suspension (e.g., cultured cells or PBMCs)

  • AF647-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them by centrifugation at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in cold staining buffer to a concentration of 1x10⁶ to 1x10⁷ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (containing ~1x10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal amount of AF647-conjugated primary antibody to each tube.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash:

    • Add 2 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant. Repeat the wash step one more time.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of staining buffer.

    • Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Storage a Prepare Antibody (Amine-Free Buffer) c Mix Antibody and Dye (Incubate 1 hr, RT, Dark) a->c b Dissolve AF647-NHS in DMSO b->c d Purify on Column (e.g., Sephadex G-25) c->d e Store Conjugate (4°C, Dark) d->e

Antibody conjugation workflow with AF647-NHS ester.

G start Start: Cells in Suspension prep Prepare Cell Suspension (1x10^6 cells in 100µL) start->prep stain Add AF647-Ab Conjugate (Incubate 20-30 min, 4°C, Dark) prep->stain wash1 Wash with Staining Buffer stain->wash1 wash2 Repeat Wash wash1->wash2 acquire Resuspend for Analysis wash2->acquire end Acquire on Flow Cytometer acquire->end

Standard workflow for cell surface staining in flow cytometry.

Conclusion

AF647-NHS ester is a high-performance fluorophore that offers an excellent balance of brightness and superior photostability for flow cytometry. While APC may provide slightly higher brightness for detecting very low abundance targets, AF647's robustness against photobleaching and self-quenching makes it a more reliable and versatile choice for a wider array of experimental conditions. Compared to Cy5, AF647 consistently demonstrates superior performance in terms of both brightness and photostability.[1] The choice of fluorophore should ultimately be guided by the specific requirements of the experiment, including antigen density, the need for fixation, and the instrumentation available.[7][8] For most applications demanding a bright, stable, and reliable far-red signal, AF647-NHS ester remains an optimal selection.

References

A Researcher's Guide to Alexa Fluor 647: A Comparative Analysis for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorophore is a critical decision that directly impacts the quality and reliability of imaging data. Alexa Fluor 647 (AF647), a bright and photostable far-red fluorescent dye, has become a workhorse in a variety of imaging applications. This guide provides an objective comparative analysis of AF647's performance in different imaging modalities, supported by experimental data and detailed protocols to aid in its effective implementation.

Quantitative Performance Metrics: AF647 and Its Alternatives

The performance of a fluorophore is defined by several key photophysical parameters. Brightness is a function of both the molar extinction coefficient (how efficiently it absorbs light) and the quantum yield (how efficiently it emits photons). Photostability, the resistance to photobleaching, is crucial for imaging techniques that require prolonged or intense laser exposure. Below is a summary of these key metrics for AF647 and its common spectral alternatives, Cy5 and DyLight 650.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
Alexa Fluor 647 650[1][2]665[1][2]239,000[1][2]0.33[1][2][3]78,870
Cy5 649[4]670[4]250,000[4][5]~0.20*~50,000
DyLight 650 652[4][6]672[4][6]250,000[4]N/AN/A

Performance Across Imaging Modalities

AF647's exceptional photostability and brightness make it a versatile tool for a range of imaging techniques, from conventional confocal microscopy to cutting-edge super-resolution methods.

Confocal and Widefield Microscopy: In these standard imaging techniques, AF647 provides bright, stable signals, making it an excellent choice for immunofluorescence, allowing for sensitive detection of low-abundance targets.[6] Its emission in the far-red spectrum is also advantageous as it minimizes autofluorescence from biological samples, thereby improving the signal-to-noise ratio.

Flow Cytometry: AF647 is a popular choice for flow cytometry due to its intense fluorescence when excited by the common 633 nm or 640 nm lasers.[6] It serves as a superior alternative to Allophycocyanin (APC) due to its greater photostability and smaller molecular size, which can be beneficial for intracellular staining.

Super-Resolution Microscopy (dSTORM): AF647 is one of the most widely used and reliable fluorophores for direct Stochastic Optical Reconstruction Microscopy (dSTORM). Its ability to be induced into a "blinking" state—stochastically switching between a fluorescent "on" and a dark "off" state—is fundamental to dSTORM. This blinking is typically achieved through the use of specific imaging buffers containing a reducing agent. The high photon output and survival fraction of AF647 during this photoswitching process contribute to the high localization precision and overall quality of the reconstructed super-resolved image.

Experimental Protocols

Detailed and reproducible protocols are essential for successful imaging experiments. Below are representative protocols for immunofluorescence using AF647-conjugated secondary antibodies for both confocal microscopy and dSTORM.

Protocol 1: Immunofluorescence for Confocal Microscopy

This protocol outlines the key steps for staining adherent cells for visualization with a confocal microscope.

  • Cell Culture and Fixation:

    • Plate cells on glass coverslips at an appropriate density to achieve approximately 50-70% confluency at the time of staining.

    • Wash the cells briefly with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular targets.

    • Wash again three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for at least 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each to remove unbound primary antibody.

    • Dilute the AF647-conjugated secondary antibody in the blocking buffer (typically at a 1:500 to 1:1000 dilution).

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

    • Perform a final wash with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium, with or without a nuclear counterstain like DAPI.

    • Image the sample using a confocal microscope equipped with a 633 nm or 640 nm laser for excitation and appropriate emission filters.

Protocol 2: Immunofluorescence for dSTORM Imaging

This protocol is adapted for the specific requirements of dSTORM, emphasizing sample preservation and the use of a photoswitching buffer.

  • Sample Preparation (Fixation, Permeabilization, and Blocking):

    • Follow steps 1 and 2 from the confocal microscopy protocol. For optimal structural preservation, a mixture of 3% PFA and 0.1% glutaraldehyde (B144438) can be considered as a fixative, followed by a reduction step with 0.1% sodium borohydride.

  • Antibody Staining:

    • Follow step 3 from the confocal microscopy protocol. It is crucial to use highly cross-adsorbed secondary antibodies to minimize non-specific binding, which can be more pronounced in super-resolution imaging. A post-staining fixation step (e.g., with 4% PFA) can help to immobilize the antibodies.

  • dSTORM Imaging Buffer Preparation:

    • The composition of the imaging buffer is critical for inducing the blinking of AF647. A commonly used buffer, often referred to as a "blinking buffer," consists of an oxygen scavenging system and a primary thiol. A typical recipe is:

      • Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

      • GLOX solution (Oxygen Scavenger): A mixture of glucose oxidase and catalase in Buffer A (10 mM Tris pH 8.0, 50 mM NaCl).

      • MEA solution (Reducing Agent): 1 M cysteamine (B1669678) (mercaptoethylamine) in water.

    • Immediately before imaging, prepare the final imaging buffer by mixing GLOX and MEA with Buffer B. A common formulation is 7 µL of GLOX and 70 µL of 1M MEA in 620 µL of Buffer B.

  • dSTORM Imaging:

    • Mount the sample in a suitable imaging chamber.

    • Replace the PBS with the freshly prepared dSTORM imaging buffer.

    • Image the sample on a dSTORM-capable microscope. This typically involves illuminating the sample with a high-power 642 nm laser to drive the AF647 molecules into a dark state and using a lower-power 405 nm laser to reactivate a sparse subset of molecules back to the fluorescent state for each imaging frame.[6]

Visualizing Workflows and Principles

To better illustrate the experimental processes and underlying principles, the following diagrams are provided.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Cell_Culture 1. Cell Culture on Coverslip Fixation 2. Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Wash1 6. Wash Primary_Ab->Wash1 Secondary_Ab 7. AF647-Secondary Ab Incubation Wash1->Secondary_Ab Wash2 8. Wash Secondary_Ab->Wash2 Mounting 9. Mounting with Antifade Wash2->Mounting Imaging 10. Image Acquisition Mounting->Imaging

General Immunofluorescence Workflow.

dSTORM_Principle cluster_states AF647 Photoswitching Cycle cluster_lasers Laser Excitation On_State Fluorescent ON State Dark_State Long-Lived Dark State On_State->Dark_State Spontaneous or laser-induced High_Power_642nm High Power 642nm Laser On_State->High_Power_642nm Photon Emission Dark_State->On_State High_Power_642nm->On_State Excitation & Pushing to Dark State Low_Power_405nm Low Power 405nm Laser Low_Power_405nm->Dark_State Reactivation

Principle of AF647 Photoswitching in dSTORM.

Logical_Comparison cluster_modalities Imaging Modalities AF647 AF647 Confocal Confocal / Widefield AF647->Confocal High Brightness & Photostability Flow_Cytometry Flow Cytometry AF647->Flow_Cytometry Intense Signal (640nm Laser) dSTORM dSTORM AF647->dSTORM Reliable Photoswitching & High Photon Output

AF647 Application Suitability.

References

Confirming the Specificity of AF647-Labeled Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the specificity of labeled probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Alexa Fluor 647 (AF647)-labeled probes with other common alternatives, focusing on performance metrics that directly impact experimental accuracy. Detailed experimental protocols and supporting data are presented to aid in the selection and validation of the most appropriate fluorescent probes for your research needs.

Performance Comparison: AF647 vs. Alternatives

AF647 is a popular far-red fluorescent dye acclaimed for its brightness and photostability.[1] However, a critical aspect of any fluorescent probe is its specificity, which is largely determined by the signal-to-noise ratio. Non-specific binding of fluorescently labeled probes can lead to high background and false-positive results. This section compares the performance of AF647 to its main competitor, Cy5.

While spectrally similar to Cy5, AF647 consistently demonstrates superior performance in key metrics for protein labeling.[2] A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling.[2][3][4] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[2][3][4] In contrast, AF647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[2][3][4]

The absorption spectra of Cy5 conjugates with both proteins and nucleic acids exhibit an additional peak at approximately 600 nm, which is not present in the spectrum of the free dye.[5][6] Importantly, light absorbed by Cy5 conjugates at this wavelength does not result in fluorescence.[5][6] AF647 protein conjugates do not display this spectral anomaly.[5][6]

Quantitative Data Summary

The following tables summarize the key performance characteristics of AF647 and Cy5, providing a quantitative basis for comparison.

PropertyAF647Cy5Reference
Excitation Maximum (nm) ~650-652~649-650[2]
Emission Maximum (nm) ~667-670~670[2]
Extinction Coefficient (cm⁻¹M⁻¹) ~270,000~250,000[2]
Photostability More photostableLess photostable[2][3][4]
Brightness Significantly brighterGenerally lower, especially at high DOL[2]
Self-Quenching Minimal self-quenchingProne to self-quenching and aggregation[2]
Table 1: Photophysical Properties of AF647 vs. Cy5
ConjugateRelative Brightness (Arbitrary Units)Reference
AF647 Goat Anti-Mouse IgG Significantly Higher[5]
Cy5 Goat Anti-Mouse IgG (Supplier 1) Lower[5]
Cy5 Goat Anti-Mouse IgG (Supplier 2) Lower[5]
Table 2: Comparative Brightness of Antibody Conjugates in Flow Cytometry

Experimental Protocols for Confirming Probe Specificity

To ensure the specificity of AF647-labeled probes, it is crucial to perform validation experiments and include proper controls. The following are detailed methodologies for key applications.

A logical workflow is essential for systematically validating the specificity of a new fluorescent probe.

G A Primary Antibody Validation B Titration of Labeled Probe A->B C Negative Control Experiments B->C D Isotype Control C->D If applicable E Secondary Antibody Only Control C->E For indirect detection F Unlabeled/Autofluorescence Control C->F H Specific Staining Confirmation D->H E->H F->H G Blocking Buffer Optimization G->B

Workflow for validating fluorescent probe specificity.
Protocol for Immunofluorescence (IFC) Staining

This protocol provides a general guideline for immunofluorescent staining of cells or tissue sections to assess the specificity of an AF647-labeled secondary antibody.

  • Sample Preparation: Prepare cells or tissue sections on slides as per standard laboratory procedures (e.g., fixation, permeabilization).

  • Blocking: Incubate samples with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution overnight at 4°C. For a negative control, incubate a slide without the primary antibody.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the AF647-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light. For a secondary-only control, perform this step on a slide that was not incubated with a primary antibody.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the slides with an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for DAPI and AF647. Compare the signal intensity and localization between the experimental, no primary, and secondary-only control slides.

Protocol for Flow Cytometry Staining

This protocol is for staining cell surface markers using an AF647-conjugated primary antibody and includes an isotype control to assess non-specific binding.

  • Cell Preparation: Harvest and wash cells, then resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) to a concentration of 1x10⁷ cells/mL.

  • Fc Receptor Blocking: Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent non-specific binding of the primary antibody.

  • Antibody Staining: Aliquot 1x10⁶ cells per tube. Add the AF647-conjugated primary antibody to the test sample and an equivalent concentration of an AF647-conjugated isotype control antibody to a separate tube.[7] Incubate for 30 minutes on ice in the dark. Include an unstained control tube with cells only.

  • Washing: Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer using the appropriate laser and filter for AF647.

  • Data Analysis: Analyze the data using appropriate software. Compare the fluorescence intensity of the stained sample to the isotype control and unstained control to determine the level of specific versus non-specific binding.

Protocol for Fluorescence In Situ Hybridization (FISH)

This protocol outlines the key steps for performing FISH with an AF647-labeled probe to detect specific DNA or RNA sequences.

  • Sample Preparation: Prepare slides with fixed and permeabilized cells or tissue sections according to standard protocols.

  • Pre-hybridization: Wash the slides in 2x SSC buffer.

  • Hybridization: Apply the AF647-labeled probe in hybridization buffer to the slide, cover with a coverslip, and seal. Denature the probe and target DNA/RNA by heating at 75-85°C for 5-10 minutes, followed by hybridization overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes: Remove the coverslip and perform stringent washes to remove unbound and non-specifically bound probes. This typically involves a series of washes with decreasing concentrations of SSC buffer at increasing temperatures.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope. Specific binding will appear as distinct, localized spots corresponding to the target sequence.

Signaling Pathway and Experimental Workflow Diagrams

Generic Indirect Immunofluorescence Workflow

The following diagram illustrates the key steps in an indirect immunofluorescence experiment, a common method for validating antibody specificity.

G A Sample Preparation (Fixation & Permeabilization) B Blocking (e.g., Normal Serum) A->B C Primary Antibody Incubation B->C D Wash C->D E AF647-labeled Secondary Antibody Incubation D->E F Wash E->F G Counterstain & Mount (e.g., DAPI) F->G H Imaging G->H

Indirect immunofluorescence workflow.
Flow Cytometry Staining and Analysis Logic

This diagram outlines the decision-making process for analyzing flow cytometry data to confirm probe specificity.

G A Acquire Data: Unstained, Isotype Control, Stained Sample B Gate on Cells of Interest A->B C Compare Stained vs. Isotype Control B->C D Signal > Isotype? C->D E Specific Staining Confirmed D->E Yes F High Non-Specific Binding D->F No G Optimize Staining Protocol (e.g., Antibody Titration, Blocking) F->G

Flow cytometry data analysis logic for specificity.

References

A Researcher's Guide to Evaluating Alexa Fluor 647 Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled conjugates, accurate determination of the degree of labeling (DOL) is critical for ensuring experimental reproducibility and data integrity. This guide provides a comprehensive comparison of Alexa Fluor 647, a widely used far-red fluorescent dye, with its common alternatives. It includes detailed experimental protocols for assessing the degree of labeling and supporting data to aid in the selection of the most appropriate fluorophore for your specific application.

Performance Comparison of Far-Red Fluorescent Dyes

Selecting the optimal fluorescent dye is a crucial step in the design of antibody- and protein-conjugate-based assays. The following table summarizes the key spectral and performance characteristics of Alexa Fluor 647 and its alternatives, such as Cy5, DyLight 650, and iFluor 647. This data allows for a direct comparison of their brightness, which is a function of both molar extinction coefficient and quantum yield, as well as their spectral properties.

FeatureAlexa Fluor 647Cy5DyLight 650iFluor 647
Molar Extinction Coefficient (ε) at Amax (cm-1M-1) 239,000[1]250,000[2]250,000[3][4][5]250,000[6][7][8][9][10]
Excitation Maximum (nm) 650[1]649[2]652[5]654-656[6][7]
Emission Maximum (nm) 665[1]667[2]672[5]670[7]
Quantum Yield (Φ) 0.33[1][11][12]0.27[2][13]Not readily available0.25[6][7][8][9][10]
Photostability High[14][15][16][17][18]Good, but generally lower than AF647[19][20][21][22][23]High[24][25][26]High[6][10][27]
Correction Factor at 280 nm 0.03Not readily available0.037[4]0.03[6][8][9][10][27]

Note: The quantum yield for DyLight 650 is not consistently reported in the readily available literature. Researchers may need to determine this experimentally.

Experimental Protocol: Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical quality control parameter. An accurate DOL is essential for consistent experimental results. The following spectrophotometric method is a standard approach for determining the DOL of antibody-dye conjugates.

Objective: To determine the number of moles of Alexa Fluor 647 (or an alternative dye) conjugated per mole of a protein (e.g., an antibody).

Materials:

  • AF647-conjugated antibody (or other protein conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz or UV-transparent cuvettes

Procedure:

  • Sample Preparation:

    • Ensure the conjugate solution is clear and free of precipitation. If necessary, centrifuge the solution to remove any aggregates.

    • Dilute the conjugate solution in PBS to a concentration that gives an absorbance reading at the dye's Amax (e.g., ~650 nm for AF647) within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). Record the dilution factor.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted conjugate solution at two wavelengths:

      • 280 nm (A280), which corresponds to the maximum absorbance of the protein.

      • The maximum absorbance of the dye (Amax), which is approximately 650 nm for AF647.

  • Calculations:

    a. Calculate the concentration of the dye:

    b. Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    c. Calculate the Degree of Labeling (DOL):

Considerations:

  • The accuracy of the DOL determination is highly dependent on the purity of the conjugate. Free, unconjugated dye in the solution will lead to an overestimation of the DOL. It is crucial to ensure the removal of all non-reacted dye through purification methods such as dialysis or size-exclusion chromatography.

  • The molar extinction coefficient of the protein is a critical parameter. If the exact value for your specific protein is unknown, the value for a typical IgG (~210,000 cm-1M-1) can be used as an approximation.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the application of these conjugates, the following diagrams have been generated.

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Data Analysis start AF647 Conjugate dilute Dilute in PBS start->dilute measure Measure A280 & Amax dilute->measure calc_dye Calculate [Dye] measure->calc_dye calc_dol Calculate DOL calc_dye->calc_dol calc_prot Calculate [Protein] calc_prot->calc_dol end Result calc_dol->end Final DOL Value

Caption: Workflow for determining the Degree of Labeling (DOL).

Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_detection Fluorescent Detection receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Ligand ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Gene Expression tf->gene Nuclear Translocation antibody AF647-Antibody antibody->receptor Binds to Receptor

Caption: A generic cell signaling pathway with fluorescent antibody detection.

References

A Researcher's Guide to Cross-Reactivity Testing of AF647-Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence and other antibody-based assays, the specificity of secondary antibodies is paramount to generating reliable and reproducible data. Alexa Fluor 647 (AF647), a bright and photostable far-red fluorescent dye, is a popular choice for conjugation to secondary antibodies. However, the potential for cross-reactivity—where a secondary antibody binds to unintended target proteins or primary antibodies from different species—can lead to high background and false-positive signals. This guide provides an objective comparison of AF647-labeled secondary antibodies with common alternatives, supported by experimental data and detailed protocols for cross-reactivity assessment.

Understanding and Minimizing Cross-Reactivity

Secondary antibodies are typically polyclonal, meaning they recognize multiple epitopes on the immunoglobulin (IgG) of the primary antibody's host species. This inherent diversity can sometimes lead to the recognition of structurally similar IgGs from other species. To mitigate this, manufacturers employ a purification step called cross-adsorption (or pre-adsorption). In this process, the secondary antibody solution is passed through a column containing immobilized serum proteins from various species.[1][2][3] Any non-specific antibodies that bind to these off-target IgGs are retained in the column, while the highly specific, non-cross-reactive antibodies flow through. The result is a secondary antibody with higher specificity and reduced background staining, which is crucial for multiplexing experiments.[1][2]

Performance Comparison of AF647-Labeled Secondary Antibodies

The selection of a fluorophore-conjugated secondary antibody depends on several factors, including brightness, photostability, and specificity. AF647 is renowned for its superior brightness and photostability compared to traditional far-red dyes like Cy5.[4][5][6][7][8] While spectrally similar to Cy5, AF647 conjugates often exhibit higher total fluorescence and are less prone to the self-quenching that can occur with Cy5 at high degrees of labeling.[4][5][6][7][8]

Table 1: Spectral and Performance Characteristics of Common Far-Red Fluorophores

FeatureAlexa Fluor 647Cy5DyLight 649
Excitation Max (nm)~650~649~654
Emission Max (nm)~668~670~673
Brightness++++++++++
Photostability+++++++++
pH SensitivityLowModerateLow

Data is synthesized from publicly available information and is intended for comparative purposes.

Table 2: Illustrative Cross-Reactivity Data for Goat anti-Mouse IgG (H+L), AF647 Conjugate

This table presents representative data from a Dot Blot assay designed to assess the cross-reactivity of a cross-adsorbed, AF647-labeled Goat anti-Mouse secondary antibody against IgGs from various species.

Target IgG Spotted on MembraneNon-Cross-Adsorbed SecondaryHighly Cross-Adsorbed Secondary
Signal Intensity (%) Signal Intensity (%)
Mouse IgG100%100%
Rat IgG25%<1%
Human IgG15%<1%
Rabbit IgG5%<1%
Bovine IgG8%<1%

This data is illustrative and intended to demonstrate the effectiveness of cross-adsorption. Actual values may vary between manufacturers and batches.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the specificity of your AF647-labeled secondary antibodies, it is recommended to perform in-house validation. Dot blot and ELISA are two common and effective methods for this purpose.

Dot Blot Protocol for Cross-Reactivity Testing

The dot blot is a simple and rapid method to assess the specificity of a secondary antibody against a panel of immunoglobulins.

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified IgGs from various species (e.g., mouse, rat, human, rabbit, bovine)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)

  • AF647-labeled secondary antibody to be tested

  • Fluorescence imaging system

Procedure:

  • Antigen Application: Spot 1-2 µL of each purified IgG (at a concentration of 100-500 ng/µL) onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

  • Primary Antibody Incubation (Omitted): As this assay tests the cross-reactivity of the secondary antibody itself, no primary antibody is used.

  • Secondary Antibody Incubation: Dilute the AF647-labeled secondary antibody in blocking buffer to its recommended working concentration. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound secondary antibodies.

  • Detection: Image the membrane using a fluorescence imaging system with appropriate excitation and emission filters for AF647.

  • Analysis: Quantify the signal intensity of each spot. The intensity of the signal on the off-target IgG spots relative to the target IgG spot indicates the degree of cross-reactivity.

ELISA Protocol for Quantitative Cross-Reactivity Analysis

ELISA provides a more quantitative assessment of cross-reactivity.

Materials:

  • 96-well ELISA plate

  • Purified IgGs from various species

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • AF647-labeled secondary antibody

  • Fluorescence plate reader

Procedure:

  • Coating: Coat the wells of the ELISA plate with 100 µL of each purified IgG (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted AF647-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Read the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths suitable for AF647.

  • Analysis: Compare the fluorescence signal from wells coated with off-target IgGs to the signal from the target IgG to determine the percentage of cross-reactivity.

Visualizing Experimental Workflows and Principles

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_workflow Dot Blot Experimental Workflow A Spot IgGs from various species onto membrane B Block membrane to prevent non-specific binding A->B C Incubate with AF647-labeled secondary antibody B->C D Wash to remove unbound antibodies C->D E Image fluorescence signal D->E

Dot Blot Workflow for Cross-Reactivity Testing.

G cluster_principle Principle of Antibody Cross-Reactivity P_Ab Primary Antibody (e.g., Mouse IgG) Target_Ag Target Antigen P_Ab->Target_Ag Binds to S_Ab Secondary Antibody (Anti-Mouse) S_Ab->P_Ab Specific Binding Off_Target_IgG Off-Target IgG (e.g., Rat IgG) S_Ab->Off_Target_IgG Cross-Reactivity (Undesired Binding)

Illustration of Specific vs. Cross-Reactive Binding.

Conclusion

AF647-labeled secondary antibodies offer excellent performance for a wide range of applications due to their high brightness and photostability. However, to ensure the validity of experimental results, it is crucial to use highly cross-adsorbed secondary antibodies and to perform in-house validation to confirm their specificity. The Dot blot and ELISA protocols provided in this guide offer straightforward and effective methods for assessing cross-reactivity. By carefully selecting and validating your secondary antibodies, you can minimize background and non-specific signals, leading to clearer, more reliable data in your research.

References

AF647-NHS Ester in Multiplex Fluorescence Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorophores is paramount for generating high-quality data in multiplex fluorescence assays. This guide provides an objective comparison of the performance of AF647-NHS ester against other common alternatives, supported by experimental data and detailed protocols.

AF647-NHS ester is a bright, far-red fluorescent dye that has become a popular choice for labeling proteins and other biomolecules in various applications, including multiplex immunofluorescence, flow cytometry, and microscopy. Its spectral properties, characterized by an excitation maximum around 650 nm and an emission maximum around 670 nm, make it well-suited for detection with the common 633 nm or 647 nm laser lines. A significant advantage of using far-red dyes like AF647 is the reduced autofluorescence from biological samples in this region of the spectrum, leading to improved signal-to-noise ratios.

Performance Comparison of AF647-NHS Ester and Alternatives

The performance of a fluorophore in a multiplex assay is determined by several key parameters, including its brightness (a product of its molar extinction coefficient and quantum yield), photostability, and the degree of spectral overlap with other dyes in the panel. This section compares AF647-NHS ester with its common spectral alternatives, Cy5 and the now-discontinued DyLight 649.

ParameterAF647-NHS EsterCy5-NHS EsterDyLight 649-NHS Ester
Excitation Max (nm) ~651~650~652
Emission Max (nm) ~672~670~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~270,000~250,000Not readily available
Quantum Yield 0.33[1]Varies, generally lower than AF647Not readily available
Photostability High[2][3]Moderate, prone to photobleachingNot readily available
Brightness Very HighHighNot readily available
pH Sensitivity Insensitive in a wide rangeMore sensitive than AF647pH independent from 4 to 9[4]
Self-Quenching Low[2]Prone to self-quenching at high degrees of labeling[2]Not readily available
Status Commercially AvailableCommercially AvailableDiscontinued (Replaced by DyLight 650)[5]

Key Insights from the Data:

  • Brightness and Photostability: AF647-NHS ester exhibits a high quantum yield and excellent photostability, making it a robust choice for imaging applications that require long exposure times or repeated imaging.[1][2][3] Studies have shown that Alexa Fluor 647, the fluorophore in AF647-NHS ester, is significantly more photostable than Cy5.[2]

  • Self-Quenching: AF647-NHS ester shows less self-quenching when conjugated to proteins at high molar ratios compared to Cy5.[2] This allows for a higher degree of labeling and potentially brighter signals without the loss of fluorescence intensity.

  • DyLight 649: Information regarding the quantitative performance of DyLight 649 is limited, and the product has been discontinued.[5] Researchers looking for an alternative in this spectral range should consider its successor, DyLight 650, or other commercially available dyes.

Experimental Protocols

Accurate and reproducible results in multiplex fluorescence assays depend on well-defined and executed experimental protocols. Below are detailed methodologies for protein labeling with AF647-NHS ester and a general workflow for a multiplex immunofluorescence experiment.

Protein Labeling with AF647-NHS Ester

This protocol describes the covalent labeling of a protein with AF647-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • AF647-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the AF647-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

    • Add the dissolved AF647-NHS ester to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point of a 5-20 fold molar excess of the dye is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~650 nm (for AF647).

Multiplex Immunofluorescence Staining Protocol

This protocol outlines a general workflow for staining tissue sections with multiple antibodies labeled with different fluorophores, including AF647.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Deparaffinization and rehydration solutions (e.g., xylene, ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (each directly conjugated to a distinct fluorophore, e.g., AF488, AF555, AF647)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites. The choice of retrieval buffer and incubation time will depend on the specific antibodies being used.

  • Blocking: Incubate the sections with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with a cocktail of primary antibodies, each conjugated to a different fluorophore (e.g., anti-Marker1-AF488, anti-Marker2-AF555, anti-Marker3-AF647). The incubation is typically performed overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies.

  • Nuclear Counterstaining: Incubate the sections with a nuclear counterstain like DAPI to visualize the cell nuclei.

  • Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for each fluorophore.

Visualizations

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in cancer. This makes it a common target for investigation in drug development and research.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Multiplex_IF_Workflow Sample Preparation Sample Preparation Antigen Retrieval Antigen Retrieval Sample Preparation->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Incubation (Cocktail) Primary Antibody Incubation (Cocktail) Blocking->Primary Antibody Incubation (Cocktail) Washing Washing Primary Antibody Incubation (Cocktail)->Washing Secondary Antibody/Detection (if needed) Secondary Antibody/Detection (if needed) Washing->Secondary Antibody/Detection (if needed) Nuclear Counterstain Nuclear Counterstain Washing->Nuclear Counterstain Secondary Antibody/Detection (if needed)->Washing Wash Mounting Mounting Nuclear Counterstain->Mounting Image Acquisition Image Acquisition Mounting->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis Crosstalk_Mitigation cluster_problem Problem: Fluorescence Crosstalk cluster_causes Causes cluster_solutions Mitigation Strategies Spectral Overlap Spectral Overlap Broad Emission Spectra Broad Emission Spectra Spectral Overlap->Broad Emission Spectra Non-optimal Filter Sets Non-optimal Filter Sets Spectral Overlap->Non-optimal Filter Sets Sequential Imaging Sequential Imaging Spectral Overlap->Sequential Imaging Avoid with Spectral Unmixing Spectral Unmixing Spectral Overlap->Spectral Unmixing Correct with Careful Fluorophore Selection Careful Fluorophore Selection Broad Emission Spectra->Careful Fluorophore Selection Address with Use of Narrow Bandpass Filters Use of Narrow Bandpass Filters Non-optimal Filter Sets->Use of Narrow Bandpass Filters Address with

References

A Head-to-Head Comparison: AF647 vs. iFluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based applications, the selection of the appropriate fluorophore is a critical decision that directly impacts the quality and reliability of experimental data. Among the far-red fluorescent dyes, Alexa Fluor 647 (AF647) has long been a gold standard. However, a number of alternatives, including iFluor 647, have emerged, claiming comparable or even superior performance. This guide provides an objective, data-driven comparison of AF647 and iFluor 647 to assist in making an informed choice for your specific research needs.

Spectroscopic and Photophysical Properties

A fundamental comparison of any two fluorophores begins with their intrinsic spectroscopic and photophysical properties. These characteristics determine the optimal instrument settings and provide an initial indication of the potential performance of the dye in an experimental context.

PropertyAF647 (Alexa Fluor 647)iFluor 647
Excitation Maximum (nm) ~650[1]~654[2]
Emission Maximum (nm) ~665[1]~670[2]
Extinction Coefficient (cm⁻¹M⁻¹) ~239,000[1]~250,000[2]
Quantum Yield ~0.33[1][3]~0.25[2]
Brightness (Ext. Coeff. x QY) ~78,870~62,500
Photostability High[4][5][6]High[7][8]
pH Sensitivity Insensitive over a wide range[4]Insensitive from pH 3 to 11[7][8]

Analysis:

Based on the quantitative data, AF647 exhibits a higher quantum yield, which directly contributes to its greater calculated brightness compared to iFluor 647. Both dyes have very similar excitation and emission maxima, making them compatible with the same laser lines (e.g., 633 nm or 647 nm) and filter sets.[9] Both are also reported to have high photostability and pH insensitivity, which are crucial for demanding applications like confocal microscopy and long-term imaging experiments.[4][7][8]

Performance in Key Applications

While spectroscopic data provides a valuable baseline, the performance of a fluorescent dye is ultimately determined in the context of specific applications.

Immunofluorescence Microscopy:

In immunofluorescence (IF) microscopy, the brightness and photostability of the fluorophore are paramount for achieving high-quality images with a good signal-to-noise ratio. AF647 is well-established for its exceptional performance in IF, providing bright and stable signals that are resistant to photobleaching, even with prolonged exposure to laser illumination.[10] This allows for the acquisition of high-resolution images and the detection of low-abundance targets. While direct, peer-reviewed, head-to-head comparisons with iFluor 647 in IF are limited, the manufacturer of iFluor 647 claims it to be a bright and photostable alternative.[7][8]

Flow Cytometry:

In flow cytometry, the brightness of a fluorophore is critical for resolving dimly stained populations from the negative control. AF647 is a widely used and trusted dye in flow cytometry due to its brightness and minimal spectral overlap with other commonly used fluorophores.[9] The high quantum yield of AF647 contributes to its excellent performance in this application. Given the lower calculated brightness of iFluor 647, it may be less optimal for detecting antigens with very low expression levels in flow cytometry compared to AF647.

Experimental Protocols

To ensure the reproducibility and accuracy of experimental results, it is essential to follow well-defined protocols. Below is a general protocol for indirect immunofluorescence staining of cultured cells.

Indirect Immunofluorescence Protocol:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if targeting intracellular antigens):

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG conjugated with AF647 or iFluor 647) in the blocking buffer. Protect the antibody from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate laser lines and filters for AF647/iFluor 647 (e.g., excitation at 633 nm or 647 nm, and emission collected around 665-670 nm).

Visualizing Experimental Workflows

To better understand the experimental process, the following diagrams illustrate a typical immunofluorescence workflow and the fundamental principle of fluorescence.

G cluster_workflow Immunofluorescence Staining Workflow prep Cell Preparation (Culture, Fixation, Permeabilization) block Blocking (Reduce non-specific binding) prep->block primary_ab Primary Antibody Incubation (Binds to target antigen) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated, binds to primary Ab) wash2 Wash secondary_ab->wash2 wash1->secondary_ab wash3 Wash wash2->wash3 image Imaging (Fluorescence Microscopy) wash3->image

Caption: A generalized workflow for indirect immunofluorescence staining.

G cluster_jablonski Simplified Jablonski Diagram S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (Absorption of Photon) S1->S0 Fluorescence (Emission of Photon)

References

Stability of AF647 Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of fluorescently labeled conjugates is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth assessment of the stability of Alexa Fluor 647 (AF647) conjugates over time, offering a comparative analysis with other commonly used fluorescent dyes. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.

Key Performance Metrics: A Comparative Analysis

The stability and performance of a fluorescent conjugate are influenced by several factors, including the intrinsic properties of the dye, the conjugation chemistry, storage conditions, and the experimental environment. AF647 is renowned for its exceptional photostability and brightness.[1] The following tables summarize the performance of AF647 in comparison to other spectrally similar dyes.

Parameter AF647 Cy5 DyLight 650 ATTO 647N
Excitation Max (nm) ~650~649~652~647
Emission Max (nm) ~665~670~671~669
Quantum Yield 0.33~0.20Not readily available~0.65
Photostability HighModerateHighVery High
pH Sensitivity Low (stable in pH 4-10)ModerateLowLow
Self-Quenching LowHighLowLow

Table 1: Spectroscopic and Physicochemical Properties of Common Far-Red Fluorescent Dyes. This table provides a comparative overview of the key properties of AF647 and its alternatives.

Storage Condition AF647 Conjugate Stability General Recommendations
4°C (Short-term) Stable for at least 6 months.[2]Recommended for routine use to avoid freeze-thaw cycles. Protect from light.
-20°C (Long-term) Stable for years when aliquoted to avoid repeated freeze-thaw cycles.[3]Aliquot into single-use volumes. Avoid repeated freezing and thawing which can lead to aggregation and loss of activity.[4]
Lyophilized Highly stable for extended periods (over 3 years) at a range of temperatures (-20°C to 25°C).[3]Ideal for long-term archiving.
Freeze-Thaw Cycles Generally stable, but repeated cycles can lead to aggregation and a decrease in fluorescence intensity.[4][5]Minimize freeze-thaw cycles by storing in single-use aliquots.

Table 2: Long-Term Storage Stability of AF647 Conjugates. This table outlines the stability of AF647 conjugates under different storage conditions.

Experimental Protocols for Assessing Conjugate Stability

To empirically determine the stability of fluorescent conjugates, a combination of long-term and accelerated stability studies can be performed.

I. Long-Term Stability Testing

This protocol is designed to assess the stability of the conjugate under recommended storage conditions over an extended period.

Objective: To evaluate the change in fluorescence intensity and functionality of the conjugate over time at recommended storage temperatures.

Materials:

  • AF647 conjugated antibody (or other protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or flow cytometer

  • -20°C freezer and 4°C refrigerator

  • Light-protective storage tubes

Procedure:

  • Aliquot Samples: Prepare multiple, single-use aliquots of the AF647 conjugate in light-protective tubes.

  • Storage: Store aliquots at the recommended temperatures (e.g., 4°C and -20°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, 18, 24 months).

  • Fluorescence Measurement: At each time point, thaw one aliquot from each storage temperature (if frozen) and measure the fluorescence intensity using a spectrofluorometer.

  • Functional Assay: Perform a functional assay relevant to the conjugate's application (e.g., flow cytometry or immunofluorescence staining) to assess its binding activity.

  • Data Analysis: Compare the fluorescence intensity and functional activity at each time point to the initial (time 0) measurement.

II. Accelerated Stability Testing

This protocol uses elevated temperatures to predict the long-term stability of the conjugate in a shorter timeframe.

Objective: To rapidly assess the thermal stability of the conjugate and predict its shelf life.

Materials:

  • AF647 conjugated antibody

  • PBS, pH 7.4

  • Incubators or water baths set at various elevated temperatures (e.g., 25°C, 37°C, 50°C)

  • Spectrofluorometer or flow cytometer

Procedure:

  • Sample Preparation: Prepare aliquots of the AF647 conjugate.

  • Incubation: Place aliquots at the different elevated temperatures.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 3, 7, 14, 30 days).

  • Analysis: Measure the fluorescence intensity and perform a functional assay at each time point.

  • Data Modeling: Use the data to model the degradation kinetics and predict the stability at the recommended storage temperature.

Visualizing Experimental Workflows

To provide a clearer understanding of the processes involved in assessing conjugate stability, the following diagrams illustrate the key experimental workflows.

G cluster_0 Long-Term Stability Workflow A Prepare Aliquots B Store at 4°C and -20°C A->B C Measure Fluorescence at Time Points B->C D Perform Functional Assay C->D E Analyze Data vs. Time 0 D->E

Caption: Workflow for Long-Term Stability Assessment.

G cluster_1 Accelerated Stability Workflow F Prepare Aliquots G Incubate at Elevated Temperatures F->G H Measure Fluorescence at Time Points G->H I Perform Functional Assay H->I J Model Degradation Kinetics I->J

Caption: Workflow for Accelerated Stability Assessment.

Factors Influencing Conjugate Stability

Several factors can impact the stability of AF647 conjugates:

  • Photostability: AF647 is significantly more photostable than Cy5, meaning it is less prone to photobleaching upon exposure to light.[6] This allows for longer exposure times during imaging experiments without significant signal loss.

  • Temperature: As detailed in Table 2, storage at appropriate temperatures is crucial. While refrigeration at 4°C is suitable for short-term storage, freezing at -20°C is recommended for long-term preservation.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause the protein component of the conjugate to denature and aggregate, leading to a loss of function.[4]

  • pH: AF647 exhibits stable fluorescence over a wide pH range (4-10), making it suitable for a variety of biological applications.[7] However, extreme pH values can affect the stability of the protein to which it is conjugated.

  • Bioconjugation Method: The method used to conjugate the dye to the protein can influence stability. Site-specific conjugation methods may offer improved stability compared to random labeling of lysine (B10760008) residues.[8][9]

  • Degree of Labeling (DOL): A high DOL can sometimes lead to self-quenching of the fluorescent dye, reducing the overall brightness of the conjugate. AF647 is less prone to self-quenching at higher DOLs compared to Cy5.[10]

Conclusion

AF647 conjugates demonstrate excellent stability over time, particularly in terms of photostability and resistance to pH changes, making them a reliable choice for a wide range of applications in research and drug development. When compared to alternatives like Cy5, AF647 consistently shows superior brightness and photostability. Proper storage and handling, including minimizing freeze-thaw cycles and protecting from light, are critical for maximizing the shelf-life and performance of these valuable reagents. The provided experimental protocols offer a framework for researchers to independently assess the stability of their own fluorescent conjugates, ensuring the generation of high-quality and reproducible data.

References

Safety Operating Guide

Safe Disposal of AF647-NHS Ester triTEA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of AF647-NHS ester triTEA, a fluorescent dye commonly used for labeling biomolecules.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, particularly in its powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Characterization of Components for Disposal

This compound is a compound comprised of three main components, each with distinct properties that inform the disposal protocol:

  • AF647 (Alexa Fluor 647 analogue): A far-red fluorescent cyanine (B1664457) dye. While a safety data sheet for a similar compound, AZDye 647 NHS Ester, suggests it is not a hazardous substance, general guidelines for cyanine dyes recommend treating them as potentially hazardous waste and avoiding drain disposal.

  • N-hydroxysuccinimide (NHS) ester: A reactive group that enables the labeling of primary amines. NHS esters can cause skin and serious eye irritation.

  • Triethylamine (B128534) (triTEA): A volatile and flammable liquid that acts as a base. It is corrosive and can cause severe skin burns and eye damage. Triethylamine is also harmful to aquatic life.

Given the hazardous nature of triethylamine and the reactive properties of the NHS ester, the entire compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves chemical inactivation followed by proper waste segregation.

1. Quenching of the Reactive NHS Ester:

  • In a designated chemical fume hood, prepare a solution of a primary amine, such as Tris buffer or glycine, at a concentration of approximately 1 M.

  • Slowly add the this compound waste to the amine solution with stirring. The amine will react with and quench the NHS ester, rendering it non-reactive.

  • Allow the reaction to proceed for at least one hour to ensure complete inactivation.

2. Neutralization of Triethylamine:

  • After quenching the NHS ester, the basicity of the triethylamine must be neutralized.

  • Slowly add a weak acid, such as citric acid or acetic acid, to the solution while monitoring the pH with pH paper or a calibrated pH meter.

  • Continue adding the acid until the pH of the solution is between 6 and 8. This neutralization step should be performed slowly to control any potential exothermic reaction.

3. Waste Collection and Segregation:

  • The neutralized solution should be collected in a clearly labeled hazardous waste container. The label should include the chemical name ("Neutralized this compound waste"), the date, and the primary hazards (e.g., "Contains fluorescent dye and neutralized organic base").

  • Do not mix this waste with other waste streams unless compatible.

  • Solid waste contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a separate, sealed bag or container labeled as hazardous solid waste.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Important Considerations:

  • Do not dispose of this compound, or any solutions containing it, down the drain.

  • Do not dispose of contaminated solid waste in the regular trash.

  • Always consult your institution's specific guidelines for chemical waste disposal.

Quantitative Data Summary

ComponentKey HazardRecommended Action
AF647 Dye Potential environmental hazardCollect as hazardous waste
NHS Ester Skin and eye irritant, reactiveQuench with a primary amine
Triethylamine Flammable, corrosive, baseNeutralize with a weak acid

Disposal Workflow

cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Waste Segregation and Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect this compound Waste B->C D Quench NHS Ester with 1M Tris or Glycine Solution C->D Slowly add waste to quenching solution G Collect Contaminated Solid Waste in Labeled Hazardous Waste Bag C->G E Neutralize Triethylamine with Weak Acid to pH 6-8 D->E After 1 hour F Collect Liquid Waste in Labeled Hazardous Waste Container E->F H Arrange for Disposal via Institutional EHS F->H G->H

Caption: Disposal workflow for this compound.

Personal protective equipment for handling AF647-NHS ester triTEA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AF647-NHS ester triTEA, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this fluorescent dye. While available Safety Data Sheets (SDS) for analogous compounds such as AZDye 647 NHS Ester and AF 647 NHS ester indicate that the substance is not classified as hazardous, adherence to standard laboratory safety practices is crucial.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn to prevent skin contact.
Eye Protection Safety glasses or gogglesANSI Z87.1 compliant eyewear to protect from splashes.
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Not generally requiredWork in a well-ventilated area. A fume hood is recommended for handling the powder form.[2]

Operational Plan: From Receipt to Use

Proper handling and storage are critical to maintaining the integrity and reactivity of this compound.

Receiving and Storage

Upon receipt, inspect the vial for any damage. The compound should be stored in a cool, dry, and dark environment. Long-term storage at -20°C is recommended to ensure stability.[3][4] The NHS-ester moiety is sensitive to moisture and light.[3] Therefore, it is crucial to keep the vial tightly sealed and protected from light.

Preparation of Stock Solution

Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester. Prepare stock solutions by dissolving the solid in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be used as fresh as possible, but can be stored at -20°C for short periods. It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

The following diagram illustrates the key steps for preparing the stock solution:

G cluster_prep Stock Solution Preparation start Start: Receive this compound equilibrate Equilibrate vial to room temperature start->equilibrate dissolve Dissolve in anhydrous DMSO or DMF equilibrate->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store aliquots at -20°C aliquot->store end_prep Ready for use in labeling reaction store->end_prep

Workflow for this compound Stock Solution Preparation

Disposal Plan

While the compound is not classified as hazardous, all chemical waste should be handled in accordance with institutional and local regulations.

  • Unused Solid Reagent: Dispose of in a designated chemical waste container.

  • Solutions: Small quantities of solutions can be absorbed onto an inert material (e.g., vermiculite (B1170534) or sand) and placed in a sealed container for chemical waste disposal.

  • Contaminated Materials: Gloves, pipette tips, and other disposables that have come into contact with the chemical should be placed in a designated solid chemical waste container.

It is always best practice to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Protocol: General Antibody Labeling

AF647-NHS ester is commonly used to label proteins and other molecules with primary amines. The following is a general protocol for labeling an antibody.

  • Prepare the Antibody: Dissolve the antibody in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the AF647-NHS ester in DMSO to a concentration of 10 mg/mL.[5]

  • Reaction: Add a calculated molar excess of the dye solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle stirring or rotation.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

The logical relationship for a successful labeling experiment is depicted below:

G cluster_labeling Antibody Labeling Logic reagents High-Quality Reagents (Antibody & Dye) conjugate Successfully Labeled Antibody reagents->conjugate buffer Amine-Free Buffer buffer->conjugate ratio Optimal Dye:Protein Ratio ratio->conjugate purification Effective Purification purification->conjugate

Key Factors for Successful Antibody Labeling

References

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